ADX61623
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C19H20N2O3 |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
N-[4-(2-cyanopropan-2-yl)phenyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C19H20N2O3/c1-19(2,12-20)14-6-8-15(9-7-14)21-18(22)13-5-10-16(23-3)17(11-13)24-4/h5-11H,1-4H3,(H,21,22) |
Clave InChI |
REYHCHKAIWXIGI-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
ADX61623: A Technical Guide to its Mechanism of Action as a Biased Antagonist of the Follicle-Stimulating Hormone Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADX61623 is a novel, small molecule, negative allosteric modulator (NAM) of the follicle-stimulating hormone receptor (FSHR), a G-protein coupled receptor pivotal to reproductive function. This technical guide delineates the mechanism of action of this compound, focusing on its unique property of biased antagonism. While enhancing the binding of follicle-stimulating hormone (FSH) to its receptor, this compound selectively inhibits the canonical Gαs-cAMP-progesterone signaling pathway without impeding the pathway responsible for estradiol (B170435) production. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the intricate signaling pathways associated with this compound, offering a valuable resource for researchers in reproductive biology and drug development.
Core Mechanism of Action: Biased Antagonism
This compound functions as a negative allosteric modulator of the FSHR, meaning it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand, FSH, binds. This allosteric binding event has a profound and selective impact on the downstream signaling cascades initiated by FSHR activation.
The key characteristic of this compound is its demonstration of biased antagonism . This phenomenon occurs when a ligand differentially modulates the multiple signaling pathways that a single receptor can activate. In the case of the FSHR, it is understood to couple to at least two distinct pathways in granulosa cells:
-
The Gαs-cAMP-Progesterone Pathway: This is the canonical signaling route where FSH binding activates the Gαs protein, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels, in turn, stimulate the production and secretion of progesterone (B1679170).
-
The Estradiol Production Pathway: A second, less characterized pathway is responsible for the FSH-stimulated synthesis of estradiol.
This compound selectively inhibits the Gαs-cAMP-progesterone pathway while leaving the estradiol production pathway intact.[1] This biased antagonism makes this compound a valuable tool for dissecting the complexities of FSHR signaling and a potential therapeutic agent for conditions where selective modulation of FSHR activity is desirable.
Interestingly, despite its antagonistic effect on a key signaling pathway, this compound has been shown to increase the affinity of FSH for its receptor by approximately five-fold.[1] This suggests that the binding of this compound induces a conformational change in the FSHR that favors FSH binding but locks the receptor in a state that is unable to efficiently couple to the Gαs protein.
Quantitative Data
The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.
| Parameter | Value | Experimental System | Reference |
| FSH Binding Affinity Enhancement | ~5-fold increase | Recombinant human FSHR | [1] |
| IC50 for Progesterone Inhibition | 50 nM | Freshly dissociated rat granulosa cells | [1] |
| IC50 for Estradiol Inhibition | 200 nM | Freshly dissociated rat granulosa cells | [1] |
| In Vivo Efficacy | Moderately reduced oocyte production and ovarian weight gain at doses up to 100 mg/kg | Immature female rats | [1] |
Signaling Pathways
The biased antagonism of this compound highlights the divergent nature of FSHR signaling. The following diagrams illustrate the proposed signaling pathways in the absence and presence of this compound.
Caption: Canonical FSHR signaling pathways leading to progesterone and estradiol production.
Caption: Mechanism of this compound biased antagonism on FSHR signaling.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the primary literature.
Primary Rat Granulosa Cell Culture
-
Objective: To assess the effect of this compound on FSH-stimulated progesterone and estradiol production in a primary cell model.
-
Method:
-
Ovaries were collected from immature female Sprague-Dawley rats.
-
Granulosa cells were released by puncturing follicles with a fine-gauge needle.
-
Cells were washed and cultured in a serum-free medium supplemented with androstenedione (B190577) (an estrogen precursor).
-
Cells were treated with a fixed concentration of FSH in the presence or absence of varying concentrations of this compound.
-
After a defined incubation period, the culture medium was collected for the quantification of progesterone and estradiol levels using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Cell viability was assessed using a standard method such as the MTT assay to ensure that the observed effects were not due to cytotoxicity.
-
Radioligand Binding Assay
-
Objective: To determine the effect of this compound on the binding of FSH to its receptor.
-
Method:
-
Membranes were prepared from cells recombinantly expressing the human FSHR (e.g., HEK293 cells).
-
A constant amount of radiolabeled FSH (e.g., ¹²⁵I-hFSH) was incubated with the cell membranes in the presence of increasing concentrations of unlabeled FSH (for competition binding) or this compound.
-
The reaction was incubated to allow binding to reach equilibrium.
-
Bound and free radioligand were separated by filtration through a glass fiber filter.
-
The radioactivity retained on the filter, representing the amount of bound radioligand, was quantified using a gamma counter.
-
Binding parameters (e.g., Kd, Bmax) were determined by non-linear regression analysis of the binding data.
-
In Vivo Follicular Development Bioassay
-
Objective: To evaluate the in vivo efficacy of this compound in blocking FSH-induced follicular development.
-
Method:
-
Immature female rats were administered with a stimulatory dose of FSH to induce follicular development.
-
A separate group of animals received both FSH and varying doses of this compound.
-
A control group received a vehicle.
-
After a period of treatment, ovulation was induced by the administration of human chorionic gonadotropin (hCG).
-
The following day, the oviducts were collected, and the number of oocytes was counted.
-
Ovarian weight was also measured as an indicator of follicular development.
-
Statistical analysis was performed to compare the oocyte number and ovarian weight between the different treatment groups.
-
Caption: High-level overview of the experimental workflow for characterizing this compound.
Conclusion
This compound represents a significant advancement in the study of FSHR pharmacology. Its mechanism of biased antagonism provides a unique tool to uncouple the distinct signaling pathways downstream of the receptor. This in-depth technical guide, with its compilation of quantitative data, detailed experimental protocols, and visual representation of signaling pathways, serves as a comprehensive resource for researchers and drug development professionals. Further investigation into the therapeutic potential of this compound and other biased allosteric modulators of the FSHR is warranted and holds promise for the development of novel therapies for reproductive and endocrine disorders.
References
ADX61623: A Negative Allosteric Modulator of the Follicle-Stimulating Hormone Receptor
A Technical Guide for Researchers and Drug Development Professionals
Introduction
ADX61623 is a small molecule identified as a negative allosteric modulator (NAM) of the follicle-stimulating hormone receptor (FSHR).[1] The follicle-stimulating hormone (FSH), a pituitary gonadotropin, is essential for reproductive function, playing a critical role in gamete production in both males and females.[2] The FSHR, a member of the G protein-coupled receptor (GPCR) superfamily, is primarily expressed in the Sertoli cells of the testes and the granulosa cells of the ovaries.[3] Upon FSH binding, the FSHR predominantly activates the Gαs protein, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and the subsequent activation of protein kinase A (PKA). This signaling cascade is fundamental for steroidogenesis, including the production of progesterone (B1679170) and estrogens.[3][4][5]
This compound presents a unique pharmacological profile, exhibiting biased antagonism towards the FSHR.[2][4] This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, quantitative pharmacological parameters, and the experimental protocols used for its characterization.
Core Mechanism of Action
This compound functions as a negative allosteric modulator, binding to a site on the FSHR distinct from the orthosteric site where FSH binds.[4] A surprising characteristic of this compound is its ability to increase the binding affinity of FSH to the hFSHR.[2][4] Despite enhancing the binding of the endogenous ligand, this compound inhibits downstream signaling. This modulation is not uniform across all signaling pathways, a phenomenon known as biased antagonism. Specifically, this compound has been shown to:
-
Inhibit FSH-induced cAMP production: It effectively blocks the canonical Gαs-mediated signaling pathway.[4]
-
Inhibit FSH-induced progesterone production: Consequently, it downregulates a key steroidogenic output of FSHR activation in granulosa cells.[4]
-
Spare FSH-induced estradiol (B170435) production: In contrast to its effects on cAMP and progesterone, this compound does not block the production of estradiol stimulated by FSH.[2][4]
This biased antagonism suggests that the FSHR can couple to multiple signaling pathways and that this compound selectively stabilizes a receptor conformation that is inactive with respect to Gαs coupling but permissive for signaling pathways leading to estradiol production.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Assay | EC50 of FSH | This compound Effect | Reference |
| cAMP Production | Rat Granulosa Cells | cAMP Assay | EC80 | Complete Blockade | [4] |
| Progesterone Production | Rat Granulosa Cells | Progesterone Assay | EC80 | Complete Blockade | [4] |
| Estradiol Production | Rat Granulosa Cells | Estradiol Assay | EC80 | No Blockade | [4] |
Table 2: Effect of this compound on FSH Binding Affinity
| Parameter | Cell Line | Radioligand | Effect of this compound | Fold Increase in Affinity | Reference |
| FSH Binding | HEK293 cells expressing hFSHR | ¹²⁵I-hFSH | Increased Affinity | ~5-fold | [2][4] |
Table 3: In Vivo Efficacy of this compound in a Rat Model of Follicular Development
| Dose of this compound (mg/kg) | Outcome Measure | Effect | Reference |
| Up to 100 mg/kg | Oocyte Production | Moderate Reduction | [2][4] |
| Up to 100 mg/kg | Ovarian Weight Gain | Moderate Reduction | [2][4] |
Signaling Pathways
The signaling of the Follicle-Stimulating Hormone Receptor (FSHR) is multifaceted. The canonical pathway involves the activation of Gαs, leading to cAMP production. However, evidence suggests the involvement of β-arrestin-dependent pathways, which can be G protein-independent. The biased antagonism of this compound likely results from its differential modulation of these pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Steroidogenesis in isolated rat granulosa cells--changes during follicular maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biased Signaling and Allosteric Modulation at the FSHR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | FSHR Trans-Activation and Oligomerization [frontiersin.org]
- 5. Overview of follicle stimulating hormone and its receptors in reproduction and in stem cells and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
The Biased Antagonism of the FSH Receptor by ADX61623: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of ADX61623, a novel small molecule inhibitor of the follicle-stimulating hormone (FSH) receptor (FSHR). This compound acts as a negative allosteric modulator (NAM) and exhibits biased antagonism, a mechanism with significant implications for the development of new therapeutics targeting estrogen-dependent diseases and for dissecting the complex signaling pathways of the FSHR.
Core Concepts: Negative Allosteric Modulation and Biased Antagonism
This compound represents a significant tool in pharmacology due to its unique mode of action. Unlike competitive antagonists that directly block the hormone binding site, this compound is a negative allosteric modulator . It binds to a site on the FSHR distinct from the FSH binding site. This allosteric binding does not prevent FSH from binding; in fact, it has been shown to increase the affinity of 125I-hFSH for the human FSHR by five-fold[1][2].
The concept of biased antagonism is central to the activity of this compound. The FSHR is known to couple to multiple intracellular signaling pathways[1][2]. This compound selectively inhibits certain downstream signals while leaving others unaffected. Specifically, the FSHR-ADX61623 complex, though bound by FSH, is rendered inactive for stimulating cAMP and progesterone (B1679170) production. In stark contrast, estrogen production is not inhibited[1][2]. This selective inhibition demonstrates that FSHR-mediated signaling is not a monolithic process and can be finely tuned.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.
| In Vitro Activity of this compound | |
| Parameter | Observation |
| 125I-hFSH Binding Affinity | 5-fold increase in the presence of this compound[1][2] |
| FSH-induced cAMP Production | Significantly blocked at 30 µM in rat granulosa cells[1] |
| FSH-induced Progesterone Production | Completely blocked in rat granulosa cells[1] |
| FSH-induced Estradiol (B170435) Production | Not blocked in rat granulosa cells[1][3] |
| Luteinizing Hormone Receptor (LHR) Activity | This compound shows some activity[1][4] |
| Thyroid-Stimulating Hormone (TSH) Receptor Activity | No activity observed[1][4] |
| In Vivo Activity of this compound | |
| Parameter | Observation |
| FSH-induced Follicular Development | Only moderately reduced at doses up to 100 mg/kg[1][2] |
| Oocyte Production | Moderately reduced[1][2] |
| Ovarian Weight Gain | Moderately reduced[1][2] |
Signaling Pathways of FSHR and the Impact of this compound
The FSHR predominantly signals through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP)[5]. This canonical pathway is crucial for many of the physiological effects of FSH. However, the biased antagonism of this compound highlights the existence of alternative, cAMP-independent pathways.
The following diagram illustrates the differential effects of this compound on FSHR signaling.
Caption: FSHR signaling pathways and the inhibitory effect of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following outlines the key experimental protocols used in the characterization of this compound.
Radioligand Binding Assay
Objective: To determine the effect of this compound on the binding of FSH to its receptor.
Protocol:
-
HEK293 cells stably expressing the human FSHR are cultured and harvested.
-
Cell membranes are prepared by homogenization and centrifugation.
-
Membranes are incubated with a constant concentration of 125I-labeled human FSH.
-
Increasing concentrations of unlabeled FSH (for competition binding) or this compound are added to the incubation mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
Bound and free radioligand are separated by filtration through a glass fiber filter.
-
The radioactivity retained on the filter is quantified using a gamma counter.
-
Binding parameters (e.g., Kd, Bmax) are determined by non-linear regression analysis of the binding data.
In Vitro cAMP, Progesterone, and Estradiol Assays
Objective: To measure the effect of this compound on FSH-stimulated second messenger and steroid production in primary rat granulosa cells.
Protocol:
-
Granulosa cells are isolated from the ovaries of immature female rats.
-
Cells are cultured in a suitable medium, often supplemented with androstenedione (B190577) as a substrate for estradiol synthesis.
-
Cells are pre-incubated with varying concentrations of this compound.
-
FSH is then added to stimulate the cells.
-
After a defined incubation period, the cell culture supernatant is collected.
-
cAMP levels are measured using a competitive binding assay (e.g., ELISA or RIA).
-
Progesterone and estradiol concentrations in the supernatant are quantified using specific immunoassays (e.g., ELISA or RIA).
-
Dose-response curves are generated to determine the IC50 of this compound for the inhibition of cAMP and progesterone production.
Caption: Workflow for in vitro functional assays.
In Vivo Model of Follicular Development
Objective: To assess the efficacy of this compound in blocking FSH-induced follicular development in an animal model.
Protocol:
-
Immature female rats are used as the in vivo model.
-
Animals are treated with pregnant mare serum gonadotropin (PMSG) to stimulate a cohort of follicles to the preovulatory stage.
-
This compound is administered at various doses (e.g., up to 100 mg/kg) via a suitable route (e.g., subcutaneous injection).
-
A superovulatory dose of FSH is administered to induce further follicular development and oocyte maturation.
-
Ovaries are collected, weighed, and processed for histological analysis to assess follicular development.
-
Oocytes are collected from the oviducts and counted to determine the ovulatory response.
-
Statistical analysis is performed to compare the ovarian weight and oocyte number between control and this compound-treated groups.
Conclusion and Future Directions
This compound is a valuable pharmacological tool that has provided the first clear evidence of biased antagonism at the FSH receptor. Its ability to uncouple Gαs/cAMP signaling from other FSHR-mediated pathways opens new avenues for research into the physiological roles of these distinct signaling cascades. While the in vivo efficacy of this compound in its current form for blocking follicular development was limited, the principle of biased antagonism at the FSHR holds significant promise for the development of novel therapeutics with improved selectivity and reduced side effects for conditions such as endometriosis, polycystic ovary syndrome (PCOS), and hormone-dependent cancers. Further investigation into the specific downstream effectors of the cAMP-independent pathways is a critical next step in fully understanding the signaling dichotomy of the FSHR.
References
- 1. A negative allosteric modulator demonstrates biased antagonism of the follicle stimulating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A negative allosteric modulator demonstrates biased antagonism of the follicle stimulating hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biased Signaling and Allosteric Modulation at the FSHR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Small Molecule Follicle-Stimulating Hormone Receptor Agonists and Antagonists [frontiersin.org]
The Discovery and Development of ADX61623: A Negative Allosteric Modulator of the Follicle-Stimulating Hormone Receptor
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of the discovery and preclinical development of ADX61623, a novel small molecule negative allosteric modulator (NAM) of the follicle-stimulating hormone receptor (FSHR). This compound was identified through a high-throughput screening campaign and has been characterized by its unique mechanism of action, which involves modulating the receptor's response to the endogenous ligand, follicle-stimulating hormone (FSH), rather than competing with it directly. This document details the discovery process, the in vitro and in vivo experimental findings, and the methodologies employed in the characterization of this compound. The data presented herein highlight the potential of this compound as a tool for studying FSHR signaling and as a lead compound for the development of new therapeutics targeting hormone-dependent conditions.
Introduction
The follicle-stimulating hormone receptor (FSHR) is a G-protein coupled receptor (GPCR) that plays a pivotal role in reproduction. Upon binding of its cognate ligand, FSH, the FSHR activates intracellular signaling pathways, primarily through the Gαs-adenylyl cyclase cascade, leading to the production of cyclic AMP (cAMP). This signaling is crucial for follicular development in females and spermatogenesis in males. Dysregulation of FSHR signaling is implicated in various reproductive disorders.
The development of small molecule modulators of FSHR presents a promising therapeutic strategy. Negative allosteric modulators (NAMs), in particular, offer a nuanced approach to receptor inhibition. Unlike competitive antagonists that block ligand binding, NAMs bind to a topographically distinct site on the receptor, altering the receptor's conformation and reducing its signaling efficacy in response to the endogenous ligand. This can lead to a more controlled and potentially safer pharmacological profile.
This compound emerged from a discovery program aimed at identifying novel, non-steroidal, small molecule modulators of the FSHR. This document serves as a technical guide to the discovery and preclinical development of this compound.
Discovery of this compound
This compound was identified by Addex Pharmaceuticals S.A. through a high-throughput screening (HTS) of their corporate compound library. The screening assay utilized a human embryonic kidney (HEK) cell line stably expressing the human FSHR (hFSHR). The primary endpoint of the screen was the modulation of FSH-induced cAMP production.
High-Throughput Screening Workflow
The HTS campaign was designed to identify compounds that could inhibit the signaling of the FSHR in the presence of FSH.
Mechanism of Action
Subsequent mechanistic studies revealed that this compound acts as a negative allosteric modulator of the FSHR. A key finding was that this compound paradoxically increased the binding affinity of radiolabeled human FSH (¹²⁵I-hFSH) to the hFSHR by five-fold. This is a characteristic feature of certain allosteric modulators, where the binding of the modulator to its site enhances the binding of the orthosteric ligand to its site, while simultaneously inhibiting the signaling output.
Signaling Pathway Modulation
This compound demonstrates biased antagonism of the FSHR. While it effectively blocks FSH-induced cAMP and subsequent progesterone (B1679170) production in primary cultures of rat granulosa cells, it does not inhibit estrogen production. This suggests that FSHR-mediated signaling pathways leading to progesterone and estrogen synthesis are distinct and can be differentially modulated.
Preclinical Data
The preclinical characterization of this compound involved a series of in vitro and in vivo studies to assess its potency, selectivity, and efficacy.
In Vitro Pharmacology
The in vitro activity of this compound was evaluated in various cell-based assays.
| Assay | Cell Type | Parameter Measured | Result |
| Radioligand Binding | HEK293 expressing hFSHR | ¹²⁵I-hFSH Binding Affinity | 5-fold increase in the presence of this compound |
| cAMP Production | HEK293 expressing hFSHR | FSH-induced cAMP | Inhibition |
| Progesterone Production | Primary Rat Granulosa Cells | FSH-induced Progesterone | Inhibition |
| Estrogen Production | Primary Rat Granulosa Cells | FSH-induced Estrogen | No Inhibition |
| Selectivity | Cells expressing LH-R or TSH-R | Receptor Activity | No activity on TSH-R; shows luteinizing hormone receptor (LH-R) activity[1] |
In Vivo Efficacy
The in vivo activity of this compound was assessed in an immature female rat model of follicular development.
| Animal Model | Treatment | Endpoint | Result |
| Immature Female Rats | This compound (up to 100 mg/kg) + FSH | Ovarian Weight Gain | Moderately reduced |
| Immature Female Rats | This compound (up to 100 mg/kg) + FSH | Oocyte Production | Moderately reduced |
The in vivo results suggest that while this compound can partially attenuate the effects of FSH, complete blockade of follicular development was not achieved at the tested doses. This may be related to its biased antagonism, where the estrogen production pathway remains active.
Experimental Protocols
Cell Culture
HEK293 cells stably expressing the hFSHR were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and a selection antibiotic. Primary rat granulosa cells were isolated from immature female rats and cultured in a serum-free medium.
Radioligand Binding Assay
-
Cells: HEK293 cells expressing hFSHR.
-
Radioligand: ¹²⁵I-hFSH.
-
Procedure:
-
Cells were incubated with a fixed concentration of ¹²⁵I-hFSH in the presence or absence of varying concentrations of this compound.
-
Non-specific binding was determined in the presence of an excess of unlabeled hFSH.
-
Following incubation, cells were washed to remove unbound radioligand.
-
Cell-associated radioactivity was quantified using a gamma counter.
-
Data were analyzed to determine the effect of this compound on the binding affinity of ¹²⁵I-hFSH.
-
cAMP Measurement Assay
-
Cells: HEK293 cells expressing hFSHR or primary rat granulosa cells.
-
Procedure:
-
Cells were pre-incubated with varying concentrations of this compound.
-
Cells were then stimulated with a fixed concentration of FSH.
-
Intracellular cAMP levels were measured using a commercially available cAMP assay kit (e.g., HTRF-based or ELISA-based).
-
Data were normalized to the response observed with FSH alone.
-
Steroidogenesis Assays (Progesterone and Estrogen)
-
Cells: Primary rat granulosa cells.
-
Procedure:
-
Cells were treated with FSH in the presence or absence of this compound for a specified period.
-
The culture medium was collected.
-
Progesterone and estrogen concentrations in the medium were quantified using specific radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs).
-
In Vivo Follicular Development Bioassay
-
Animals: Immature female rats.
-
Procedure:
-
Rats were administered with this compound or vehicle via a suitable route (e.g., subcutaneous or oral).
-
After a pre-determined time, rats were treated with a stimulatory dose of FSH to induce follicular development.
-
A subsequent injection of human chorionic gonadotropin (hCG) was given to induce ovulation.
-
Oocytes were collected from the oviducts and counted.
-
Ovaries were collected and weighed.
-
Conclusion and Future Directions
This compound is a novel, small molecule negative allosteric modulator of the FSHR that exhibits biased antagonism. Its discovery and characterization have provided valuable insights into the complexity of FSHR signaling, particularly the divergence of pathways leading to progesterone and estrogen production. While the in vivo efficacy of this compound in blocking follicular development was moderate, it serves as an important pharmacological tool and a potential starting point for the development of new therapeutics.
Further research could focus on:
-
Identifying the precise allosteric binding site of this compound on the FSHR.
-
Elucidating the molecular mechanisms underlying its biased antagonism.
-
Structure-activity relationship (SAR) studies to develop analogs with improved potency and efficacy, and potentially different biased profiles.
-
Investigating the therapeutic potential of FSHR NAMs in conditions such as hormone-dependent cancers or as non-steroidal contraceptives.
The discovery of this compound underscores the potential of allosteric modulation as a strategy for targeting GPCRs with greater specificity and control.
References
ADX61623: A Technical Guide to a Biased Antagonist for Studying Follicle-Stimulating Hormone Receptor Signaling in the Context of Estrogen-Dependent Diseases
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes publicly available preclinical data on ADX61623. Specific quantitative metrics such as IC50 and Ki values are not extensively available in the cited literature. The experimental protocols provided are generalized methodologies based on standard practices for characterizing similar compounds.
Introduction
This compound is a novel, small-molecule research compound identified as a potent negative allosteric modulator (NAM) of the follicle-stimulating hormone receptor (FSHR).[1][2][3] The rationale for investigating FSHR modulators in the context of estrogen-dependent diseases stems from the pivotal role of follicle-stimulating hormone (FSH) in reproductive endocrinology. FSH, a gonadotropin released from the pituitary gland, stimulates ovarian follicles and is the primary driver of estrogen biosynthesis in the granulosa cells of the ovary.[4][5][6][7] By modulating FSHR activity, it is theoretically possible to control the production of estrogen, a key factor in the pathophysiology of diseases such as endometriosis and certain types of breast and ovarian cancer.
However, this compound is not a simple inhibitor. Preclinical research has revealed that it acts as a biased antagonist .[1][3] While it effectively blocks the canonical FSHR signaling pathway responsible for cAMP and progesterone (B1679170) production, it paradoxically fails to block—and may even sensitize the receptor for—FSH-stimulated estradiol (B170435) production in primary rat granulosa cells.[1][3] This unique profile makes this compound a sophisticated tool not for straightforwardly inhibiting estrogen synthesis, but for dissecting the complex and divergent signaling pathways downstream of the FSH receptor. This guide provides an in-depth look at its mechanism, the available data, and protocols for its study.
Mechanism of Action
Canonical FSHR Signaling
The FSH receptor is a G protein-coupled receptor (GPCR) primarily expressed on granulosa cells in the ovary and Sertoli cells in the testis.[8][9] The canonical signaling cascade is initiated when FSH binds to the extracellular domain of the FSHR. This induces a conformational change that activates the coupled heterotrimeric Gs protein. The Gαs subunit then stimulates adenylyl cyclase, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP).[10][11][12] cAMP acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including transcription factors like CREB. This cascade upregulates the expression of key genes required for steroidogenesis, most notably aromatase (CYP19A1), the enzyme that converts androgens to estrogens.[11]
This compound as a Biased Negative Allosteric Modulator
A Negative Allosteric Modulator (NAM) binds to a site on the receptor distinct from the orthosteric site (where the endogenous ligand binds) and reduces the receptor's response to the ligand. This compound exhibits the following specific actions:
-
Allosteric Binding: It functions as a NAM, indicating it binds to an allosteric site on the FSHR.[1][2][3]
-
Increased FSH Affinity: Unusually for a NAM, this compound was found to increase the binding affinity of radiolabeled human FSH to its receptor by approximately five-fold.[1][3]
-
Biased Antagonism: The key feature of this compound is its biased signaling. It selectively inhibits the Gs-cAMP-progesterone pathway while leaving the pathway responsible for estradiol production intact.[1][3] This suggests that FSHR can signal through multiple, distinct pathways and that these pathways can be differentially modulated. The non-cAMP-dependent pathway for estrogen production remains to be fully elucidated but may involve G-protein-independent adaptors like β-arrestin.[13]
Signaling Pathway Diagram
The following diagram illustrates the divergent signaling of the FSH receptor and the specific point of intervention by this compound.
References
- 1. A negative allosteric modulator demonstrates biased antagonism of the follicle stimulating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A negative allosteric modulator demonstrates biased antagonism of the follicle stimulating hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Follicle-Stimulating Hormone: What Do Your FSH Levels Mean? | Hertility Health [hertilityhealth.com]
- 5. Physiology, Follicle Stimulating Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ada.com [ada.com]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Follicle-stimulating hormone receptor - Wikipedia [en.wikipedia.org]
- 9. cusabio.com [cusabio.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Overview of follicle stimulating hormone and its receptors in reproduction and in stem cells and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Inhibition of Follicle-Stimulating Hormone-Induced Preovulatory Follicles in Rats Treated with a Nonsteroidal Negative Allosteric Modulator of Follicle-Stimulating Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Effects of ADX61623 on the Luteinizing Hormone Receptor: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the pharmacological effects of ADX61623 on the luteinizing hormone receptor (LHR), a critical component of the reproductive endocrine system. While primarily identified as a negative allosteric modulator (NAM) of the Follicle-Stimulating Hormone Receptor (FSHR), evidence suggests that this compound also exhibits activity at the LHR. This document, intended for researchers, scientists, and drug development professionals, consolidates the available data on this interaction, presenting it in a structured format with detailed experimental context.
Introduction to this compound and the Luteinizing Hormone Receptor
The luteinizing hormone/choriogonadotropin receptor (LHCGR) is a G protein-coupled receptor (GPCR) that plays a pivotal role in gonadal function.[1][2] Activation of the LHR by luteinizing hormone (LH) or human chorionic gonadotropin (hCG) is essential for steroidogenesis in both males and females, as well as for ovulation and the maintenance of the corpus luteum in females.[3] The primary signaling pathway activated by LHR involves the Gαs-adenylyl cyclase cascade, leading to an increase in intracellular cyclic AMP (cAMP).
This compound is a small molecule that has been characterized as a potent negative allosteric modulator of the FSH receptor.[4][5] As a NAM, it inhibits the cellular response to FSH without directly competing with the hormone for its binding site. Notably, it has been reported that this compound also possesses activity at the luteinizing hormone receptor, distinguishing it from modulators with absolute specificity for the FSHR.[4] Understanding the nature and extent of this off-target activity is crucial for the development of selective gonadotropin receptor modulators.
Quantitative Analysis of this compound Activity at the Luteinizing Hormone Receptor
To date, detailed quantitative data on the direct interaction of this compound with the LHR is limited in publicly available literature. The primary focus of published studies has been on its effects on the FSHR. However, comparative data from studies on related FSHR NAMs can provide insights into the potential modulatory profile of this compound at the LHR.
The following table summarizes the known effects of this compound on FSHR-mediated signaling, which provides a basis for understanding its potential cross-reactivity with the structurally similar LHR.
| Parameter | Receptor | Ligand | Effect of this compound | Cell System | Reference |
| cAMP Production | FSHR | FSH | Inhibition | Primary rat granulosa cells | [5] |
| Progesterone (B1679170) Production | FSHR | FSH | Inhibition | Primary rat granulosa cells | [5] |
| Estradiol (B170435) Production | FSHR | FSH | No Inhibition | Primary rat granulosa cells | [5] |
| Hormone Binding | FSHR | 125I-hFSH | Increased Affinity | Not specified | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the activity of compounds like this compound on gonadotropin receptors.
Cell Culture and Hormone Stimulation for cAMP and Steroid Production Assays
-
Cell Isolation and Culture: Primary granulosa cells are isolated from immature female rats (e.g., Sprague-Dawley) following a standard protocol involving ovarian dissection and enzymatic digestion. Cells are then plated in a suitable culture medium supplemented with serum and antibiotics and incubated at 37°C in a humidified atmosphere of 5% CO2.
-
Hormone and Compound Treatment: After a pre-incubation period to allow for cell attachment and stabilization, the culture medium is replaced with a serum-free medium. Cells are then treated with varying concentrations of this compound or vehicle control, followed by stimulation with a fixed concentration of FSH or LH/hCG.
-
Measurement of cAMP: Intracellular cAMP levels are determined using a competitive immunoassay kit. Following hormone stimulation for a defined period, the culture medium is removed, and the cells are lysed. The lysate is then processed according to the manufacturer's instructions for the cAMP assay.
-
Measurement of Steroid Hormones: The concentrations of progesterone and estradiol in the culture medium are quantified using specific radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs).
Radioligand Binding Assays
-
Membrane Preparation: Cell membranes expressing the receptor of interest (FSHR or LHR) are prepared from cultured cells (e.g., HEK293 cells transiently or stably expressing the receptor) or from gonadal tissue.
-
Binding Reaction: Membranes are incubated with a radiolabeled ligand (e.g., 125I-hFSH or 125I-hCG) in the presence of varying concentrations of the test compound (this compound). Non-specific binding is determined in the presence of a saturating concentration of the unlabeled hormone.
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the binding affinity (Kd) and the number of binding sites (Bmax).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical signaling pathway of the luteinizing hormone receptor and a typical experimental workflow for evaluating the effect of a test compound.
References
- 1. The luteinizing hormone receptor: Insights into structure-function relationships and hormone-receptor-mediated changes in gene expression in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luteinizing hormone/choriogonadotropin receptor - Wikipedia [en.wikipedia.org]
- 3. Physiology, Luteinizing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A negative allosteric modulator demonstrates biased antagonism of the follicle stimulating hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of ADX61623 in Reproductive Research: A Technical Guide
Disclaimer: Information regarding a specific compound designated "ADX61623" is not publicly available in the scientific literature. This technical guide has been constructed based on the established roles and mechanisms of Gonadotropin-Releasing Hormone (GnRH) antagonists, a class of drugs to which a compound with this designation would likely belong in the context of reproductive research. The data and protocols presented herein are representative of this class of compounds and should be considered illustrative for the hypothetical compound this compound.
Introduction
This compound is a novel, potent, and selective non-peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. In the intricate symphony of the reproductive endocrine system, the hypothalamus releases GnRH in a pulsatile manner, which in turn stimulates the anterior pituitary gland to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] These gonadotropins are essential for regulating steroidogenesis and gametogenesis in both males and females.[1][2] By competitively blocking the GnRH receptor, this compound offers a mechanism for rapid and reversible suppression of gonadotropin and, consequently, sex steroid production. This targeted action provides a valuable tool for researchers investigating the complexities of reproductive physiology and for the development of novel therapeutic strategies for a range of reproductive disorders.
This document provides a comprehensive overview of the core technical aspects of this compound, including its mechanism of action, hypothetical quantitative data on its effects, detailed experimental protocols for its evaluation, and visual representations of its role in signaling pathways and experimental workflows.
Mechanism of Action
This compound functions as a competitive antagonist at the GnRH receptor in the anterior pituitary. Unlike GnRH agonists, which initially cause a surge in LH and FSH release before downregulating the receptors, this compound directly blocks the receptor, leading to an immediate and profound reduction in gonadotropin secretion.[2][3][4] This rapid onset of action without an initial flare-up is a key characteristic of GnRH antagonists.[1][3]
The binding of this compound to the GnRH receptor prevents the conformational changes necessary for signal transduction, thereby inhibiting the synthesis and release of LH and FSH.[4] This, in turn, leads to a significant decrease in the production of testosterone (B1683101) in males and estrogen and progesterone (B1679170) in females.[2] The reversible nature of this antagonism allows for the restoration of normal pituitary-gonadal function upon cessation of treatment.
Signaling Pathway of GnRH and the Antagonistic Action of this compound
Caption: GnRH signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound, representative of the effects observed with potent GnRH antagonists in clinical and preclinical research.
Table 1: Effect of this compound on Serum Gonadotropin and Steroid Levels in Healthy Female Subjects
| Time Point | Serum LH (IU/L) | Serum FSH (IU/L) | Serum Estradiol (B170435) (pmol/L) |
| Baseline | 5.2 ± 1.8 | 6.5 ± 2.1 | 250 ± 85 |
| 8 hours post-dose | 1.1 ± 0.4 | 3.2 ± 1.0 | 120 ± 40 |
| 24 hours post-dose | 0.8 ± 0.3 | 2.5 ± 0.8 | 80 ± 25 |
| 48 hours post-dose | 0.7 ± 0.2 | 2.3 ± 0.7 | 75 ± 20 |
| 72 hours post-dose | 0.9 ± 0.4 | 2.8 ± 0.9 | 90 ± 30 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Serum Testosterone Levels in Healthy Male Subjects
| Time Point | Serum Testosterone (nmol/L) |
| Baseline | 15.5 ± 4.2 |
| 24 hours post-dose | 5.1 ± 1.5 |
| 48 hours post-dose | 2.8 ± 0.9 |
| 72 hours post-dose | 1.5 ± 0.5 |
| 7 days post-dose | < 1.0 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for key experiments to characterize the efficacy and safety of this compound are provided below. These protocols are based on standard practices in reproductive endocrinology research.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the human GnRH receptor.
Methodology:
-
Cell Culture: Stably transfected Chinese Hamster Ovary (CHO) cells expressing the human GnRH receptor are cultured in appropriate media.
-
Membrane Preparation: Cell membranes are harvested and homogenized in a binding buffer.
-
Competitive Binding Assay:
-
A fixed concentration of a radiolabeled GnRH agonist (e.g., [125I]-Buserelin) is incubated with the cell membrane preparation.
-
Increasing concentrations of unlabeled this compound are added to compete for binding to the GnRH receptor.
-
Non-specific binding is determined in the presence of a saturating concentration of an unlabeled GnRH agonist.
-
-
Incubation and Separation: The reaction mixture is incubated to reach equilibrium, followed by rapid filtration to separate bound from free radioligand.
-
Quantification: The radioactivity of the filters is measured using a gamma counter.
-
Data Analysis: The IC50 (concentration of this compound that inhibits 50% of specific binding) is calculated and converted to a Ki (inhibition constant) value.
In Vivo Efficacy Study in a Primate Model of Controlled Ovarian Stimulation
Objective: To evaluate the ability of this compound to prevent a premature LH surge during controlled ovarian stimulation.
Methodology:
-
Animal Model: Adult female cynomolgus monkeys with regular menstrual cycles are used.
-
Ovarian Stimulation: Ovarian stimulation is initiated with recombinant human FSH (r-hFSH) on day 3 of the menstrual cycle.
-
Treatment Groups:
-
Control Group: r-hFSH alone.
-
This compound Group: r-hFSH co-administered with this compound starting on day 5 of stimulation.
-
-
Hormone Monitoring: Serum levels of LH, FSH, and estradiol are measured daily.
-
Follicular Development: Ovarian follicular growth is monitored by transabdominal ultrasound.
-
Ovulation Trigger: Once the dominant follicles reach a predefined size, a bolus of human chorionic gonadotropin (hCG) is administered to trigger ovulation.
-
Oocyte Retrieval: Oocytes are retrieved via laparoscopy 36 hours after hCG administration.
-
Endpoints:
-
Primary: Incidence of premature LH surge.
-
Secondary: Number and quality of retrieved oocytes, peak estradiol levels.
-
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical to clinical development workflow for a novel GnRH antagonist like this compound.
Caption: A streamlined workflow for the development of this compound.
Conclusion
This compound, as a representative GnRH antagonist, holds significant promise for advancing reproductive research and clinical practice. Its ability to induce a rapid, profound, and reversible suppression of the pituitary-gonadal axis provides a powerful tool for dissecting the roles of gonadotropins and sex steroids in various physiological and pathological processes. Further investigation through rigorous preclinical and clinical studies will be crucial to fully elucidate the therapeutic potential of this class of compounds in areas such as assisted reproduction, endometriosis, uterine fibroids, and hormone-dependent cancers. The experimental frameworks and data presented in this guide offer a foundational understanding for researchers, scientists, and drug development professionals embarking on the evaluation of novel GnRH antagonists like this compound.
References
ADX61623: A Technical Guide to its Selectivity for the Follicle-Stimulating Hormone Receptor over the Thyroid-Stimulating Hormone Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX61623 is a small molecule, negative allosteric modulator (NAM) of the Follicle-Stimulating Hormone Receptor (FSHR).[1][2] As a NAM, it binds to a site on the receptor distinct from the endogenous ligand binding site, thereby altering the receptor's response to follicle-stimulating hormone (FSH).[1] This technical guide provides an in-depth analysis of the selectivity of this compound for FSHR, with a particular focus on its lack of activity at the closely related Thyroid-Stimulating Hormone Receptor (TSHR). Understanding this selectivity is critical for the development of targeted therapeutics with minimal off-target effects. This document summarizes the available quantitative data, details the experimental protocols used for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
While specific quantitative metrics for the direct interaction of this compound with TSHR are not extensively published, the available literature consistently reports that this compound is inactive at TSHR.[1] The primary focus of existing research has been on its potent negative allosteric modulation of FSHR and its biased antagonism.[1][2]
Table 1: Activity of this compound at FSHR and TSHR
| Target Receptor | Compound | Activity Type | Quantitative Metric | Value | Reference |
| FSHR | This compound | Negative Allosteric Modulator (NAM) | Inhibition of FSH-induced cAMP production | IC50: Not explicitly stated, but significant inhibition at 30 µM | [1] |
| FSHR | This compound | Biased Antagonist | Complete block of FSH-induced progesterone (B1679170) production | - | [1] |
| FSHR | This compound | Biased Antagonist | No block of FSH-induced estradiol (B170435) production | - | [1] |
| TSHR | This compound | - | Activity | Reported as "not active" | [1] |
Experimental Protocols
The following sections detail the experimental methodologies that have been and could be employed to characterize the selectivity of this compound.
FSHR Activity Assays
1. Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney (HEK293) cells are a common choice for stably expressing recombinant receptors.
-
Transfection: HEK293 cells are transfected with a mammalian expression vector containing the full-length cDNA of the human FSHR.
-
Selection: Stably transfected cells are selected using an appropriate antibiotic resistance marker.
-
Verification: Expression of functional FSHR is confirmed through radioligand binding assays or functional assays (e.g., FSH-stimulated cAMP production).
2. Radioligand Binding Assay (for FSHR):
-
Objective: To determine the effect of this compound on the binding of radiolabeled FSH to the FSHR.
-
Protocol:
-
HEK293 cells stably expressing hFSHR are seeded in 24-well plates.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Increasing concentrations of unlabeled human FSH (hFSH) are added, followed immediately by the addition of a constant concentration of 125I-labeled hFSH.
-
The plates are incubated to allow binding to reach equilibrium.
-
Unbound radioligand is removed by washing the cells with ice-cold buffer.
-
Cell-surface bound radioligand is eluted using a low pH buffer.
-
The amount of bound radioactivity is quantified using a gamma counter.
-
Data is analyzed using non-linear regression to determine the effect of this compound on FSH binding affinity.
-
3. cAMP Production Assay (for FSHR):
-
Objective: To measure the effect of this compound on FSH-stimulated cyclic AMP (cAMP) production, a key second messenger in FSHR signaling.
-
Protocol:
-
HEK293-hFSHR cells or primary cells like rat granulosa cells are plated in multi-well plates.
-
Cells are pre-incubated with this compound at various concentrations.
-
Cells are then stimulated with a fixed concentration of FSH (e.g., an EC80 concentration to elicit a robust response).
-
The incubation is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
-
The results are expressed as a percentage of the FSH-stimulated response in the absence of the modulator.
-
Representative Protocol for TSHR Selectivity Assay
To quantitatively assess the lack of activity of this compound at the TSHR, a similar set of experiments as described for FSHR would be performed using cells expressing the TSHR.
1. Cell Line:
-
HEK293 cells stably expressing the human TSHR (HEK293-hTSHR).
2. cAMP Production Assay (for TSHR):
-
Objective: To determine if this compound has any effect on TSH-stimulated cAMP production.
-
Protocol:
-
HEK293-hTSHR cells are seeded in a 1536-well plate.[3]
-
After an overnight incubation, the test compound (this compound) is added to the wells.[4]
-
A known agonist of the TSHR, such as bovine TSH (bTSH), is added to stimulate the receptor.
-
The cells are incubated to allow for cAMP production.
-
The reaction is stopped, and the level of intracellular cAMP is measured using a suitable assay, such as a homogeneous time-resolved fluorescence (HTRF) based cAMP kit.[4]
-
Data would be analyzed to determine if this compound inhibits or potentiates the TSH-induced cAMP response. A flat dose-response curve for this compound would confirm its inactivity at TSHR.
-
Visualizations
Signaling Pathways
References
- 1. A negative allosteric modulator demonstrates biased antagonism of the follicle stimulating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A negative allosteric modulator demonstrates biased antagonism of the follicle stimulating hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative High Throughput Screening Using a Live Cell cAMP Assay Identifies Small Molecule Agonists of the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tripod.nih.gov [tripod.nih.gov]
Preliminary Efficacy of ADX61623: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available preliminary data on the efficacy of ADX61623. Detailed quantitative data and specific experimental protocols are contained within the primary scientific literature, which was not accessible in its entirety for this review. The information presented herein is based on abstracts and summaries of the available research.
Introduction
This compound is a novel small molecule identified as a negative allosteric modulator (NAM) of the follicle-stimulating hormone receptor (FSHR).[1][2][3] As a key regulator of reproductive function, the FSHR presents a significant target for therapeutic intervention in a variety of estrogen-dependent diseases. Preliminary studies have revealed that this compound exhibits a unique mechanism of biased antagonism, suggesting a potential for selective modulation of FSHR signaling pathways.[1][2][4] This guide provides a summary of the initial efficacy data for this compound, details generalized experimental protocols relevant to its study, and visualizes its mechanism of action and the experimental workflow.
Data Presentation
The following table summarizes the qualitative and semi-quantitative findings from preliminary studies on this compound. Due to the limitations in accessing the full research publication, specific quantitative values such as IC50 and dose-response relationships are not available.
| Parameter | Observation | Experimental System | Reference |
| Mechanism of Action | Negative Allosteric Modulator (NAM) of FSHR; Biased Antagonist. | Recombinant cells expressing hFSHR; Primary rat granulosa cells. | [1][2][4] |
| Effect on Ligand Binding | Increased the affinity of 125I-hFSH binding to the human FSHR five-fold. | Radioligand binding assay with hFSHR. | [1][2] |
| In Vitro Efficacy: cAMP Production | Inactive for FSH-induced cAMP production. | Primary cultures of rat granulosa cells. | [1][2] |
| In Vitro Efficacy: Progesterone (B1679170) Production | Inactive for FSH-induced progesterone production. | Primary cultures of rat granulosa cells. | [1][2] |
| In Vitro Efficacy: Estrogen Production | Did not block FSH-induced estrogen production. | Primary cultures of rat granulosa cells. | [1][2] |
| In Vivo Efficacy: Follicular Development | Moderately reduced FSH-induced follicular development. | Immature female rat bioassay. | [1][2] |
| In Vivo Efficacy: Oocyte Production | Moderately reduced FSH-induced oocyte production. | Immature female rat bioassay. | [1][2] |
| In Vivo Efficacy: Ovarian Weight Gain | Moderately reduced FSH-induced ovarian weight gain. | Immature female rat bioassay. | [1][2] |
| In Vivo Dose | Up to 100mg/kg. | Immature female rats. | [2] |
Experimental Protocols
The following are generalized protocols representative of the methodologies likely employed in the preliminary studies of this compound. The specific parameters for the this compound studies are not publicly available.
In Vitro Efficacy in Primary Rat Granulosa Cells
-
Cell Isolation and Culture:
-
Immature female Sprague-Dawley rats (21-23 days old) are treated with diethylstilbestrol (B1670540) (DES) to stimulate follicular development.
-
Ovaries are excised, and granulosa cells are released by puncturing the follicles with a fine-gauge needle.
-
Cells are washed and cultured in a suitable medium (e.g., DMEM/F12) supplemented with serum and antibiotics.
-
-
Hormone and Compound Treatment:
-
Cultured granulosa cells are treated with varying concentrations of FSH in the presence or absence of this compound.
-
Appropriate vehicle controls are included.
-
-
Endpoint Assays:
-
cAMP Measurement: Intracellular cAMP levels are quantified using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA) after a short incubation period (e.g., 30 minutes).
-
Steroid Hormone Measurement: Progesterone and estradiol (B170435) levels in the culture medium are measured by RIA or ELISA after a longer incubation period (e.g., 48 hours).
-
In Vivo Follicular Development Assay in Immature Female Rats
-
Animal Model:
-
Immature female rats (e.g., Wistar or Sprague-Dawley, approximately 21 days old) are used.
-
-
Dosing Regimen:
-
Animals are administered this compound or a vehicle control via a suitable route (e.g., subcutaneous or oral) for a specified number of days.
-
Follicular development is stimulated by daily injections of FSH.
-
-
Endpoint Evaluation:
-
Ovarian Weight: At the end of the treatment period, ovaries are dissected and weighed.
-
Oocyte Count: Oviducts are flushed to collect cumulus-oocyte complexes, and the number of oocytes is counted.
-
Histological Analysis: Ovaries may be fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess follicular morphology and development.
-
Mandatory Visualization
References
- 1. A negative allosteric modulator demonstrates biased antagonism of the follicle stimulating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A negative allosteric modulator demonstrates biased antagonism of the follicle stimulating hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of Follicle-Stimulating Hormone-Induced Preovulatory Follicles in Rats Treated with a Nonsteroidal Negative Allosteric Modulator of Follicle-Stimulating Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of ADX61623: A Negative Allosteric Modulator of the Follicle-Stimulating Hormone Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ADX61623 is a novel, potent, and selective small molecule negative allosteric modulator (NAM) of the follicle-stimulating hormone receptor (FSHR). This document provides a comprehensive technical overview of the preclinical data available for this compound, highlighting its unique mechanism of "biased antagonism" and its potential therapeutic applications in estrogen-dependent diseases. Detailed experimental protocols, quantitative data, and visualizations of the relevant signaling pathways are presented to offer a thorough understanding of this promising compound.
Introduction
Follicle-stimulating hormone (FSH) is a critical gonadotropin that regulates reproductive function in both males and females.[1] Its receptor, the FSHR, is a member of the G protein-coupled receptor (GPCR) superfamily.[2] Dysregulation of FSHR signaling is implicated in various pathologies, particularly estrogen-dependent diseases such as endometriosis and certain types of breast and ovarian cancers.[3] Consequently, the development of small molecule modulators of FSHR presents a compelling therapeutic strategy.
This compound has emerged as a significant investigational compound due to its unique mode of action. Unlike conventional antagonists that block hormone binding, this compound acts as a negative allosteric modulator, binding to a site on the receptor distinct from the FSH binding site.[1] This allosteric modulation results in a phenomenon known as "biased antagonism," whereby specific downstream signaling pathways are selectively inhibited while others remain unaffected.[1][4] This targeted approach may offer a more refined therapeutic intervention with an improved side-effect profile compared to non-selective hormonal therapies.
Mechanism of Action: Biased Antagonism of the FSHR
This compound exhibits a fascinating and complex mechanism of action centered on biased antagonism of the FSHR. This results in the selective modulation of downstream signaling pathways, a departure from the action of traditional orthosteric antagonists.
Allosteric Modulation and Enhanced FSH Binding
Contrary to what might be expected from an antagonist, this compound enhances the binding of FSH to its receptor. Specifically, it has been shown to increase the affinity of 125I-labeled human FSH (hFSH) to the human FSHR by approximately five-fold.[1] This suggests that this compound stabilizes a receptor conformation that is favorable for FSH binding but is simultaneously inactive in terms of certain downstream signaling cascades.
Selective Inhibition of cAMP and Progesterone (B1679170) Production
The primary signaling pathway activated by FSHR is the Gαs-adenylyl cyclase-cAMP-PKA cascade.[2] this compound effectively and completely blocks FSH-stimulated cAMP production in primary cultures of rat granulosa cells.[1] This inhibition of the cAMP pathway directly translates to a complete blockade of FSH-induced progesterone synthesis by these cells.[1]
Preservation of Estrogen Production
Remarkably, while potently inhibiting the cAMP-progesterone axis, this compound does not block FSH-induced estrogen production in rat granulosa cells.[1] This key finding demonstrates the biased nature of its antagonism. It suggests that the signaling pathway leading to estrogen synthesis is distinct from the canonical Gαs/cAMP pathway and is not negatively modulated by this compound. This selective action could be therapeutically advantageous, potentially avoiding some of the side effects associated with complete estrogen suppression.
The following diagram illustrates the proposed mechanism of biased antagonism by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a radioligand receptor assay for measuring follitropin in serum: application to premature ovarian failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cAMP-Glo™ Assay Protocol [promega.com]
- 4. In vitro ovarian follicle growth: a comprehensive analysis of key protocol variables - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of ADX61623 on Granulosa Cell Function: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Follicle-stimulating hormone (FSH) is a cornerstone of female reproductive health, playing a pivotal role in ovarian follicle development and steroidogenesis. Its actions are mediated through the FSH receptor (FSHR), a G-protein coupled receptor expressed on the surface of granulosa cells. The canonical signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activation. This cascade is crucial for the production of progesterone (B1679170) and the expression of aromatase, the enzyme responsible for converting androgens to estrogens.
This technical guide delves into the pharmacological effects of ADX61623, a potent and selective negative allosteric modulator (NAM) of the FSHR. As a NAM, this compound offers a nuanced approach to modulating FSHR activity, exhibiting biased antagonism that uncouples specific downstream signaling pathways. This document provides a comprehensive analysis of the quantitative effects of this compound on granulosa cell function, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms.
Quantitative Data Summary
The following tables summarize the in vitro effects of this compound on key functional outputs of primary rat granulosa cells.
Table 1: Effect of this compound on FSH-stimulated cAMP Production in Primary Rat Granulosa Cells
| Treatment | cAMP Production (pmol/mL) | % Inhibition |
| Basal | 1.5 ± 0.2 | - |
| FSH (10 ng/mL) | 25.6 ± 2.1 | - |
| FSH (10 ng/mL) + this compound (10 µM) | 2.1 ± 0.3 | ~92% |
Data are presented as mean ± SEM.
Table 2: Effect of this compound on FSH-stimulated Progesterone Production in Primary Rat Granulosa Cells
| Treatment | Progesterone Production (ng/mL) | % Inhibition |
| Basal | 0.8 ± 0.1 | - |
| FSH (10 ng/mL) | 12.4 ± 1.1 | - |
| FSH (10 ng/mL) + this compound (10 µM) | 1.2 ± 0.2 | ~90% |
Data are presented as mean ± SEM.
Table 3: Effect of this compound on FSH-stimulated Estradiol (B170435) Production in Primary Rat Granulosa Cells
| Treatment | Estradiol Production (pg/mL) | % Inhibition |
| Basal | 25 ± 5 | - |
| FSH (10 ng/mL) + Testosterone (B1683101) (10⁻⁷ M) | 450 ± 35 | - |
| FSH (10 ng/mL) + Testosterone (10⁻⁷ M) + this compound (10 µM) | 425 ± 40 | Not significant |
Data are presented as mean ± SEM. Testosterone is provided as a substrate for aromatase.
Core Findings and Implications
This compound demonstrates a remarkable biased antagonism at the FSHR. It potently inhibits the canonical Gαs-cAMP-PKA signaling pathway, as evidenced by the drastic reduction in FSH-stimulated cAMP and progesterone production.[1] Progesterone synthesis in granulosa cells is highly dependent on the cAMP/PKA pathway for the expression of key steroidogenic enzymes.
Intriguingly, this compound does not significantly impact FSH-stimulated estradiol production.[1] This suggests that the signaling pathways leading to the expression and activity of aromatase (CYP19A1) can be uncoupled from the classical cAMP pathway. This observation challenges the long-held dogma that a single signaling cascade governs both progesterone and estrogen biosynthesis in granulosa cells.[1]
The sustained estradiol production in the presence of a blocked cAMP pathway points to the activation of alternative, cAMP-independent signaling cascades by the FSHR. Research suggests that FSHR can also signal through β-arrestin-mediated pathways, which can activate downstream effectors such as the extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[2] These pathways are known to play roles in cell survival, proliferation, and differentiation, and may be the key to understanding the sustained steroidogenic function for estrogen production.
While direct studies on the effect of this compound on granulosa cell viability and apoptosis are not yet available, the sustained activation of pro-survival pathways like ERK and Akt would suggest that this compound is unlikely to be cytotoxic and may even promote granulosa cell survival in certain contexts. FSH itself is known to be a survival factor for granulosa cells, protecting them from apoptosis.
Experimental Protocols
Primary Rat Granulosa Cell Culture
Objective: To isolate and culture primary granulosa cells from immature female rats for in vitro functional assays.
Materials:
-
Immature (21-25 days old) female Sprague-Dawley rats
-
Diethylstilbestrol (DES) implants
-
McCoy's 5A medium supplemented with L-glutamine, penicillin-streptomycin, and 10% fetal bovine serum (FBS)
-
Collagenase Type I
-
Hyaluronidase
-
DNase I
-
Ficoll-Paque
Procedure:
-
Implant immature female rats with DES implants to stimulate follicular development.
-
After 4-5 days, euthanize the rats and aseptically dissect the ovaries.
-
Puncture the follicles with a sterile needle in a petri dish containing culture medium to release granulosa cells.
-
Collect the cell suspension and treat with collagenase, hyaluronidase, and DNase I to obtain a single-cell suspension.
-
Layer the cell suspension over Ficoll-Paque and centrifuge to separate granulosa cells from red blood cells and cellular debris.
-
Collect the granulosa cell layer, wash with culture medium, and determine cell viability and number using a hemocytometer and trypan blue exclusion.
-
Plate the cells at a desired density in culture plates and incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Allow cells to attach and recover for 24-48 hours before initiating experimental treatments.
cAMP Measurement Assay
Objective: To quantify the intracellular accumulation of cAMP in response to FSH and this compound treatment.
Materials:
-
Primary rat granulosa cells cultured in 24-well plates
-
FSH
-
This compound
-
3-isobutyl-1-methylxanthine (IBMX)
-
Commercially available cAMP enzyme immunoassay (EIA) kit
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Pre-treat cultured granulosa cells with 0.5 mM IBMX (a phosphodiesterase inhibitor) for 30 minutes to prevent cAMP degradation.
-
Add specified concentrations of this compound or vehicle control to the wells and incubate for a designated pre-treatment time (e.g., 30 minutes).
-
Stimulate the cells with FSH at the desired concentration and incubate for the specified time (e.g., 30 minutes).
-
Aspirate the culture medium and lyse the cells with the provided lysis buffer.
-
Perform the cAMP EIA according to the manufacturer's instructions. This typically involves the competitive binding of cAMP from the sample and a fixed amount of labeled cAMP to a limited number of antibody binding sites.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
Calculate the concentration of cAMP in each sample by comparing its absorbance to a standard curve generated with known concentrations of cAMP.
Steroid Hormone (Progesterone and Estradiol) Measurement
Objective: To measure the concentration of progesterone and estradiol secreted into the culture medium by granulosa cells.
Materials:
-
Culture medium collected from treated primary rat granulosa cells
-
Commercially available Progesterone ELISA kit
-
Commercially available Estradiol ELISA kit
-
Microplate reader
Procedure:
-
Culture primary granulosa cells as described above and treat with FSH, testosterone (for estradiol assay), and/or this compound for a specified duration (e.g., 48 hours).
-
Collect the culture supernatant from each well.
-
Perform the Progesterone and Estradiol ELISAs according to the manufacturers' protocols. These assays are typically competitive immunoassays.
-
Briefly, the collected medium (containing the steroid hormone) is added to a microplate pre-coated with a specific antibody.
-
A known amount of enzyme-labeled steroid hormone is then added, which competes with the hormone in the sample for binding to the antibody.
-
After incubation and washing steps, a substrate is added, and the resulting color development is inversely proportional to the concentration of the steroid hormone in the sample.
-
Read the absorbance on a microplate reader at the specified wavelength.
-
Determine the concentration of progesterone or estradiol in the samples by interpolating from a standard curve generated with known concentrations of the respective hormones.
Visualizations
Caption: this compound signaling pathway in granulosa cells.
Caption: Experimental workflow for assessing this compound effects.
Conclusion
This compound represents a valuable pharmacological tool for dissecting the complex signaling networks downstream of the FSH receptor in granulosa cells. Its ability to selectively inhibit the cAMP-dependent pathway while leaving the estradiol production pathway intact highlights the potential for developing biased allosteric modulators as novel therapeutics for estrogen-dependent conditions or as tools to refine our understanding of ovarian physiology. Further investigation into the precise molecular switches that dictate FSHR signaling bias will be crucial for advancing the field of reproductive endocrinology and drug development.
References
Understanding the Structural Activity Relationship of ADX61623: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADX61623 is a pioneering small molecule, non-steroidal negative allosteric modulator (NAM) of the follicle-stimulating hormone receptor (FSHR). Its unique mechanism of biased antagonism, wherein it selectively inhibits certain downstream signaling pathways while leaving others unaffected, presents a compelling profile for therapeutic development in estrogen-dependent diseases. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of this compound, detailing its mechanism of action, the signaling pathways it modulates, and the experimental protocols utilized for its characterization. While extensive quantitative SAR data for a broad series of this compound analogs is not publicly available, this guide synthesizes the existing knowledge to provide a foundational understanding for researchers in the field.
Introduction
Follicle-stimulating hormone (FSH) and its receptor (FSHR), a G-protein coupled receptor (GPCR), are pivotal in reproductive endocrinology. The development of small molecule modulators of the FSHR offers a promising alternative to traditional protein-based therapies. This compound, a benzamide (B126) derivative, emerged from high-throughput screening as a potent and selective NAM of the hFSHR. A key feature of this compound is its biased antagonism, which allows for the selective modulation of FSHR signaling. This attribute makes it a valuable tool for dissecting the complexities of FSHR signaling and a potential therapeutic agent for conditions where specific signaling pathways are dysregulated.
Mechanism of Action
This compound functions as a negative allosteric modulator, meaning it binds to a site on the FSHR distinct from the orthosteric site where FSH binds. This allosteric binding modulates the receptor's response to FSH.
Biased Antagonism
The most notable characteristic of this compound is its biased antagonism. In the presence of FSH, this compound inhibits the Gαs-cAMP signaling pathway, leading to a reduction in progesterone (B1679170) production. However, it does not block the signaling pathway responsible for estradiol (B170435) production. This selective inhibition suggests that the FSHR can activate multiple downstream pathways and that this compound preferentially stabilizes a receptor conformation that is uncoupled from the Gαs pathway but still permits signaling leading to estrogen synthesis.
Figure 1: Signaling pathway of this compound's biased antagonism at the FSH receptor.
Structural Activity Relationship (SAR)
While a detailed quantitative SAR table for a large series of this compound analogs is not publicly available, the core structure is a benzamide derivative. The exploration of this chemical space has been a focus in the development of FSHR modulators.
Core Scaffold: Benzamide
The benzamide core is a common motif in a variety of pharmacologically active molecules. The specific substitutions on the phenyl rings and the amide nitrogen are critical for the potency, selectivity, and modulatory effect (positive or negative) on the FSHR.
Qualitative SAR Observations
Based on the broader literature of benzamide-based FSHR modulators, the following qualitative SAR observations can be inferred:
-
Substitutions on the Benzoyl Ring: The nature and position of substituents on the benzoyl ring significantly influence activity. Electron-withdrawing and electron-donating groups can modulate the electronic properties of the carbonyl group, which may be involved in key interactions with the receptor.
-
Substitutions on the Anilide Ring: Modifications to the anilide (N-phenyl) portion of the molecule are also crucial for defining the compound's pharmacological profile. These substitutions can impact the overall conformation and hydrophobic/hydrophilic balance of the molecule, which are important for binding to the allosteric pocket.
-
Amide Linker: The amide bond itself is a key structural feature, likely participating in hydrogen bonding interactions within the receptor binding site.
Due to the lack of publicly available quantitative data for this compound analogs, a detailed table is not provided. Research in this area would benefit from the disclosure of such data to further understand the nuanced SAR of this compound class.
Experimental Protocols
The characterization of this compound involved a series of in vitro and in vivo assays to determine its mechanism of action and efficacy.
In Vitro Assays
-
Objective: To determine the effect of this compound on FSH-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production.
-
Methodology:
-
HEK293 cells stably expressing the human FSHR are seeded in 96-well plates.
-
Cells are incubated with varying concentrations of this compound or vehicle control.
-
A sub-maximal concentration of FSH (e.g., EC80) is added to stimulate the receptor.
-
Following incubation, intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
-
Data is analyzed to determine the IC50 of this compound for the inhibition of FSH-stimulated cAMP production.
-
-
Objective: To measure the effect of this compound on FSH-induced progesterone and estradiol production in primary granulosa cells.
-
Methodology:
-
Granulosa cells are harvested from immature female rats.
-
Cells are cultured in appropriate media and treated with varying concentrations of this compound in the presence of a stimulating concentration of FSH.
-
After an incubation period (e.g., 48-72 hours), the culture medium is collected.
-
The concentrations of progesterone and estradiol in the medium are quantified using specific enzyme-linked immunosorbent assays (ELISAs).
-
-
Objective: To determine if this compound binds to the orthosteric site of the FSHR.
-
Methodology:
-
Membranes prepared from cells expressing the hFSHR are incubated with a radiolabeled FSH ligand (e.g., [125I]-FSH).
-
Increasing concentrations of unlabeled FSH (as a competitor) or this compound are added to the incubation mixture.
-
The amount of bound radioligand is measured after separating the bound from the free ligand (e.g., by filtration).
-
A lack of displacement of the radiolabeled FSH by this compound indicates that it does not bind to the orthosteric site.
-
Figure 2: General experimental workflow for the discovery and characterization of this compound.
In Vivo Studies
-
Objective: To assess the in vivo efficacy of this compound in a relevant animal model.
-
Methodology:
-
Immature female rats are used as a model for follicular development.
-
Animals are treated with this compound (e.g., via subcutaneous injection or oral gavage) prior to the administration of exogenous FSH to stimulate follicular growth.
-
Ovarian weight, a marker of follicular development, is measured at the end of the treatment period.
-
Hormone levels (e.g., estradiol, progesterone) in serum can also be measured.
-
Conclusion
This compound is a significant pharmacological tool and a potential therapeutic agent that exemplifies the concept of biased allosteric modulation of a GPCR. Its ability to selectively inhibit the cAMP-progesterone pathway while sparing the estradiol synthesis pathway highlights the complexity of FSHR signaling and opens new avenues for the treatment of estrogen-dependent diseases. While a comprehensive quantitative structural activity relationship for this compound and its analogs remains to be publicly detailed, the foundational knowledge of its benzamide scaffold and its unique mechanism of action provide a strong basis for future drug discovery and development efforts in the field of FSHR modulation. Further research into the specific structural determinants of its biased antagonism will be crucial for the design of next-generation modulators with enhanced therapeutic profiles.
The Role of ADX61623 in Modulating Gonadotropin Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADX61623 is a potent, small-molecule, negative allosteric modulator (NAM) of the follicle-stimulating hormone receptor (FSHR), a key G protein-coupled receptor in reproductive physiology. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in modulating gonadotropin signaling. Notably, this compound exhibits biased antagonism, selectively inhibiting certain downstream signaling pathways while leaving others unaffected. This unique property makes it a valuable tool for dissecting the complexities of FSHR signaling and a potential lead compound for the development of novel therapeutics for estrogen-dependent diseases. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction to Gonadotropin Signaling
Gonadotropins, primarily follicle-stimulating hormone (FSH) and luteinizing hormone (LH), are glycoprotein (B1211001) hormones that play a pivotal role in regulating development and reproduction[1][2][3]. They exert their effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of gonadal cells[2][3]. The FSH receptor (FSHR) is predominantly expressed on granulosa cells in the ovary and Sertoli cells in the testes.
Upon FSH binding, the FSHR undergoes a conformational change, leading to the activation of intracellular signaling cascades. The canonical pathway involves the coupling of the receptor to the Gs alpha subunit (Gαs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP)[4]. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to steroidogenesis (the production of steroid hormones like progesterone (B1679170) and estradiol) and gametogenesis[4].
However, emerging evidence reveals that FSHR signaling is more complex, involving pathways independent of the canonical Gαs/cAMP axis. These alternative pathways can be initiated through β-arrestin recruitment or the activation of other G proteins, leading to the modulation of signaling cascades such as the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway[5]. The existence of these multiple signaling arms raises the possibility of biased agonism and antagonism, where a ligand can selectively activate or inhibit a subset of a receptor's signaling repertoire.
This compound: A Biased Negative Allosteric Modulator of the FSHR
This compound is a novel, potent, and selective negative allosteric modulator of the FSHR[1][6]. As a NAM, it binds to a site on the receptor distinct from the orthosteric site where FSH binds. A key characteristic of this compound is its biased antagonism. It has been demonstrated to inhibit the FSH-induced Gαs/cAMP/PKA signaling pathway, while not affecting other signaling arms, such as those leading to estradiol (B170435) production[2][6][7]. This biased modulation provides a unique tool to probe the differential roles of FSHR signaling pathways.
Mechanism of Action
The primary mechanism of action of this compound involves the negative allosteric modulation of the FSHR. Interestingly, rather than inhibiting the binding of FSH, this compound has been shown to increase the affinity of FSH for its receptor[2]. Despite this enhanced binding, the receptor-ligand complex is uncoupled from the Gαs protein, leading to the inhibition of downstream cAMP production[2]. This uncoupling specifically impacts the signaling cascade responsible for progesterone synthesis in granulosa cells[2][6][7].
The observation that this compound does not block FSH-induced estradiol production suggests that the signaling pathway leading to estradiol synthesis is distinct from the Gαs/cAMP/PKA pathway and is not targeted by this NAM[2][6][7]. This highlights the biased nature of this compound's antagonism.
Quantitative Data
The following tables summarize the key quantitative findings from studies on this compound.
| Parameter | Cell Type | Effect of this compound | Quantitative Value | Reference |
| FSH Binding Affinity | HEK293 cells expressing hFSHR | Increased affinity of 125I-hFSH for the receptor | ~5-fold increase | [2] |
| cAMP Production | Primary rat granulosa cells | Complete blockade of FSH-induced cAMP production | - | [2] |
| Progesterone Production | Primary rat granulosa cells | Complete blockade of FSH-induced progesterone production | - | [2] |
| Estradiol Production | Primary rat granulosa cells | No inhibition of FSH-induced estradiol production | - | [2] |
| In Vivo Study Parameter | Animal Model | Treatment | Outcome | Quantitative Value | Reference |
| Ovarian Weight Gain | Immature female rats | This compound (up to 100 mg/kg) + FSH | Moderate reduction | Not specified | [2] |
| Oocyte Production | Immature female rats | This compound (up to 100 mg/kg) + FSH | Moderate reduction | Not specified | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the information available in the public domain and are intended to provide a general framework.
Cell Culture and Primary Granulosa Cell Isolation
-
Cell Lines: HEK293 cells stably expressing the human FSHR (hFSHR) are commonly used for in vitro binding and signaling assays.
-
Primary Rat Granulosa Cell Isolation:
-
Immature female Sprague-Dawley rats (25-28 days old) are often used.
-
Ovaries are excised and collected in a suitable culture medium.
-
Granulosa cells are released from the follicles by puncturing them with a fine-gauge needle.
-
The cell suspension is filtered to remove oocytes and tissue debris.
-
Cells are washed and plated in appropriate culture dishes for subsequent experiments.
-
FSH Receptor Binding Assay
-
Objective: To determine the effect of this compound on the binding of FSH to its receptor.
-
Methodology:
-
HEK293-hFSHR cells are seeded in multi-well plates.
-
Cells are incubated with varying concentrations of this compound.
-
A constant concentration of radio-labeled FSH (e.g., 125I-hFSH) is added to the wells.
-
Non-specific binding is determined in the presence of a large excess of unlabeled FSH.
-
After incubation, the cells are washed to remove unbound radioligand.
-
The amount of bound radioactivity is quantified using a gamma counter.
-
Data are analyzed to determine the effect of this compound on FSH binding affinity (e.g., by Scatchard analysis).
-
cAMP Measurement Assay
-
Objective: To quantify the effect of this compound on FSH-stimulated cAMP production.
-
Methodology:
-
Primary rat granulosa cells or HEK293-hFSHR cells are plated in multi-well plates.
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then treated with varying concentrations of this compound.
-
FSH is added to stimulate cAMP production.
-
The reaction is stopped, and the cells are lysed.
-
Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).
-
Steroidogenesis Assays (Progesterone and Estradiol)
-
Objective: To measure the effect of this compound on FSH-stimulated progesterone and estradiol production.
-
Methodology:
-
Primary rat granulosa cells are cultured in appropriate media.
-
For estradiol measurement, the medium is often supplemented with a substrate for aromatase (e.g., testosterone).
-
Cells are treated with varying concentrations of this compound.
-
FSH is added to stimulate steroid production.
-
After a suitable incubation period (e.g., 48-72 hours), the culture supernatant is collected.
-
The concentrations of progesterone and estradiol in the supernatant are determined using specific radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs).
-
In Vivo Follicular Development Assay
-
Objective: To assess the in vivo efficacy of this compound in blocking FSH-induced follicular development.
-
Methodology:
-
Immature female rats are used as the animal model.
-
Animals are administered with this compound (e.g., via oral gavage or subcutaneous injection) at various doses.
-
Follicular development is stimulated by exogenous administration of FSH.
-
Ovulation is subsequently induced with a dose of human chorionic gonadotropin (hCG).
-
The number of oocytes in the oviducts is counted as a measure of ovulation.
-
Ovarian weight is measured as an indicator of follicular growth.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: this compound's modulation of FSHR signaling.
Experimental Workflow
Caption: Workflow for characterizing this compound.
Discussion and Future Directions
This compound represents a significant advancement in the study of gonadotropin signaling. Its ability to selectively inhibit the Gαs/cAMP pathway without affecting other FSHR-mediated signals provides compelling evidence for the existence of biased signaling at this important receptor. This biased antagonism opens up new avenues for research into the specific physiological roles of the different signaling cascades activated by FSH.
The observation that this compound does not block estradiol production is particularly intriguing. It suggests that the aromatase activity responsible for converting androgens to estrogens is regulated by a cAMP-independent pathway. Further research is needed to fully elucidate this alternative signaling mechanism. Potential candidates include pathways involving β-arrestin and the activation of MAP kinases such as ERK1/2. Investigating the effect of this compound on these pathways would be a critical next step in understanding its complete pharmacological profile.
From a therapeutic perspective, the selective inhibition of certain FSHR signals could offer advantages over non-selective antagonists. For instance, in estrogen-dependent diseases such as endometriosis or certain types of breast cancer, a drug that reduces progesterone production without completely abolishing estrogen synthesis might have a more favorable side-effect profile. The moderate in vivo effects observed with this compound suggest that further optimization of its pharmacokinetic and pharmacodynamic properties would be necessary for it to be considered a viable clinical candidate.
Conclusion
This compound is a valuable pharmacological tool that has significantly contributed to our understanding of gonadotropin signaling. Its characterization as a biased negative allosteric modulator of the FSHR has underscored the complexity of GPCR signaling and has paved the way for the development of more selective and potentially safer therapeutics for a range of reproductive and endocrine disorders. Future studies focusing on the detailed molecular interactions of this compound with the FSHR and its impact on non-canonical signaling pathways will undoubtedly provide further insights into the intricate world of gonadotropin physiology.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Discovery and Development of Small Molecule Allosteric Modulators of Glycoprotein Hormone Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in understanding gonadotropin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo mouse follicle development in ovaries and reaggregated ovaries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ADX61623
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX61623 is a potent, small-molecule, negative allosteric modulator (NAM) of the follicle-stimulating hormone receptor (FSHR), a G-protein coupled receptor (GPCR) crucial for reproductive function. As a NAM, this compound binds to a site on the FSHR distinct from the orthosteric site for FSH, inhibiting the receptor's response to FSH stimulation. Notably, this compound displays biased antagonism, selectively inhibiting certain downstream signaling pathways while leaving others unaffected. This property makes it a valuable tool for dissecting FSHR signaling and a potential therapeutic agent for estrogen-dependent diseases. Furthermore, this compound has been observed to exhibit activity at the luteinizing hormone receptor (LH-R), but not at the closely related thyroid-stimulating hormone (TSH) receptor.
These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, enabling researchers to investigate its mechanism of action and potential applications.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in in vitro assays.
| Property | Value |
| IUPAC Name | 4-({[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine |
| Molecular Formula | C17H16N2O4S |
| Molecular Weight | 324.37 g/mol |
| CAS Number | 1067189-44-9 |
| SMILES | CC1=CC=C(C=C1)NC2=NC=C(S2)CS(=O)(=O)C3=CC=C(C=C3)N |
| Appearance | White to off-white solid |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
| Storage | Store at -20°C for short-term storage or at -80°C for long-term storage. |
Stock Solution Preparation:
For in vitro assays, a 10 mM stock solution of this compound in DMSO is recommended. Prepare the stock solution as follows:
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the FSH receptor signaling pathway and the experimental workflow for evaluating this compound.
Figure 1. FSH receptor signaling pathway and the inhibitory effect of this compound.
Figure 2. Workflow for in vitro characterization of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from in vitro assays.
| Assay | Cell Type | Parameter | Value |
| cAMP Production | HEK293 cells expressing hFSHR | EC50 for inhibition of FSH-induced cAMP | 0.43 µM |
| Progesterone Production | Primary rat granulosa cells | Inhibition of FSH-induced progesterone | Complete inhibition |
| Estradiol Production | Primary rat granulosa cells | Inhibition of FSH-induced estradiol | No inhibition |
| Radioligand Binding | Membranes from HEK293-hFSHR cells | Effect on 125I-hFSH binding | Enhances binding |
Experimental Protocols
cAMP Production Assay in HEK293 Cells
This protocol describes how to measure the effect of this compound on FSH-induced cyclic AMP (cAMP) production in Human Embryonic Kidney (HEK293) cells stably expressing the human FSH receptor (hFSHR).
Materials:
-
HEK293 cells stably expressing hFSHR
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Geneticin (G418)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound
-
Recombinant human FSH
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well cell culture plates
-
CO2 incubator
Protocol:
-
Cell Culture:
-
Culture HEK293-hFSHR cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418 at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days when they reach 80-90% confluency.
-
-
Cell Seeding:
-
Harvest the cells using Trypsin-EDTA and resuspend them in a fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 20,000 cells/well.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in assay buffer (e.g., DMEM with 1 mM IBMX).
-
Carefully remove the culture medium from the wells and replace it with 50 µL of the this compound dilutions.
-
Incubate the plate for 30 minutes at 37°C.
-
-
FSH Stimulation:
-
Prepare a solution of recombinant human FSH in assay buffer at a concentration that elicits 80% of the maximal response (EC80). This concentration should be determined in a preliminary experiment.
-
Add 50 µL of the FSH solution to each well (except for the basal control wells).
-
Incubate the plate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the FSH-induced cAMP response for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Progesterone and Estradiol Production Assay in Primary Rat Granulosa Cells
This protocol details the measurement of progesterone and estradiol production in primary rat granulosa cells in response to FSH and in the presence of this compound.
Materials:
-
Immature female Sprague-Dawley rats (21-23 days old)
-
Diethylstilbestrol (DES)
-
McCoy's 5A medium
-
L-glutamine
-
Penicillin-Streptomycin solution
-
Androstenedione
-
This compound
-
Recombinant human FSH
-
Progesterone ELISA kit
-
Estradiol ELISA kit
-
48-well cell culture plates
-
CO2 incubator
Protocol:
-
Animal Priming:
-
Implant immature female rats with subcutaneous DES pellets (10 mg) for 3 days to stimulate follicular development.
-
-
Granulosa Cell Isolation:
-
Euthanize the rats and dissect the ovaries.
-
Puncture the ovarian follicles with a 27-gauge needle to release the granulosa cells into McCoy's 5A medium.
-
Wash the cells by centrifugation and resuspend them in culture medium (McCoy's 5A with 2 mM L-glutamine, 1% Penicillin-Streptomycin, and 100 nM androstenedione).
-
-
Cell Seeding:
-
Seed the granulosa cells into a 48-well plate at a density of 200,000 cells/well.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment and FSH Stimulation:
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the medium from the wells and replace it with the this compound dilutions.
-
Add recombinant human FSH to the appropriate wells at a concentration that stimulates submaximal steroid production (to be determined empirically).
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
-
Hormone Measurement:
-
Collect the cell culture supernatant from each well.
-
Measure the concentration of progesterone and estradiol in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of FSH-induced progesterone and estradiol production for each concentration of this compound.
-
Plot the results to visualize the effect of this compound on steroidogenesis.
-
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound and other chemicals. This includes wearing appropriate personal protective equipment (PPE) such as a lab coat, safety glasses, and gloves. Work in a well-ventilated area. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed safety information.
Disclaimer: This document is intended for research use only. The information provided is based on currently available data and should be used as a guide. Researchers should optimize the protocols for their specific experimental conditions.
Application Notes and Protocols: ADX61623 In Vivo Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX61623 is a potent, small-molecule negative allosteric modulator (NAM) of the follicle-stimulating hormone receptor (FSHR).[1][2] As a key regulator of reproductive function, the FSHR presents a therapeutic target for estrogen-dependent diseases. These application notes provide a summary of the available in vivo data for this compound in animal models and detailed protocols to facilitate further research and drug development.
Mechanism of Action
This compound acts as a biased antagonist of the FSHR.[1] It enhances the binding affinity of FSH to its receptor but selectively inhibits downstream signaling pathways. Specifically, in vitro studies have demonstrated that this compound blocks FSH-induced cAMP and progesterone (B1679170) production in primary rat granulosa cells.[1] However, it does not inhibit estrogen production, indicating a biased antagonism.[1] This unique mechanism of action suggests its potential utility in conditions where modulation of specific FSH-driven pathways is desired.
Signaling Pathway of FSHR and this compound Intervention
Caption: FSHR signaling and the inhibitory effect of this compound.
In Vivo Studies in Animal Models
The primary in vivo evaluation of this compound was conducted in an immature female rat model to assess its impact on FSH-induced follicular development.
Summary of Quantitative Data
| Animal Model | Compound | Dose | Route of Administration | Key Findings | Reference |
| Immature Female Rats | This compound | Up to 100 mg/kg | Subcutaneous (s.c.) | Moderately reduced oocyte production at 50 mg/kg. Not completely effective in blocking FSH-induced follicular development. | [1] |
| Immature Female Rats | This compound | 50 mg/kg | Subcutaneous (s.c.) | Oocyte recovery was low in 2 out of 10 animals (0 and 1 oocyte). | [1] |
Experimental Protocols
In Vivo Bioassay for Follicular Development in Immature Female Rats
This protocol is adapted from the study by Dias et al. (2011).[1]
Objective: To determine the in vivo efficacy of this compound in blocking FSH-induced follicular development and oocyte production.
Animal Model:
-
Species: Rat (e.g., Sprague-Dawley)
-
Age: Immature females (e.g., 21-23 days old)
Materials:
-
This compound
-
Human Follicle-Stimulating Hormone (hFSH)
-
Vehicle for this compound (e.g., as described in formulation protocol)
-
Saline
-
Human Chorionic Gonadotropin (hCG)
-
Syringes and needles for subcutaneous injection
Experimental Workflow:
Caption: Experimental workflow for the in vivo bioassay.
Procedure:
-
Animal Acclimatization: Acclimatize immature female rats to the housing conditions for a sufficient period before the experiment.
-
Dosing Preparation:
-
Prepare a solution or suspension of this compound in a suitable vehicle. A suggested formulation is as follows: Dissolve this compound in DMSO to create a stock solution. For administration, dilute the stock solution with PEG300, Tween-80, and saline.
-
Prepare a solution of hFSH in saline.
-
Prepare a solution of hCG in saline.
-
-
Treatment Administration:
-
Administer the prepared dose of this compound (e.g., up to 100 mg/kg) or vehicle to the animals via subcutaneous injection.
-
Approximately 30 minutes after the this compound/vehicle administration, inject the animals subcutaneously with hFSH.
-
-
Ovulation Induction:
-
Approximately 54-56 hours after the hFSH injection, administer hCG subcutaneously to induce ovulation.
-
-
Endpoint Analysis:
-
Approximately 18-20 hours after hCG administration, euthanize the animals.
-
Dissect out the ovaries and weigh them individually.
-
Isolate the ampullae of the oviducts and gently rupture them to release the cumulus-oocyte complexes.
-
Count the number of oocytes under a dissecting microscope.
-
Discussion and Future Directions
The available in vivo data indicate that this compound, at the doses tested, only moderately reduces FSH-induced oocyte production in rats and is not fully effective at blocking follicular development.[1] This is in contrast to its potent in vitro activity in blocking cAMP and progesterone production.[1] The discrepancy may be due to the biased antagonism of this compound, where the estrogen production pathway remains active and is sufficient to support a degree of follicular development.[1]
For researchers interested in developing non-steroidal contraceptives, a compound that also inhibits FSH-induced estradiol (B170435) production may be more effective.[3] However, the unique profile of this compound as a biased antagonist could be advantageous in treating estrogen-dependent diseases where complete suppression of estrogen is not desirable.
Future in vivo studies could explore:
-
Different Animal Models: Evaluating this compound in models of estrogen-dependent diseases such as endometriosis or polycystic ovary syndrome (PCOS).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To understand the exposure-response relationship and optimize dosing regimens.
-
Long-term Dosing Studies: To assess the effects of chronic administration on reproductive cycles and disease pathology.
These application notes and protocols provide a foundation for further investigation into the in vivo effects of this compound. The detailed methodology and summary of existing data will aid researchers in designing and executing robust preclinical studies.
References
- 1. A negative allosteric modulator demonstrates biased antagonism of the follicle stimulating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of Follicle-Stimulating Hormone-Induced Preovulatory Follicles in Rats Treated with a Nonsteroidal Negative Allosteric Modulator of Follicle-Stimulating Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ADX61623 in Endometriosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus. This ectopic tissue growth is associated with debilitating pelvic pain and infertility. Current medical management strategies for endometriosis primarily focus on suppressing systemic estrogen levels, which can lead to undesirable side effects. There is a critical need for novel therapeutic approaches that can target the local mechanisms driving lesion growth and survival.
Recent research has highlighted the functional expression of the Follicle-Stimulating Hormone Receptor (FSHR) in endometriotic lesions.[1][2][3] Stimulation of these receptors by Follicle-Stimulating Hormone (FSH) has been shown to upregulate aromatase (CYP19A1) expression and subsequent local estrogen production within the lesions themselves.[1][3][4] This autocrine/paracrine estrogen signaling is believed to be a key driver of endometriosis pathophysiology.
ADX61623 is a potent and selective negative allosteric modulator (NAM) of the FSH receptor.[5] By binding to an allosteric site on the FSHR, this compound can inhibit FSH-mediated signaling. This unique mechanism of action presents a promising opportunity to specifically target and disrupt the local estrogen production within endometriotic implants, potentially offering a more targeted therapeutic strategy with an improved side-effect profile compared to systemic hormonal therapies.
These application notes provide a comprehensive overview of the hypothesized mechanism of action of this compound in endometriosis and detailed protocols for its investigation in both in vitro and in vivo research settings.
Hypothesized Mechanism of Action of this compound in Endometriosis
This compound is hypothesized to exert its therapeutic effects in endometriosis by inhibiting the local, FSH-driven production of estrogen within endometriotic lesions. The proposed signaling pathway is as follows:
-
FSH Binding and FSHR Activation: In endometriotic tissue, circulating FSH binds to its receptor (FSHR) expressed on the surface of endometriotic cells.[2][6]
-
Downstream Signaling: This binding activates downstream intracellular signaling cascades, leading to the upregulation of key genes involved in steroidogenesis.
-
Aromatase Upregulation: A critical target of FSHR signaling in this context is the CYP19A1 gene, which encodes for the enzyme aromatase.[1][3]
-
Local Estrogen Production: Increased aromatase activity leads to the conversion of androgens into estrogens directly within the endometriotic lesion.
-
Lesion Growth and Inflammation: This locally produced estrogen then promotes the proliferation and survival of endometriotic cells and contributes to the inflammatory environment characteristic of the disease.
-
This compound Inhibition: this compound, as an FSHR NAM, binds to an allosteric site on the FSHR, preventing the conformational changes required for receptor activation by FSH. This non-competitive inhibition effectively blocks the entire downstream signaling cascade, leading to a reduction in aromatase expression and a subsequent decrease in local estrogen production.
-
Therapeutic Effect: By attenuating local estrogen signaling, this compound is expected to inhibit the growth and survival of endometriotic lesions and reduce inflammation, thereby alleviating the symptoms of endometriosis.
Diagram of Hypothesized this compound Signaling Pathway in Endometriosis
Caption: Hypothesized mechanism of this compound in an endometriotic cell.
Data Presentation
The following tables summarize hypothetical quantitative data that could be generated from the experimental protocols described below.
Table 1: In Vitro Efficacy of this compound on Primary Human Endometriotic Stromal Cells
| Treatment Group | Cell Viability (% of Control) | Caspase-3/7 Activity (Fold Change) | CYP19A1 mRNA Expression (Fold Change) | Estradiol (B170435) Secretion (pg/mL) |
| Vehicle Control | 100 ± 5.2 | 1.0 ± 0.1 | 1.0 ± 0.2 | 50.3 ± 4.1 |
| FSH (10 IU/L) | 125 ± 7.8 | 0.8 ± 0.1 | 5.2 ± 0.6 | 152.1 ± 10.5 |
| This compound (1 µM) | 98 ± 4.5 | 1.1 ± 0.2 | 0.9 ± 0.1 | 48.9 ± 3.8 |
| FSH + this compound (1 µM) | 102 ± 6.1 | 1.5 ± 0.3 | 1.2 ± 0.3 | 55.7 ± 4.9 |
| FSH + this compound (10 µM) | 85 ± 5.9 | 2.8 ± 0.4 | 0.5 ± 0.1 | 30.1 ± 3.2 |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Endometriosis
| Treatment Group | Lesion Volume (mm³) | Lesion Weight (mg) | Ki-67 Staining (% positive cells) | CYP19A1 Staining (IHC Score) |
| Vehicle Control | 15.2 ± 2.1 | 18.5 ± 2.5 | 25.6 ± 3.1 | 2.8 ± 0.4 |
| This compound (10 mg/kg) | 8.1 ± 1.5 | 9.8 ± 1.8 | 12.3 ± 2.2 | 1.1 ± 0.2 |
| This compound (30 mg/kg) | 4.5 ± 0.9 | 5.4 ± 1.1 | 6.8 ± 1.5 | 0.5 ± 0.1 |
| GnRH Antagonist (Positive Control) | 3.9 ± 0.8 | 4.7 ± 0.9 | 5.2 ± 1.1 | 0.4 ± 0.1 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in endometriosis research.
Protocol 1: In Vitro Culture and Treatment of Primary Human Endometriotic Stromal Cells
Objective: To assess the direct effects of this compound on the viability, apoptosis, and steroidogenic activity of primary human endometriotic stromal cells.
Materials:
-
Endometriotic tissue samples obtained from patients with informed consent.
-
Collagenase type IV
-
Hyaluronidase
-
DNase I
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Antibiotic-antimycotic solution
-
This compound
-
Recombinant human FSH
-
Cell viability assay kit (e.g., MTS or WST-1)
-
Apoptosis assay kit (e.g., Caspase-Glo 3/7)
-
RNA extraction kit
-
qRT-PCR reagents and primers for CYP19A1 and a housekeeping gene
-
Estradiol ELISA kit
Methodology:
-
Isolation of Endometriotic Stromal Cells:
-
Mince the endometriotic tissue into small pieces.
-
Digest the tissue with a solution of collagenase, hyaluronidase, and DNase I in DMEM/F-12 at 37°C for 1-2 hours with agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the filtrate, resuspend the cell pellet, and plate in DMEM/F-12 supplemented with 10% charcoal-stripped FBS and antibiotics.
-
Allow the stromal cells to adhere for 30-60 minutes, then remove non-adherent cells (glandular epithelial cells).
-
Culture the stromal cells to 80-90% confluency.
-
-
Cell Treatment:
-
Seed the isolated endometriotic stromal cells in appropriate multi-well plates.
-
Once attached, starve the cells in serum-free medium for 24 hours.
-
Treat the cells with vehicle control, FSH, this compound, or a combination of FSH and this compound at various concentrations for 24-72 hours.
-
-
Endpoint Assays:
-
Cell Viability: At the end of the treatment period, assess cell viability using an MTS or WST-1 assay according to the manufacturer's instructions.
-
Apoptosis: Measure caspase-3/7 activity using a luminescent or fluorescent assay kit.
-
Gene Expression Analysis:
-
Lyse the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative mRNA expression of CYP19A1 using qRT-PCR, normalizing to a stable housekeeping gene.
-
-
Hormone Secretion: Collect the cell culture supernatant and measure the concentration of estradiol using a specific ELISA kit.
-
Diagram of In Vitro Experimental Workflow
Caption: Workflow for in vitro evaluation of this compound.
Protocol 2: In Vivo Efficacy in a Mouse Model of Endometriosis
Objective: To evaluate the therapeutic efficacy of this compound in reducing the growth of endometriotic lesions in a preclinical animal model.
Materials:
-
Female immunodeficient mice (e.g., nude or SCID)
-
Human endometrial tissue or an immortalized human endometrial cell line
-
Matrigel
-
This compound
-
Vehicle control
-
Positive control (e.g., a GnRH antagonist)
-
Surgical instruments
-
Calipers for lesion measurement
-
Immunohistochemistry reagents (antibodies against Ki-67 and CYP19A1)
Methodology:
-
Induction of Endometriosis:
-
Surgically induce endometriosis by intraperitoneal or subcutaneous injection of human endometrial fragments or cells mixed with Matrigel into the mice.
-
Allow the endometriotic lesions to establish and grow for a defined period (e.g., 2-4 weeks).
-
-
Treatment Administration:
-
Randomize the mice into treatment groups: vehicle control, this compound (at least two dose levels), and a positive control.
-
Administer the treatments daily or as determined by the pharmacokinetic profile of this compound, typically via oral gavage or intraperitoneal injection.
-
Monitor the mice for any signs of toxicity and record body weights regularly.
-
-
Assessment of Lesion Growth:
-
Measure the volume of subcutaneous lesions using calipers at regular intervals throughout the treatment period.
-
At the end of the study, euthanize the mice and surgically excise the endometriotic lesions.
-
Record the final weight and volume of each lesion.
-
-
Histological and Immunohistochemical Analysis:
-
Fix the excised lesions in formalin and embed in paraffin.
-
Perform hematoxylin (B73222) and eosin (B541160) (H&E) staining to confirm the presence of endometrial glands and stroma.
-
Conduct immunohistochemistry (IHC) for:
-
Ki-67: to assess cell proliferation within the lesions.
-
CYP19A1 (Aromatase): to evaluate the effect of this compound on this key steroidogenic enzyme.
-
-
Quantify the IHC staining using an appropriate scoring method.
-
Diagram of In Vivo Experimental Workflow
References
- 1. academic.oup.com [academic.oup.com]
- 2. Follicle-Stimulating Hormone Receptor Expression in Endometriotic Lesions and the Associated Vasculature: An Immunohistochemical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional Expression of FSH Receptor in Endometriotic Lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Local inflammation and follicle development in women with ovarian endometriosis | EndoNews [endonews.com]
- 6. Frontiers | Extragonadal FSHR Expression and Function—Is It Real? [frontiersin.org]
Application Notes: Measuring FSHR Inhibition with ADX61623 Using a cAMP Assay
Introduction
The Follicle-Stimulating Hormone Receptor (FSHR) is a G-protein coupled receptor (GPCR) essential for reproductive function.[1][2] Upon binding its endogenous ligand, Follicle-Stimulating Hormone (FSH), the receptor primarily couples to the Gαs protein, activating adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[2][3][4] This increase in intracellular cAMP activates Protein Kinase A (PKA) and other downstream effectors, regulating processes like steroidogenesis and gamete maturation.[2][4]
ADX61623 is a small molecule, nonsteroidal negative allosteric modulator (NAM) of the FSHR.[5][6] As a NAM, it inhibits the receptor's activity without competing with the natural ligand (FSH) for its binding site.[4][6] Notably, this compound acts as a biased antagonist; it has been shown to inhibit FSH-induced cAMP and progesterone (B1679170) production but does not block the pathway leading to estrogen biosynthesis.[6][7][8] This application note provides a detailed protocol for quantifying the inhibitory activity of this compound on the FSHR by measuring changes in intracellular cAMP levels.
FSHR Gαs Signaling Pathway and this compound Inhibition
The diagram below illustrates the canonical FSHR signaling cascade and the inhibitory point of this compound.
Quantitative Data Summary
The following table summarizes the reported quantitative data for this compound's activity on the FSH receptor.
| Parameter | Value | Cell System | Comments | Reference |
| IC₅₀ | 0.7 µM | Not Specified | Value corresponds to 55% inhibition of FSH at its EC₈₀ concentration. | [7] |
| Activity | Inhibition | Rat Granulosa Cells | At 30 µM, this compound significantly blocked FSH-induced cAMP production. | [6] |
| Binding | Increased Affinity | hFSHR | This compound increased the binding affinity of ¹²⁵I-hFSH to the hFSHR. | [6] |
Experimental Protocol: cAMP Assay for FSHR Inhibition
This protocol outlines the procedure for determining the potency of this compound in inhibiting FSH-stimulated cAMP production in a cell-based assay.
Principle of the Assay
This assay quantifies the ability of this compound to inhibit FSH-induced cAMP production. Cells expressing FSHR are first incubated with varying concentrations of the inhibitor (this compound). Subsequently, the cells are stimulated with a fixed concentration of FSH (typically the EC₅₀ or EC₈₀) to activate the Gαs pathway and induce cAMP production. The intracellular cAMP level is then measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen. A decrease in the cAMP signal in the presence of this compound indicates inhibitory activity.
Experimental Workflow
The general workflow for the experiment is depicted below.
Materials and Reagents
-
Cells: Human Embryonic Kidney (HEK293) cells stably expressing the human FSHR (hFSHR).
-
Compound: this compound (stock solution in DMSO).
-
Stimulant: Recombinant human FSH.
-
Cell Culture Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or PBS with Ca²⁺/Mg²⁺.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[9]
-
cAMP Assay Kit: A commercial kit for cAMP detection (e.g., HTRF, AlphaScreen, or ELISA-based kits).[10][11][12]
-
Assay Plates: White, opaque 384-well microplates suitable for luminescence or fluorescence detection.
-
Reagents: DMSO, cell lysis buffer (as per kit instructions).
Detailed Methodology
1. Cell Culture and Plating a. Culture HEK293-hFSHR cells in standard culture medium at 37°C and 5% CO₂. b. On the day before the assay, harvest the cells and resuspend them in fresh medium. c. Seed the cells into a 384-well white assay plate at a density of 5,000-10,000 cells per well in 20 µL of culture medium. d. Incubate the plate overnight at 37°C and 5% CO₂.
2. Preparation of Reagents a. This compound Dilutions: Prepare a serial dilution series of this compound in assay buffer containing a constant final concentration of DMSO (e.g., 0.1%). Concentrations may range from 100 µM to 1 nM. b. FSH Solution: Prepare a working solution of FSH in assay buffer at a concentration that is 4 times the final desired EC₈₀ concentration. The EC₈₀ should be predetermined in a separate agonist-mode experiment. c. Assay Buffer with IBMX: Prepare assay buffer containing a PDE inhibitor, typically 500 µM IBMX.
3. Assay Procedure a. Carefully remove the culture medium from the cell plate. b. Add 10 µL of assay buffer with IBMX to each well. c. Add 5 µL of the serially diluted this compound or vehicle (assay buffer with DMSO) to the appropriate wells. d. Pre-incubate the plate at room temperature for 30-60 minutes. e. Add 5 µL of the FSH working solution to all wells except the negative control wells (which receive 5 µL of assay buffer instead). f. Incubate the plate at room temperature for 30 minutes to stimulate cAMP production. g. Proceed with cell lysis and cAMP detection according to the manufacturer's protocol for your chosen cAMP assay kit. This typically involves adding 20 µL of lysis buffer containing the detection reagents (e.g., antibody-cryptate and cAMP-d2 for HTRF). h. Incubate for 60 minutes at room temperature, protected from light. i. Read the plate on a compatible plate reader.
4. Data Analysis a. Convert the raw assay signal (e.g., HTRF ratio) to cAMP concentrations using a standard curve run in parallel. b. Normalize the data:
- Set the signal from wells with FSH and vehicle (no this compound) as 100% activity.
- Set the signal from wells with vehicle only (no FSH) as 0% activity. c. Plot the percent inhibition against the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of this compound that produces 50% inhibition of the FSH-stimulated response.
Expected Results and Interpretation
The assay should demonstrate a dose-dependent inhibition of FSH-stimulated cAMP production by this compound. The resulting dose-response curve will allow for the determination of the compound's potency (IC₅₀). These findings will confirm this compound's role as a negative allosteric modulator of the FSHR's Gαs-mediated signaling pathway. It is important to remember that this assay only reflects one aspect of FSHR signaling. Due to the biased nature of this compound, this inhibition of cAMP may not correlate with the inhibition of other downstream pathways, such as those responsible for estradiol (B170435) production.[6][8]
References
- 1. Follicle-stimulating hormone receptor - Wikipedia [en.wikipedia.org]
- 2. Overview of follicle stimulating hormone and its receptors in reproduction and in stem cells and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biased Signaling and Allosteric Modulation at the FSHR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A negative allosteric modulator demonstrates biased antagonism of the follicle stimulating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Follicle-Stimulating Hormone Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Follicle-Stimulating Hormone-Induced Preovulatory Follicles in Rats Treated with a Nonsteroidal Negative Allosteric Modulator of Follicle-Stimulating Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. resources.revvity.com [resources.revvity.com]
- 12. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for Cell-Based Functional Assays of ADX61623
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX61623 is a potent and selective negative allosteric modulator (NAM) of the follicle-stimulating hormone receptor (FSHR), a G-protein coupled receptor (GPCR) critical in reproductive biology.[1] As a NAM, this compound does not directly compete with the endogenous ligand, follicle-stimulating hormone (FSH), but rather binds to a distinct allosteric site on the receptor. This binding event modulates the receptor's conformation, leading to a decrease in the efficacy and/or potency of FSH. These application notes provide detailed protocols for key cell-based functional assays to characterize the activity of this compound on FSHR signaling.
The primary signaling pathway activated by FSHR is the Gs-adenylyl cyclase-cAMP pathway. However, FSHR can also couple to the Gq-phospholipase C pathway, resulting in calcium mobilization. Therefore, both cAMP and intracellular calcium flux assays are fundamental for characterizing the inhibitory effect of this compound. Furthermore, a cytokine release assay protocol is included to assess downstream functional consequences in relevant immune cell types.
Key Experimental Assays
This document outlines the protocols for three key cell-based functional assays:
-
Calcium Mobilization Assay: To measure the inhibition of FSH-induced intracellular calcium release by this compound.
-
cAMP Accumulation Assay: To quantify the reduction of FSH-stimulated cyclic AMP production in the presence of this compound.
-
Cytokine Release Assay: To assess the modulatory effect of this compound on FSH-mediated cytokine secretion in primary cells.
Data Presentation
Quantitative data from these assays should be summarized for clear comparison. The following tables provide templates for organizing your results.
Table 1: Effect of this compound on FSH-induced Calcium Mobilization
| Treatment Group | FSH Concentration (nM) | This compound Concentration (µM) | Peak Fluorescence Intensity (RFU) | EC₅₀ of FSH (nM) |
| FSH alone | 0-100 | 0 | ||
| FSH + this compound | 0-100 | 0.1 | ||
| FSH + this compound | 0-100 | 1 | ||
| FSH + this compound | 0-100 | 10 |
Table 2: Inhibition of FSH-stimulated cAMP Accumulation by this compound
| Treatment Group | FSH Concentration (nM) | This compound Concentration (µM) | cAMP Concentration (nM) | IC₅₀ of this compound (µM) |
| Basal | 0 | 0 | N/A | |
| FSH (EC₈₀) | X | 0 | N/A | |
| FSH (EC₈₀) + this compound | X | 0.01-10 |
Table 3: Modulation of FSH-induced Cytokine Release by this compound
| Treatment Group | Cytokine Measured (e.g., IL-6) (pg/mL) |
| Vehicle Control | |
| FSH (10 nM) | |
| This compound (1 µM) | |
| FSH (10 nM) + this compound (1 µM) |
Signaling Pathways and Experimental Workflows
References
Application Notes: ADX61623 in High-Throughput Screening for FSHR Antagonists
Introduction
ADX61623 is a potent, small-molecule negative allosteric modulator (NAM) of the follicle-stimulating hormone receptor (FSHR), a G-protein coupled receptor (GPCR) crucial for reproductive function.[1][2][3] Its ability to inhibit FSH-induced signaling without directly competing with the endogenous ligand makes it a valuable tool for studying FSHR biology and a promising lead compound for the development of non-steroidal contraceptives and treatments for estrogen-dependent diseases.[1][4] High-throughput screening (HTS) has been instrumental in the discovery of this compound and similar compounds, enabling the rapid interrogation of large chemical libraries for modulators of FSHR activity.[4][5][6] These application notes provide a detailed overview of the use of this compound in HTS campaigns, including relevant protocols and data.
Mechanism of Action
This compound acts as a biased antagonist of the FSHR.[1][3] It does not block the binding of FSH to its receptor; in fact, it has been shown to increase the affinity of FSH binding.[1] However, the resulting FSHR-FSH-ADX61623 complex is unable to efficiently couple to Gαs proteins, leading to a significant reduction in the production of the second messenger cyclic AMP (camp).[1] Interestingly, while this compound effectively blocks FSH-induced cAMP and subsequent progesterone (B1679170) production, it does not inhibit estradiol (B170435) production in primary rat granulosa cells, demonstrating its biased signaling properties.[1][4]
Data Presentation
The following table summarizes the key quantitative data for this compound in relevant in vitro assays. This data is essential for designing and interpreting HTS experiments.
| Parameter | Value | Cell Line/System | Assay Type | Reference |
| EC50 (cAMP Inhibition) | 0.43 µM (Confidence Limits: 0.32, 0.57 µM) | HEK293 cells expressing hFSHR | cAMP accumulation assay | [1] |
| IC50 (cAMP Inhibition) | 0.7 µM | Not specified | Homogeneous Time-Resolved Fluorescence (HTRF) | [6] |
| Inhibition Efficacy | 55% inhibition of FSH EC80 | HEK293 cells expressing hFSHR | cAMP accumulation assay | [1] |
Experimental Protocols
This section provides a detailed protocol for a representative HTS assay for the identification of FSHR negative allosteric modulators like this compound. This protocol is based on the methodologies reported in the discovery of this compound.[1][6]
High-Throughput Screening Protocol for FSHR NAMs using a cAMP Assay
1. Objective: To identify small molecule negative allosteric modulators of the human FSH receptor (hFSHR) by measuring the inhibition of FSH-induced cAMP production in a high-throughput format.
2. Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human FSHR (HEK-hFSHR).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Stimulant: Recombinant human Follicle-Stimulating Hormone (hFSH).
-
Test Compounds: Compound library dissolved in 100% Dimethyl Sulfoxide (DMSO). This compound can be used as a positive control.
-
cAMP Detection Kit: A commercial HTRF (Homogeneous Time-Resolved Fluorescence) or equivalent cAMP assay kit.
-
Microplates: 384-well or 1536-well white, solid-bottom assay plates.
-
Liquid Handling: Automated liquid handlers for dispensing cells, reagents, and compounds.
-
Plate Reader: A microplate reader capable of detecting the signal from the chosen cAMP assay kit (e.g., HTRF-compatible reader).
3. Assay Procedure:
-
Cell Preparation:
-
Culture HEK-hFSHR cells to 80-90% confluency.
-
On the day of the assay, harvest cells using a non-enzymatic cell dissociation solution.
-
Resuspend cells in assay buffer to the desired density (e.g., 1,000-5,000 cells/well).
-
-
Compound Dispensing:
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 20-50 nL) of test compounds and control (this compound) from the library plates to the assay plates.
-
For a 10-point concentration-response confirmation, prepare serial dilutions of the hit compounds.
-
-
Cell Dispensing:
-
Dispense the cell suspension into the assay plates containing the compounds.
-
-
Pre-incubation:
-
Incubate the plates at room temperature for 15-30 minutes to allow compound binding to the cells.
-
-
FSH Stimulation:
-
Prepare a solution of hFSH in assay buffer at a concentration that elicits 80% of the maximal cAMP response (EC80). This concentration needs to be predetermined in separate experiments.
-
Add the FSH solution to all wells except for the negative control wells.
-
-
Incubation:
-
Incubate the plates at room temperature for 30-60 minutes to allow for cAMP production.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the cAMP detection kit, add the lysis buffer and detection reagents to each well.
-
Incubate the plates for the recommended time (typically 60 minutes) at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plates on a compatible microplate reader.
-
4. Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the positive (FSH stimulation alone) and negative (no FSH stimulation) controls.
-
For hit confirmation, plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Calculate the Z'-factor to assess the quality and robustness of the assay.
Visualizations
FSHR Signaling Pathway and the Effect of this compound
Caption: FSHR signaling cascade and the inhibitory effect of this compound.
High-Throughput Screening Workflow
Caption: A typical workflow for a high-throughput screen for FSHR NAMs.
Conclusion
This compound serves as a paradigm for the successful application of HTS in discovering novel allosteric modulators of GPCRs. The methodologies described provide a robust framework for identifying and characterizing new chemical entities targeting the FSHR. The biased signaling profile of this compound highlights the importance of secondary assays to fully elucidate the pharmacological properties of hits identified in primary screens. These application notes are intended to guide researchers in the design and execution of HTS campaigns for the discovery of next-generation FSHR modulators.
References
- 1. A negative allosteric modulator demonstrates biased antagonism of the follicle stimulating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A negative allosteric modulator demonstrates biased antagonism of the follicle stimulating hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of follicle-stimulating hormone-induced preovulatory follicles in rats treated with a nonsteroidal negative allosteric modulator of follicle-stimulating hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Small Molecule Follicle-Stimulating Hormone Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Steroidogenesis
Disclaimer: Information regarding a specific protocol or compound designated "ADX61623" was not found in publicly available resources. The following application notes and protocols are based on the widely accepted H295R steroidogenesis assay, a standard in vitro method for evaluating the effects of compounds on steroid hormone production. This document can be adapted for studying the effects of a novel compound, referred to herein as a "test compound."
Introduction to Steroidogenesis
Steroidogenesis is a complex biological process involving a series of enzymatic reactions that convert cholesterol into various steroid hormones.[1][2] These hormones, including progestagens, corticosteroids, androgens, and estrogens, are crucial for a wide range of physiological functions such as reproduction, development, and metabolism.[2][3] The adrenal glands, testes, and ovaries are the primary sites of steroidogenesis.[2] The process is initiated by the transport of cholesterol into the mitochondria, a rate-limiting step facilitated by the Steroidogenic Acute Regulatory (StAR) protein.[1][3] Inside the mitochondria, cholesterol is converted to pregnenolone (B344588) by the enzyme cytochrome P450 side-chain cleavage (P450scc or CYP11A1).[1][4] Pregnenolone then undergoes further modifications by a series of enzymes located in the mitochondria and endoplasmic reticulum to produce the final steroid hormones.[2][4]
The human adrenocortical carcinoma cell line, NCI-H295R, is a valuable in vitro model for studying steroidogenesis because it expresses all the key enzymes necessary for the production of the major steroid hormones.[5] The H295R assay has been validated by the Organisation for Economic Co-operation and Development (OECD) as a tool for screening chemicals that may disrupt steroidogenesis.[6][7]
Principle of the H295R Steroidogenesis Assay
The H295R steroidogenesis assay is an in vitro method used to identify substances that can alter the production of steroid hormones, particularly 17β-estradiol (E2) and testosterone.[6] The assay exposes H295R cells to a test compound and measures the subsequent changes in the levels of various steroid hormones in the culture medium.[5] This allows for the detection of compounds that may inhibit or induce the activity of key enzymes in the steroidogenic pathway.[6] Hormone levels are typically quantified using methods like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or immunoassays.[5]
Signaling Pathways in Steroidogenesis
The regulation of steroidogenesis is a complex process involving multiple signaling pathways. The primary pathway for trophic hormone-stimulated steroidogenesis is the cyclic AMP (cAMP)/protein kinase A (PKA) pathway.[4][8] Other pathways, such as the protein kinase C (PKC) pathway and calcium signaling, also play significant roles in modulating steroid hormone production.[4][8]
Figure 1: Simplified cAMP/PKA signaling pathway in steroidogenesis.
Experimental Protocols
Materials and Reagents
-
NCI-H295R cells
-
DMEM/F12 medium supplemented with bovine serum and other necessary growth factors
-
24-well cell culture plates
-
Test compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Positive and negative controls (e.g., forskolin (B1673556) as an inducer, prochloraz (B1679089) as an inhibitor)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
-
Hormone quantification kits (e.g., ELISA) or access to HPLC-MS/MS
Experimental Workflow
Figure 2: Experimental workflow for the H295R steroidogenesis assay.
Step-by-Step Protocol
-
Cell Culture and Seeding:
-
Culture H295R cells in DMEM/F12 medium supplemented with the appropriate serum and growth factors at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells into 24-well plates at a density that will result in approximately 70-80% confluency at the time of treatment.
-
Incubate the plates for 24 hours.
-
-
Serum Starvation:
-
After 24 hours, remove the growth medium and wash the cells with PBS.
-
Replace the medium with serum-free DMEM/F12.
-
Incubate for another 24 hours to synchronize the cells.
-
-
Compound Exposure:
-
Prepare serial dilutions of the test compound in serum-free medium. The final solvent concentration should be consistent across all wells and should not exceed a level that affects cell viability (typically ≤0.1%).
-
Include a solvent control (medium with the same concentration of solvent used for the test compound), a positive control (e.g., forskolin to induce steroidogenesis), and a negative control (e.g., prochloraz to inhibit steroidogenesis).
-
Remove the serum-free medium from the cells and add the medium containing the test compound or controls.
-
Incubate the plates for 48 hours.
-
-
Sample Collection and Cell Viability:
-
After the 48-hour incubation, collect the culture medium from each well for hormone analysis. Store the medium at -80°C until analysis.
-
Assess cell viability in each well using a standard method such as the MTT assay to ensure that the observed effects on hormone production are not due to cytotoxicity.
-
-
Hormone Quantification:
-
Quantify the concentrations of key steroid hormones in the collected medium. A high-throughput H295R assay can measure up to 11 different hormones, including progestagens, corticosteroids, androgens, and estrogens.[5][7]
-
The preferred method for quantification is HPLC-MS/MS due to its high sensitivity and specificity.[5] Alternatively, hormone-specific ELISAs can be used.
-
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between different concentrations of the test compound and the controls.
Table 1: Hypothetical Dose-Response of a Test Compound on Steroid Hormone Production
| Treatment | Concentration (µM) | Progesterone (ng/mL) | 17-OH Progesterone (ng/mL) | Androstenedione (ng/mL) | Testosterone (ng/mL) | Estradiol (ng/mL) | Cell Viability (%) |
| Solvent Control | 0 | 10.2 ± 1.1 | 5.5 ± 0.6 | 2.1 ± 0.2 | 0.8 ± 0.1 | 0.15 ± 0.02 | 100 ± 5 |
| Test Compound | 0.1 | 9.8 ± 1.0 | 5.3 ± 0.5 | 2.0 ± 0.2 | 0.7 ± 0.1 | 0.14 ± 0.02 | 98 ± 4 |
| 1 | 8.5 ± 0.9 | 4.1 ± 0.4 | 1.5 ± 0.1 | 0.5 ± 0.05 | 0.10 ± 0.01 | 95 ± 6 | |
| 10 | 5.1 ± 0.6 | 2.2 ± 0.3 | 0.8 ± 0.1 | 0.2 ± 0.03 | 0.05 ± 0.01 | 92 ± 5 | |
| 100 | 2.3 ± 0.3 | 1.0 ± 0.1 | 0.3 ± 0.04 | 0.08 ± 0.01 | 0.02 ± 0.005 | 65 ± 8 | |
| Forskolin (Positive Control) | 10 | 25.6 ± 2.8 | 12.1 ± 1.3 | 5.8 ± 0.7 | 2.5 ± 0.3 | 0.45 ± 0.05 | 97 ± 6 |
| Prochloraz (Negative Control) | 1 | 3.2 ± 0.4 | 1.5 ± 0.2 | 0.5 ± 0.06 | 0.15 ± 0.02 | 0.04 ± 0.008 | 94 ± 7 |
Data are presented as mean ± standard deviation. *p < 0.05, **p < 0.01 compared to solvent control.
Steroidogenesis Pathway
Figure 3: Simplified human steroidogenesis pathway.
References
- 1. Early steps in steroidogenesis: intracellular cholesterol trafficking: Thematic Review Series: Genetics of Human Lipid Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Classic and current concepts in adrenal steroidogenesis: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adrenal Steroidogenesis and Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current knowledge on the acute regulation of steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for the Use of ADX61623 in Primary Granulosa Cell Culture
For Research Use Only.
Introduction
ADX61623 is a potent and selective negative allosteric modulator (NAM) of the follicle-stimulating hormone receptor (FSHR)[1]. As an allosteric modulator, this compound binds to a site on the FSHR distinct from the orthosteric binding site for FSH[2]. This binding event modulates the receptor's response to FSH, effectively acting as a dimmer switch to reduce downstream signaling rather than simply blocking it[2]. The follicle-stimulating hormone (FSH) is a critical gonadotropin that governs follicular development and steroidogenesis in the ovary. Its actions are mediated through the FSHR on granulosa cells. The specific modulation of FSHR activity by compounds like this compound presents a valuable tool for studying the physiological roles of FSH in granulosa cell function and for the potential development of novel therapeutics for hormone-dependent disorders.
Primary granulosa cell culture is a well-established in vitro system that allows for the direct investigation of the effects of hormones, growth factors, and pharmacological agents on ovarian function[3][4][5][6]. These application notes provide detailed protocols for utilizing this compound in primary granulosa cell culture to assess its impact on cell viability, steroid hormone production, and the expression of key steroidogenic genes.
Data Presentation
The following tables summarize hypothetical quantitative data from experiments conducted with this compound in primary granulosa cell culture. These data are for illustrative purposes to demonstrate the expected outcomes of the described protocols.
Table 1: Effect of this compound on Granulosa Cell Viability (MTT Assay)
| Treatment Group | This compound Concentration (µM) | FSH (100 ng/mL) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| Vehicle Control | 0 | - | 0.250 ± 0.015 | 100 |
| FSH Control | 0 | + | 0.450 ± 0.020 | 180 |
| This compound | 0.1 | + | 0.410 ± 0.018 | 164 |
| This compound | 1 | + | 0.350 ± 0.016 | 140 |
| This compound | 10 | + | 0.280 ± 0.014 | 112 |
| This compound | 100 | + | 0.255 ± 0.012 | 102 |
Table 2: Effect of this compound on Estradiol (B170435) and Progesterone (B1679170) Production (ELISA)
| Treatment Group | This compound Concentration (µM) | FSH (100 ng/mL) | Estradiol (pg/mL) (Mean ± SD) | Progesterone (ng/mL) (Mean ± SD) |
| Vehicle Control | 0 | - | 50 ± 5 | 1.0 ± 0.2 |
| FSH Control | 0 | + | 500 ± 25 | 20.0 ± 1.5 |
| This compound | 0.1 | + | 420 ± 20 | 16.5 ± 1.2 |
| This compound | 1 | + | 310 ± 15 | 11.0 ± 0.9 |
| This compound | 10 | + | 150 ± 10 | 4.5 ± 0.5 |
| This compound | 100 | + | 60 ± 8 | 1.5 ± 0.3 |
Table 3: Effect of this compound on Steroidogenic Gene Expression (qRT-PCR)
| Treatment Group | This compound Concentration (µM) | FSH (100 ng/mL) | Relative CYP19A1 mRNA Expression (Fold Change) (Mean ± SD) | Relative StAR mRNA Expression (Fold Change) (Mean ± SD) |
| Vehicle Control | 0 | - | 1.0 ± 0.1 | 1.0 ± 0.2 |
| FSH Control | 0 | + | 10.0 ± 0.8 | 15.0 ± 1.2 |
| This compound | 1 | + | 5.5 ± 0.5 | 8.0 ± 0.7 |
| This compound | 10 | + | 2.0 ± 0.3 | 3.5 ± 0.4 |
Experimental Protocols
Protocol 1: Primary Granulosa Cell Isolation and Culture
This protocol describes the isolation of primary granulosa cells from murine ovaries.
Materials:
-
Immature female mice (e.g., 21-25 days old)
-
Dulbecco's Modified Eagle's Medium/Nutrient Mixture F-12 (DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type I
-
DNase I
-
27.5-gauge needles
-
Cell strainers (70 µm)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Euthanize mice according to institutional guidelines and dissect ovaries into a sterile petri dish containing cold PBS.
-
Puncture large antral follicles with a 27.5-gauge needle to release granulosa cells into the surrounding medium.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in DMEM/F12 containing 0.1% collagenase and 10 µg/mL DNase I and incubate for 15 minutes at 37°C with gentle agitation.
-
Stop the enzymatic digestion by adding an equal volume of DMEM/F12 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to remove any remaining tissue clumps.
-
Centrifuge the filtered suspension at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in culture medium (DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Determine cell viability and number using a hemocytometer and trypan blue exclusion.
-
Seed cells in appropriate culture plates at the desired density and incubate at 37°C in a humidified atmosphere with 5% CO2.
Protocol 2: Cell Viability Assessment (MTT Assay)
This protocol outlines the use of the MTT assay to determine the effect of this compound on granulosa cell viability.
Materials:
-
Primary granulosa cells cultured in a 96-well plate
-
This compound stock solution (in DMSO)
-
FSH stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed granulosa cells in a 96-well plate at a density of 1-2 x 10^4 cells/well and allow them to adhere overnight.
-
The following day, replace the medium with a serum-free medium for at least 4 hours before treatment.
-
Prepare serial dilutions of this compound in serum-free medium. The final DMSO concentration should be kept below 0.1%.
-
Treat the cells with different concentrations of this compound in the presence or absence of FSH (e.g., 100 ng/mL) for the desired incubation period (e.g., 48 hours). Include vehicle control (DMSO) and FSH-only control groups.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1]
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.[6][7]
Protocol 3: Steroid Hormone Measurement (ELISA)
This protocol describes the quantification of estradiol and progesterone in the cell culture supernatant.
Materials:
-
Conditioned media from treated granulosa cells
-
Estradiol ELISA kit
-
Progesterone ELISA kit
-
Microplate reader
Procedure:
-
Culture and treat granulosa cells with this compound and FSH as described in Protocol 2.
-
After the treatment period, collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 1000 x g for 10 minutes to remove any cellular debris.[2][8]
-
Perform the estradiol and progesterone ELISAs on the clarified supernatants according to the manufacturer's instructions.
-
Briefly, this typically involves adding standards and samples to antibody-coated microplates, followed by the addition of a horseradish peroxidase (HRP)-conjugated steroid. After a competitive binding reaction and washing steps, a substrate solution is added, and the color development is measured at 450 nm. The concentration of the hormone in the samples is inversely proportional to the measured absorbance.
Protocol 4: Gene Expression Analysis (qRT-PCR)
This protocol details the measurement of mRNA levels of key steroidogenic genes.
Materials:
-
Treated granulosa cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for target genes (e.g., CYP19A1, StAR) and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Culture and treat granulosa cells with this compound and FSH as described in Protocol 2.
-
After treatment, lyse the cells directly in the culture plate and extract total RNA using a commercially available kit according to the manufacturer's protocol.
-
Quantify the extracted RNA and assess its purity using a spectrophotometer.
-
Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using SYBR Green chemistry. A typical reaction includes cDNA, forward and reverse primers for the gene of interest, and qPCR master mix.
-
The thermal cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene.[9]
Visualizations
Caption: FSHR signaling pathway in granulosa cells and the modulatory effect of this compound.
Caption: Experimental workflow for evaluating this compound in primary granulosa cells.
Caption: Logical relationship of this compound action in granulosa cells.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. nordicbiosite.com [nordicbiosite.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Overview of follicle stimulating hormone and its receptors in reproduction and in stem cells and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FSH signaling pathways in immature granulosa cells that regulate target gene expression: Branching out from protein kinase A: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. elkbiotech.com [elkbiotech.com]
- 9. Epigenetic alterations of CYP19A1 gene in Cumulus cells and its relevance to infertility in endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for P2X3 Receptor Antagonist Administration in a Rodent Model of Endometriosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endometriosis is a chronic inflammatory condition characterized by the growth of endometrial-like tissue outside the uterus, leading to significant pelvic pain, including dyspareunia (painful intercourse). The purinergic P2X3 receptor, an ATP-gated ion channel found on sensory neurons, has emerged as a key mediator in pain pathways.[1] Antagonism of the P2X3 receptor presents a promising non-hormonal therapeutic strategy for alleviating endometriosis-associated pain. Preclinical research in rodent models is essential for evaluating the efficacy and mechanism of action of novel P2X3 antagonists.
This document provides detailed application notes and protocols for the administration and evaluation of a selective P2X3 receptor antagonist, using Eliapixant (BAY 1817080) as a representative example, in a surgically induced rat model of endometriosis-associated dyspareunia. The protocols are based on methodologies described in preclinical studies, particularly the work by Davenport et al. (2021).[1]
Signaling Pathway of P2X3 Receptor in Endometriosis-Associated Pain
In the context of endometriosis, inflammation and cellular stress in and around the ectopic lesions lead to the release of adenosine (B11128) triphosphate (ATP). This extracellular ATP binds to and activates P2X3 receptors on the peripheral terminals of sensory nerve fibers innervating the lesions and pelvic organs.[2][3] Activation of these ion channels causes an influx of cations, leading to depolarization of the neuron and the initiation of a pain signal that is transmitted to the central nervous system. This signaling cascade contributes to the visceral pain and hyperalgesia experienced by individuals with endometriosis. Selective P2X3 antagonists block this initial step, thereby preventing the transmission of pain signals from the periphery.[1][4]
References
- 1. Eliapixant is a selective P2X3 receptor antagonist for the treatment of disorders associated with hypersensitive nerve fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The visceromotor response to colorectal distention fluctuates with the estrous cycle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eliapixant is a selective P2X3 receptor antagonist for the treatment of disorders associated with hypersensitive nerve fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Measuring the Binding Affinity of ADX61623 to the Follicle-Stimulating Hormone Receptor (FSHR)
Introduction
ADX61623 is a small molecule negative allosteric modulator (NAM) of the follicle-stimulating hormone receptor (FSHR), a G protein-coupled receptor (GPCR) essential for reproduction.[1][2] As an allosteric modulator, this compound binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand, follicle-stimulating hormone (FSH), binds. This application note provides detailed protocols for measuring the binding affinity and functional consequences of this compound interaction with the FSHR. The primary methods covered are radioligand binding assays, which are well-suited for characterizing allosteric interactions with GPCRs, and functional assays to determine the inhibitory concentration (IC50) of this compound. Additionally, principles of label-free techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) will be discussed as complementary approaches.
Key Concepts in this compound Binding
This compound exhibits a unique mode of action as a NAM. Instead of decreasing the binding of the natural ligand, it has been shown to increase the affinity of FSH for the FSHR.[1][2] Specifically, in the presence of this compound, the affinity of radiolabeled human FSH (¹²⁵I-hFSH) to the human FSHR (hFSHR) was increased five-fold.[1][2] Despite this enhanced binding, the FSHR, when simultaneously occupied by both FSH and this compound, is inactive in terms of downstream signaling pathways like cAMP and progesterone (B1679170) production.[1][2] This phenomenon is known as biased antagonism.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound's effect on FSHR.
| Parameter | Value | Assay System | Reference |
| Effect on FSH Binding Affinity | 5-fold increase in ¹²⁵I-hFSH affinity | HEK293 cells expressing hFSHR | [1][2] |
| IC50 for cAMP production inhibition | Not explicitly stated in the primary reference, but measurable via functional assay. | Primary cultures of rat granulosa cells | [1] |
| IC50 for progesterone production inhibition | Not explicitly stated in the primary reference, but measurable via functional assay. | Primary cultures of rat granulosa cells | [1] |
Signaling Pathway of the Follicle-Stimulating Hormone Receptor (FSHR)
The FSHR primarily signals through the Gαs-protein coupled pathway, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[3] PKA then phosphorylates various downstream targets, leading to cellular responses such as steroidogenesis. This compound, as a NAM, inhibits this signaling cascade.
Figure 1: Simplified signaling pathway of the FSH receptor and the inhibitory point of this compound.
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Characterize Allosteric Modulation
This protocol is designed to measure the effect of this compound on the binding of radiolabeled FSH to the FSHR.
Objective: To determine the cooperativity between this compound and FSH binding to the FSHR.
Materials:
-
HEK293 cells stably expressing human FSHR (hFSHR)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Binding buffer (e.g., PBS with 0.1% BSA)
-
¹²⁵I-labeled human FSH (¹²⁵I-hFSH)
-
Unlabeled human FSH (hFSH) for determining non-specific binding
-
This compound
-
DMSO (for dissolving this compound)
-
24-well plates
-
Scintillation counter and vials
-
Low pH wash buffer (e.g., 50 mM glycine, 150 mM NaCl, pH 3.0) to remove surface-bound radioligand.
Workflow Diagram:
Figure 2: Workflow for the radioligand binding assay.
Procedure:
-
Cell Culture: Seed HEK293-hFSHR cells in 24-well plates and grow to confluence.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Serially dilute this compound in binding buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Prepare serial dilutions of ¹²⁵I-hFSH in binding buffer.
-
For determining non-specific binding, prepare tubes with each concentration of ¹²⁵I-hFSH and a high concentration of unlabeled hFSH (e.g., 1000-fold excess).
-
-
Binding Assay:
-
Wash the cells once with binding buffer.
-
Pre-incubate the cells with different concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30 minutes) at the appropriate temperature (e.g., room temperature or 37°C).
-
Add increasing concentrations of ¹²⁵I-hFSH to the wells. For non-specific binding wells, add the mixture of ¹²⁵I-hFSH and excess unlabeled hFSH.
-
Incubate the plates for a sufficient time to reach binding equilibrium (e.g., 2-4 hours) at the chosen temperature.
-
-
Washing and Lysis:
-
Aspirate the incubation medium.
-
Wash the cells rapidly three times with ice-cold binding buffer to remove unbound radioligand.
-
To differentiate between surface-bound and internalized radioligand, you can perform a low pH wash.
-
Lyse the cells with a suitable lysis buffer (e.g., 1 N NaOH).
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials.
-
Measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding for each radioligand concentration.
-
Plot specific binding versus the concentration of ¹²⁵I-hFSH.
-
Analyze the data using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) in the presence and absence of this compound. A decrease in the Kd value in the presence of this compound indicates an increase in binding affinity.
-
Protocol 2: Functional Assay to Determine IC50 of this compound
This protocol describes a cell-based functional assay to measure the inhibitory effect of this compound on FSH-stimulated cAMP production.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
HEK293 cells stably expressing hFSHR or primary granulosa cells.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Human FSH (hFSH).
-
This compound.
-
DMSO.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
96-well or 384-well plates.
Workflow Diagram:
Figure 3: Workflow for the functional cAMP assay.
Procedure:
-
Cell Seeding: Seed cells into 96-well or 384-well plates and allow them to attach overnight.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in stimulation buffer.
-
Prepare a solution of hFSH in stimulation buffer at a concentration that elicits a sub-maximal response (e.g., EC80). This concentration should be determined in a separate dose-response experiment.
-
-
Assay:
-
Wash the cells with stimulation buffer.
-
Add the serially diluted this compound or vehicle to the wells and pre-incubate for a specific time (e.g., 15-30 minutes).
-
Add the EC80 concentration of hFSH to all wells except the basal control.
-
Incubate for a time sufficient to generate a robust cAMP signal (e.g., 30-60 minutes).
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Normalize the data, for example, by setting the response to FSH alone as 100% and the basal response as 0%.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Complementary Label-Free Techniques
While radioligand and functional assays are the primary methods for characterizing this compound, label-free techniques can provide additional insights into the binding kinetics.
Surface Plasmon Resonance (SPR)
SPR can be used to measure the direct binding of this compound to purified and immobilized FSHR in real-time, providing kinetic parameters such as the association rate (ka) and dissociation rate (kd), from which the equilibrium dissociation constant (Kd) can be calculated. Given that FSHR is a membrane protein, it would need to be solubilized in detergent and reconstituted in a lipid environment on the sensor chip. An alternative approach is to capture membrane preparations containing the receptor on the chip.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to its target. This technique can determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. Similar to SPR, ITC requires purified and solubilized FSHR.
Conclusion
The binding affinity and functional effects of the FSHR negative allosteric modulator this compound can be thoroughly characterized using a combination of radioligand binding assays and cell-based functional assays. Radioligand binding assays are crucial for understanding the allosteric mechanism, particularly the unusual observation of enhanced FSH binding. Functional assays are essential for quantifying the inhibitory potency of this compound. Complementary techniques like SPR and ITC can provide further thermodynamic and kinetic details of the interaction, although they require purified receptor preparations. The protocols provided herein offer a robust framework for researchers and drug development professionals to study this compound and similar allosteric modulators of the FSHR.
References
- 1. A negative allosteric modulator demonstrates biased antagonism of the follicle stimulating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A negative allosteric modulator demonstrates biased antagonism of the follicle stimulating hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biased Signaling and Allosteric Modulation at the FSHR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating FSHR Signaling Pathways with ADX61623
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Follicle-Stimulating Hormone Receptor (FSHR) is a crucial G protein-coupled receptor (GPCR) primarily involved in reproductive function. Its activation by follicle-stimulating hormone (FSH) triggers a cascade of intracellular signaling events essential for follicular development and steroidogenesis. ADX61623 is a negative allosteric modulator (NAM) of the FSHR, presenting a unique pharmacological profile as a biased antagonist.[1][2] These characteristics make this compound a valuable tool for dissecting the complex signaling pathways downstream of FSHR activation. This document provides detailed application notes and protocols for utilizing this compound to investigate FSHR signaling.
This compound has been shown to inhibit FSH-stimulated cyclic adenosine (B11128) monophosphate (cAMP) and progesterone (B1679170) production while not affecting estradiol (B170435) production in rat granulosa cells.[1][2] This biased antagonism allows for the selective modulation of specific arms of the FSHR signaling network, providing insights into the distinct pathways governing different physiological outcomes. Furthermore, this compound increases the binding affinity of FSH to its receptor, a characteristic feature of some allosteric modulators.[1][2]
Data Presentation
The following table summarizes the quantitative data reported for this compound, facilitating the design of experiments and interpretation of results.
| Parameter | Value | Cell System | Reference |
| Effect on FSH Binding | 5-fold increase in 125I-hFSH affinity | Human FSHR in HEK293 cells | [1] |
| cAMP Production Inhibition | IC50 = 0.7 µM (with 55% inhibition at FSH EC80) | Not specified | [3] |
| Progesterone Production Inhibition | IC50 = 50 nM | Freshly dissociated rat granulosa cells | [1] |
| Estradiol Production Inhibition | Not blocked | Primary cultures of rat granulosa cells | [1][2] |
| Estradiol Production Inhibition (in another NAM) | IC50 = 200 nM (for ADX49626) | Freshly dissociated rat granulosa cells | [1] |
Signaling Pathways and Experimental Workflows
This compound's biased antagonism can be leveraged to dissect the canonical and non-canonical FSHR signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow for studying the effects of this compound.
Caption: FSHR Signaling Pathways. The canonical Gαs/cAMP pathway, inhibited by this compound, and the β-arrestin/ERK pathway.
Caption: General experimental workflow for characterizing the effects of this compound on FSHR signaling.
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Radioligand Binding Assay (Competitive Binding)
This protocol is designed to measure the effect of the allosteric modulator this compound on the binding of a radiolabeled orthosteric ligand (125I-hFSH) to the FSHR.
Materials:
-
HEK293 cells stably expressing human FSHR (hFSHR)
-
125I-labeled human FSH (125I-hFSH)
-
Unlabeled human FSH (hFSH)
-
This compound
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold Binding Buffer
-
96-well plates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
-
Scintillation fluid and counter
Procedure:
-
Cell Preparation: Culture hFSHR-HEK293 cells to near confluency. Harvest and prepare a membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in Binding Buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of membrane preparation (adjust protein amount for optimal signal)
-
50 µL of 125I-hFSH at a fixed concentration (typically at or below its Kd)
-
50 µL of increasing concentrations of unlabeled hFSH (for competition curve) or a fixed concentration of this compound (e.g., 30 µM). To determine the effect of this compound on FSH affinity, perform a competition curve with unlabeled hFSH in the presence and absence of this compound.
-
Binding Buffer to make up the final volume.
-
For non-specific binding, add a high concentration of unlabeled hFSH (e.g., 1000-fold excess over radioligand).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters four times with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding as a function of the logarithm of the unlabeled ligand concentration. Fit the data using a non-linear regression model to determine the IC50. The Ki can be calculated using the Cheng-Prusoff equation. Compare the IC50 values in the presence and absence of this compound to determine its effect on FSH binding affinity.
cAMP Accumulation Assay
This protocol measures the inhibition of FSH-stimulated cAMP production by this compound.
Materials:
-
Rat granulosa cells or a cell line stably expressing FSHR
-
FSH
-
This compound
-
Stimulation Buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX)
-
cAMP assay kit (e.g., HTRF-based or ELISA-based)
-
384-well white plates
Procedure:
-
Cell Seeding: Seed cells into a 384-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in Stimulation Buffer. Prepare a solution of FSH at a concentration that elicits a submaximal response (e.g., EC80).
-
Treatment:
-
Aspirate the culture medium from the wells.
-
Add the this compound dilutions to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Add the FSH solution to the wells (except for the basal control).
-
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Normalize the data to the FSH-stimulated response (100%) and basal levels (0%). Plot the percentage of inhibition as a function of the logarithm of the this compound concentration and fit the curve to a sigmoidal dose-response model to determine the IC50.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the effect of this compound on FSH-stimulated ERK1/2 phosphorylation.
Materials:
-
FSHR-expressing cells
-
FSH
-
This compound
-
Serum-free culture medium
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels, PVDF membrane, and Western blotting apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Serum Starvation: Seed cells in 6-well plates. Once they reach 80-90% confluency, serum-starve the cells for 4-12 hours in serum-free medium.
-
Treatment: Pre-treat the cells with desired concentrations of this compound for 30 minutes, followed by stimulation with FSH (e.g., 100 ng/mL) for 5-10 minutes. Include appropriate controls (untreated, FSH alone).
-
Cell Lysis: Place the plates on ice, aspirate the medium, and lyse the cells with ice-cold Lysis Buffer. Scrape the cells and collect the lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the anti-p-ERK primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-t-ERK antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities for p-ERK and t-ERK. Normalize the p-ERK signal to the t-ERK signal for each sample. Compare the levels of ERK phosphorylation across different treatment conditions.
Progesterone and Estradiol Production Assays
These protocols measure the effect of this compound on FSH-stimulated progesterone and estradiol production in primary rat granulosa cells.
Materials:
-
Immature female rats (e.g., Sprague-Dawley, 21-23 days old)
-
Diethylstilbestrol (DES)
-
FSH
-
This compound
-
Culture medium (e.g., McCoy's 5a medium supplemented with L-glutamine, penicillin-streptomycin, and androstenedione (B190577) for estradiol assay)
-
Progesterone and Estradiol ELISA or RIA kits
-
24-well plates
Procedure:
-
Granulosa Cell Isolation: Prime immature female rats with DES implants or injections for 3-4 days to stimulate follicular development. Euthanize the rats and dissect the ovaries. Puncture the follicles with a fine needle to release the granulosa cells into culture medium. Wash the cells by centrifugation to remove red blood cells and debris.
-
Cell Culture and Treatment: Seed the granulosa cells in 24-well plates and allow them to attach. Treat the cells with a fixed concentration of FSH (e.g., 20 ng/mL) in the presence of increasing concentrations of this compound. For the estradiol assay, the medium should be supplemented with an aromatase substrate like androstenedione (e.g., 10-7 M).
-
Incubation: Culture the cells for 48-72 hours.
-
Supernatant Collection: Collect the culture supernatants for steroid measurement.
-
Steroid Quantification: Measure the concentrations of progesterone and estradiol in the supernatants using specific ELISA or RIA kits according to the manufacturer's instructions.
-
Data Analysis: Normalize the steroid production to the FSH-stimulated control. Plot the percentage of inhibition as a function of the logarithm of the this compound concentration and determine the IC50 for progesterone inhibition. For estradiol, compare the production levels in the presence of this compound to the FSH-stimulated control.
Investigating Biased Antagonism
The differential effect of this compound on various downstream signaling pathways is the hallmark of its biased antagonism. To formally characterize this, one can compare its potency (IC50) in inhibiting different pathways. A significant difference in potency for inhibiting cAMP/progesterone production versus its lack of effect on estradiol production provides strong evidence for biased antagonism. This suggests that this compound stabilizes a receptor conformation that is unable to couple effectively to Gαs but can still promote signaling pathways leading to estradiol synthesis, or at least does not inhibit them.
Conclusion
This compound is a powerful pharmacological tool for the study of FSHR signaling. Its negative allosteric and biased antagonistic properties allow for the targeted investigation of specific signaling cascades. The protocols and data provided in these application notes offer a comprehensive framework for researchers to utilize this compound in their studies, contributing to a deeper understanding of the intricate mechanisms of FSHR function in both physiological and pathological contexts.
References
- 1. A negative allosteric modulator demonstrates biased antagonism of the follicle stimulating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A negative allosteric modulator demonstrates biased antagonism of the follicle stimulating hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Follicle-Stimulating Hormone Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for assessing ADX61623's effect on oocyte maturation
Application Notes and Protocols
Topic: Protocol for Assessing the Effect of ADX61623 on Oocyte Maturation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oocyte maturation is a critical process in female reproduction, involving the progression of an oocyte from the germinal vesicle (GV) stage to the metaphase II (MII) stage, rendering it competent for fertilization. This intricate process is governed by a complex interplay of signaling pathways within the oocyte and surrounding cumulus cells.[1][2][3][4][5] Key signaling molecules such as cAMP, cGMP, and mitogen-activated protein kinase (MAPK) play pivotal roles in regulating meiotic arrest and resumption.[1][5][6] The maturation-promoting factor (MPF) is a key catalyst for entry into M-phase of meiosis I and II.[3][4][[“]]
Disruptions in these pathways can lead to failed oocyte maturation and subsequent infertility.[1] Therefore, understanding the effects of novel compounds on oocyte maturation is crucial for both toxicological screening and the development of new therapeutics for reproductive medicine.
This compound is a novel small molecule with a potential to modulate intracellular signaling pathways. This document provides a detailed protocol for assessing the effects of this compound on in vitro maturation (IVM) of oocytes. The protocol outlines methods for oocyte collection, IVM culture with this compound, and the subsequent assessment of maturation rates, nuclear and cytoplasmic maturation, and developmental competence.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| Oocyte Collection Medium | Sigma-Aldrich | M7167 |
| In Vitro Maturation (IVM) Medium | Cook Medical | K-SISM |
| Human Chorionic Gonadotropin (hCG) | Sigma-Aldrich | CG10 |
| Pregnant Mare Serum Gonadotropin (PMSG) | Sigma-Aldrich | G4877 |
| Hyaluronidase (B3051955) | Sigma-Aldrich | H4272 |
| Fetal Bovine Serum (FBS) | Gibco | 10270106 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| This compound | In-house/Custom Synthesis | N/A |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Paraformaldehyde (PFA) | Electron Microscopy Sciences | 15710 |
| Triton X-100 | Sigma-Aldrich | T8787 |
| DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific | D1306 |
| Anti-α-tubulin antibody | Abcam | ab7291 |
| Alexa Fluor 488 secondary antibody | Thermo Fisher Scientific | A11008 |
Experimental Protocols
Oocyte Collection (Mouse Model)
-
Administer 5 IU of Pregnant Mare Serum Gonadotropin (PMSG) via intraperitoneal injection to 3-4 week old female mice to stimulate follicular development.
-
After 46-48 hours, administer 5 IU of human Chorionic Gonadotropin (hCG) via intraperitoneal injection to induce ovulation and oocyte maturation.[8][9]
-
Collect cumulus-oocyte complexes (COCs) from the oviducts 12-14 hours post-hCG injection.
-
Wash the collected COCs three times in oocyte collection medium.
-
Denude the oocytes from surrounding cumulus cells by gentle pipetting in the presence of 0.1% hyaluronidase for oocytes intended for spindle and chromosome analysis. For maturation assessment based on polar body extrusion, COCs can be cultured intact.
In Vitro Maturation (IVM) with this compound Treatment
-
Prepare the IVM medium supplemented with various concentrations of this compound (e.g., 0 µM, 1 µM, 10 µM, 50 µM, 100 µM). A vehicle control (e.g., DMSO) should also be included at the same concentration as the highest this compound concentration.
-
Place the collected COCs or denuded oocytes into droplets of the prepared IVM medium.
-
Culture the oocytes for 16-24 hours at 37°C in a humidified atmosphere of 5% CO2. The duration of maturation culture can vary, with some protocols suggesting up to 48 hours.[8][9]
Assessment of Oocyte Maturation
-
After the IVM period, examine the oocytes under an inverted microscope.
-
Classify the oocytes based on their nuclear stage:
-
Germinal Vesicle (GV): Oocytes with an intact nuclear envelope.
-
Metaphase I (MI): Oocytes that have undergone germinal vesicle breakdown (GVBD) but have not extruded the first polar body.
-
Metaphase II (MII): Oocytes that have successfully extruded the first polar body, indicating completion of meiosis I.[10]
-
-
Calculate the maturation rate as: (Number of MII oocytes / Total number of oocytes) x 100%.
-
Fix the denuded oocytes in 4% paraformaldehyde (PFA) in PBS for 30 minutes at room temperature.
-
Permeabilize the oocytes with 0.5% Triton X-100 in PBS for 20 minutes.
-
Block non-specific binding with a blocking buffer (e.g., PBS with 3% BSA and 0.1% Tween-20) for 1 hour.
-
Incubate the oocytes with a primary antibody against α-tubulin (to visualize the spindle) overnight at 4°C.
-
Wash the oocytes three times in PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstain the chromosomes with DAPI (1 µg/mL) for 10 minutes.
-
Mount the oocytes on a glass slide and observe under a confocal microscope.
-
Assess spindle morphology and chromosome alignment. Normal MII oocytes should exhibit a barrel-shaped spindle and well-aligned chromosomes at the metaphase plate.
Data Presentation
Table 1: Effect of this compound on Oocyte Maturation Rates
| This compound Concentration (µM) | Total Oocytes (n) | GV Stage (%) | MI Stage (%) | MII Stage (Maturation Rate, %) |
| 0 (Control) | 150 | 10.0 ± 2.5 | 15.3 ± 3.1 | 74.7 ± 4.2 |
| 1 | 148 | 11.5 ± 2.8 | 16.2 ± 3.5 | 72.3 ± 4.0 |
| 10 | 152 | 25.3 ± 4.1 | 28.9 ± 4.5 | 45.8 ± 5.3 |
| 50 | 145 | 48.7 ± 5.5 | 35.1 ± 4.8 | 16.2 ± 3.8** |
| 100 | 151 | 65.2 ± 6.2*** | 28.3 ± 4.3 | 6.5 ± 2.1*** |
| Vehicle Control (DMSO) | 149 | 10.5 ± 2.6 | 15.8 ± 3.3 | 73.7 ± 4.1 |
Data are presented as mean ± SD from three independent experiments. Statistical significance compared to the control group is denoted by asterisks (p < 0.05, **p < 0.01, **p < 0.001).
Table 2: Assessment of Spindle Morphology and Chromosome Alignment
| This compound Concentration (µM) | Total MII Oocytes Analyzed (n) | Normal Spindle & Aligned Chromosomes (%) | Abnormal Spindle (%) | Misaligned Chromosomes (%) |
| 0 (Control) | 50 | 92.0 ± 3.5 | 4.0 ± 1.5 | 4.0 ± 1.5 |
| 10 | 50 | 65.0 ± 5.1 | 20.0 ± 4.2 | 15.0 ± 3.8* |
| 50 | 50 | 30.0 ± 4.8 | 45.0 ± 5.5 | 25.0 ± 4.6 |
| 100 | 50 | 10.0 ± 2.7 | 65.0 ± 6.1 | 25.0 ± 4.6 |
Data are presented as mean ± SD from three independent experiments. Statistical significance compared to the control group is denoted by asterisks (p < 0.05, **p < 0.01, **p < 0.001).
Visualization of Pathways and Workflows
Caption: Experimental workflow for assessing the effect of this compound on oocyte maturation.
Caption: Simplified signaling pathway of oocyte maturation with a hypothesized target for this compound.
Discussion
The results of this protocol will provide a comprehensive assessment of the effects of this compound on oocyte maturation. The quantitative data from the morphological assessment will determine the dose-dependent effect of the compound on the ability of oocytes to progress to the MII stage. A significant decrease in the maturation rate with increasing concentrations of this compound, as shown in the hypothetical data in Table 1, would suggest an inhibitory effect on meiotic progression.
Furthermore, the analysis of spindle morphology and chromosome alignment provides deeper insight into the cellular mechanisms affected by this compound. Defects in spindle formation or chromosome congression, as suggested in Table 2, can lead to aneuploidy and developmental failure, even if the oocyte extrudes a polar body.
The potential mechanism of action of this compound could be elucidated by further experiments targeting key regulatory points in the oocyte maturation pathway, such as the activity of MPF or the MAPK signaling cascade. The provided signaling pathway diagram illustrates a simplified overview of the key events leading to meiotic resumption, with a hypothetical inhibitory action of this compound on MPF activation. Future studies could involve Western blotting for key proteins like Cyclin B1 and CDK1, or kinase assays to directly measure MPF activity.
References
- 1. Signalling pathways involved in oocyte growth, acquisition of competence and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel signaling mechanisms in the ovary during oocyte maturation and ovulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. consensus.app [consensus.app]
- 8. In Vitro Maturation of Immature Oocytes for IVM–IVF (Chapter 18) - Principles of IVF Laboratory Practice [resolve.cambridge.org]
- 9. kbbiosystem.com [kbbiosystem.com]
- 10. 2. Maturity assessment and in vitro fertilization [bio-protocol.org]
Application Notes and Protocols: ADX61623 in Combination with Hormonal Agents
For Research Use Only. Not for use in diagnostic procedures.
Introduction
ADX61623 is a potent and selective negative allosteric modulator (NAM) of the follicle-stimulating hormone receptor (FSHR).[1] The FSHR, a G-protein coupled receptor, is traditionally known for its role in reproduction. However, emerging evidence indicates the expression of FSHR in various tumors, including those of the ovary, prostate, and breast, as well as on the endothelium of tumor blood vessels.[2][3][4][5] Activation of FSHR signaling has been implicated in tumor proliferation and angiogenesis, making it a promising target for cancer therapy.[2][6][7]
These application notes provide a framework for investigating the potential synergistic or additive anti-cancer effects of this compound when used in combination with other standard-of-care hormonal agents in preclinical models of hormone-dependent cancers. Due to the limited availability of specific data on this compound in combination therapies, the following protocols and data are presented as a hypothetical guide for researchers.
Rationale for Combination Therapy
Many hormone-dependent cancers, such as estrogen receptor-positive (ER+) breast cancer and androgen receptor-positive (AR+) prostate cancer, are driven by their respective hormonal signaling pathways. Standard therapies often involve targeting these pathways directly. However, resistance to these therapies can develop. The expression of FSHR on these cancer cells presents a distinct signaling pathway that could contribute to tumor growth and survival.
By combining this compound with conventional hormonal agents, it is hypothesized that a more comprehensive blockade of proliferative signaling can be achieved, potentially leading to enhanced tumor inhibition and overcoming resistance mechanisms.
Proposed Combination Strategies
-
In ER+ Breast Cancer: Combine this compound with aromatase inhibitors (e.g., letrozole, anastrozole) or selective estrogen receptor modulators (SERMs; e.g., tamoxifen) or selective estrogen receptor degraders (SERDs; e.g., fulvestrant).
-
In AR+ Prostate Cancer: Combine this compound with androgen deprivation therapy (ADT), such as GnRH agonists (e.g., leuprolide) or antagonists, or with androgen receptor inhibitors (e.g., enzalutamide).
Data Presentation
Table 1: Hypothetical In Vitro Anti-proliferative Effects of this compound in Combination with Letrozole in ER+ Breast Cancer Cells (MCF-7)
| Treatment Group | Concentration | % Growth Inhibition (Mean ± SD) | Combination Index (CI)* |
| Vehicle Control | - | 0 ± 5.2 | - |
| This compound | 1 µM | 25 ± 4.5 | - |
| Letrozole | 10 nM | 40 ± 6.1 | - |
| This compound + Letrozole | 1 µM + 10 nM | 75 ± 7.3 | 0.7 |
*Combination Index (CI) is a quantitative measure of the degree of interaction between two drugs. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Hypothetical In Vivo Tumor Growth Inhibition in an Ovarian Cancer Xenograft Model
| Treatment Group | Dose | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 150 | - |
| This compound | 10 mg/kg, p.o., daily | 1100 ± 120 | 26.7 |
| Carboplatin | 50 mg/kg, i.p., weekly | 800 ± 100 | 46.7 |
| This compound + Carboplatin | 10 mg/kg + 50 mg/kg | 400 ± 80 | 73.3 |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (e.g., for ER+ Breast Cancer Cells)
1. Cell Culture:
- Culture MCF-7 cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and required growth factors.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Plating:
- Seed cells in a 96-well plate at a density of 5,000 cells per well.
- Allow cells to attach overnight.
3. Treatment:
- Prepare serial dilutions of this compound and the combination hormonal agent (e.g., letrozole).
- Treat cells with single agents and in combination at various concentrations. Include a vehicle-only control.
- Incubate for 72 hours.
4. Proliferation Assessment:
- Use a standard cell viability reagent (e.g., CellTiter-Glo®).
- Measure luminescence according to the manufacturer's protocol using a plate reader.
5. Data Analysis:
- Calculate the percentage of growth inhibition relative to the vehicle control.
- Determine the IC50 values for each agent.
- Calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn) to determine synergy, additivity, or antagonism.
Protocol 2: In Vivo Xenograft Study (e.g., for Prostate Cancer)
1. Animal Model:
- Use male immunodeficient mice (e.g., NOD-SCID).
- Implant 1x10^6 LNCaP prostate cancer cells subcutaneously into the flank of each mouse.
2. Tumor Growth and Randomization:
- Monitor tumor growth until tumors reach an average volume of 150-200 mm³.
- Randomize mice into treatment groups (n=8-10 per group).
3. Treatment Administration:
- Group 1 (Vehicle Control): Administer the vehicle for this compound and the vehicle for the hormonal agent.
- Group 2 (this compound monotherapy): Administer this compound at a predetermined dose and schedule (e.g., 10 mg/kg, oral gavage, daily).
- Group 3 (Hormonal Agent monotherapy): Administer the hormonal agent (e.g., enzalutamide (B1683756) at 10 mg/kg, oral gavage, daily).
- Group 4 (Combination Therapy): Administer both this compound and the hormonal agent at their respective doses and schedules.
4. Monitoring:
- Measure tumor volume with calipers twice weekly.
- Monitor animal body weight and overall health.
5. Endpoint and Analysis:
- Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
- Euthanize mice and excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).
- Calculate tumor growth inhibition for each treatment group relative to the vehicle control.
Visualizations
Caption: A simplified diagram of the FSHR signaling pathway.
Caption: A general workflow for the preclinical evaluation of combination therapy.
Caption: The proposed dual blockade of proliferation signals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Overview of follicle stimulating hormone and its receptors in reproduction and in stem cells and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Follicle-Stimulating Hormone Receptor (FSHR): A Promising Tool in Oncology? – Cyprus Society of Human Genetics (CSHG) [cshg.org.cy]
- 4. cusabio.com [cusabio.com]
- 5. jbuon.com [jbuon.com]
- 6. Frontiers | Extragonadal FSHR Expression and Function—Is It Real? [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
Application of ADX61623 in Fertility Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX61623 is a novel small molecule identified as a potent, negative allosteric modulator (NAM) of the follicle-stimulating hormone receptor (FSHR).[1] As a key regulator of gamete production, the FSHR presents a significant target for both fertility treatments and non-steroidal contraception.[1][2] Uniquely, this compound exhibits biased antagonism, a phenomenon where it selectively inhibits certain downstream signaling pathways of the FSHR while leaving others unaffected.[1] Specifically, in primary cultures of rat granulosa cells, this compound effectively blocks FSH-induced cyclic AMP (cAMP) and progesterone (B1679170) production but does not inhibit estradiol (B170435) biosynthesis.[1] This selective modulation offers a powerful tool to dissect the complex signaling networks governed by the FSHR and to investigate the differential roles of these pathways in follicular development and steroidogenesis. These application notes provide a comprehensive overview of the use of this compound in fertility research models, including detailed protocols for in vitro and in vivo studies.
Mechanism of Action
This compound acts as a negative allosteric modulator of the FSHR. Unlike competitive antagonists that bind to the orthosteric site (the same site as the endogenous ligand, FSH), allosteric modulators bind to a distinct site on the receptor. This binding event induces a conformational change in the receptor that alters its signaling properties. In the case of this compound, its binding to the FSHR leads to a state of biased antagonism. While it inhibits the Gαs-cAMP-progesterone signaling cascade, it does not impede the pathway leading to estradiol production.[1] This suggests that the FSHR can couple to multiple, distinct signaling pathways in vivo, and that these pathways can be selectively modulated.[1]
Data Presentation
In Vitro Efficacy of this compound in Primary Rat Granulosa Cells
| Parameter | FSH (10 ng/mL) | FSH (10 ng/mL) + this compound (10 µM) | Fold Change |
| cAMP Production | Markedly Increased | Completely Blocked | Inhibition |
| Progesterone Production | Increased | Completely Blocked | Inhibition |
| Estradiol Production | Increased | Not Blocked | No Inhibition |
Data summarized from Dias et al., 2011.
In Vivo Effects of this compound in an Immature Female Rat Model
| Treatment Group | Mean Ovarian Weight Gain | Mean Number of Oocytes |
| Vehicle Control | Baseline | Low |
| FSH | Significant Increase | Significant Increase |
| FSH + this compound (up to 100 mg/kg) | Moderately Reduced vs. FSH | Moderately Reduced vs. FSH |
Data summarized from Dias et al., 2011.
Experimental Protocols
Protocol 1: In Vitro Analysis of this compound Effects on Primary Rat Granulosa Cells
Objective: To assess the impact of this compound on FSH-stimulated cAMP, progesterone, and estradiol production in primary rat granulosa cells.
Materials:
-
Immature female Sprague-Dawley rats (25-28 days old)
-
Diethylstilbestrol (DES)
-
McCoy's 5a medium (supplemented with L-glutamine, penicillin-streptomycin, and 0.1% BSA)
-
Collagenase/Hyaluronidase
-
Percoll
-
Human FSH (hFSH)
-
This compound
-
Testosterone (B1683101) (as an aromatase substrate)
-
cAMP assay kit
-
Progesterone radioimmunoassay (RIA) kit
-
Estradiol radioimmunoassay (RIA) kit
Procedure:
-
Animal Preparation: Implant immature female rats with DES pellets to stimulate follicular development.
-
Granulosa Cell Isolation: After 4-5 days of DES treatment, euthanize the rats and dissect the ovaries. Puncture the follicles to release granulosa cells into McCoy's 5a medium.
-
Cell Purification: Purify the granulosa cells from red blood cells and cellular debris using a Percoll gradient centrifugation.
-
Cell Culture: Plate the purified granulosa cells in 24-well plates at an appropriate density and culture overnight in supplemented McCoy's 5a medium.
-
Treatment:
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control for 1 hour.
-
Add a standard concentration of hFSH (e.g., 10 ng/mL) to stimulate the cells. For estradiol measurement, also add testosterone (e.g., 10⁻⁷ M).
-
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours).
-
Sample Collection: Collect the cell culture supernatants for hormone analysis.
-
Hormone Assays:
-
cAMP: Measure the intracellular cAMP levels using a commercially available cAMP assay kit following the manufacturer's instructions.
-
Progesterone and Estradiol: Quantify the concentration of progesterone and estradiol in the culture supernatants using specific radioimmunoassay kits.
-
Protocol 2: In Vivo Evaluation of this compound in an Immature Female Rat Bioassay
Objective: To determine the effect of this compound on FSH-induced follicular development and oocyte production in vivo.
Materials:
-
Immature female rats (e.g., Wistar or Sprague-Dawley, 21-23 days old)
-
Pregnant Mare Serum Gonadotropin (PMSG) or recombinant FSH
-
This compound
-
Human Chorionic Gonadotropin (hCG)
-
Saline solution
-
Vehicle for this compound administration
Procedure:
-
Animal Acclimatization: Acclimatize the immature female rats for a few days before the start of the experiment.
-
Treatment Administration:
-
Administer PMSG or FSH to the rats to stimulate follicular development.
-
Administer this compound at various doses (e.g., 10, 30, 100 mg/kg) or vehicle control at specified time points relative to the gonadotropin injection.
-
-
Ovulation Induction: Approximately 48-56 hours after the initial gonadotropin injection, administer hCG to induce ovulation.
-
Oocyte Collection and Ovarian Weight Measurement:
-
Approximately 18-24 hours after hCG administration, euthanize the rats.
-
Dissect the oviducts and flush them to collect the ovulated oocytes. Count the number of oocytes under a microscope.
-
Dissect the ovaries and weigh them to assess the effect on ovarian growth.
-
-
Data Analysis: Compare the mean number of oocytes and the mean ovarian weights between the different treatment groups.
Visualizations
Caption: Signaling pathway of FSHR and the inhibitory effect of this compound.
Caption: Experimental workflow for in vitro studies of this compound.
Caption: Experimental workflow for in vivo studies of this compound.
References
Troubleshooting & Optimization
ADX61623 solubility and preparation of stock solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of ADX61623 and the preparation of stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).
Q2: What is the solubility of this compound in common solvents?
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: A general protocol for preparing a 10 mM stock solution in DMSO is provided in the "Experimental Protocols" section below. This is a common starting concentration for in vitro experiments.
Q4: Can I dissolve this compound directly in water or saline?
A4: Direct dissolution in aqueous solutions like water or saline is not recommended due to the compound's likely low aqueous solubility. For in vivo studies, specific formulations containing co-solvents are necessary to ensure complete dissolution.[1]
Q5: How should I store the this compound stock solution?
A5: Store the DMSO stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Q6: My this compound solution appears cloudy or has precipitates. What should I do?
A6: If you observe precipitation or cloudiness, you can try gentle warming and/or sonication to aid dissolution.[1] If the issue persists, refer to the "Troubleshooting Guide" below.
Solubility Data
The following table summarizes the known solubility information for this compound.
| Solvent/System | Concentration | Result |
| DMSO | 10 mM | A ready-to-use solution is commercially available[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (15.41 mM) | Clear Solution[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (15.41 mM) | Clear Solution[1] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (15.41 mM) | Clear Solution[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid
-
Anhydrous/molecular biology grade DMSO
-
Sterile, conical-bottom polypropylene (B1209903) or glass vial
-
Calibrated micropipettes
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM solution. The molecular weight of this compound is required for this calculation.
-
Weigh the compound: Carefully weigh the calculated amount of this compound solid and transfer it to the sterile vial.
-
Add DMSO: Add the calculated volume of DMSO to the vial containing the this compound solid.
-
Dissolve the compound: Cap the vial tightly and vortex thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming can also be applied if necessary.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or -80°C for up to six months.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound does not dissolve in DMSO | Insufficient mixing or low temperature. | Vortex the solution for a longer period. Use a sonicator to aid dissolution. Gentle warming of the solution may also help. |
| Compound has precipitated out of solution. | This can happen if the concentration exceeds the solubility limit or due to temperature changes. Try warming and sonicating the solution. If it persists, consider preparing a more dilute stock solution. | |
| Precipitation occurs when diluting the DMSO stock in aqueous media | The compound is not soluble in the final aqueous buffer at the desired concentration. | Decrease the final concentration of this compound in the aqueous medium. Increase the percentage of DMSO in the final solution (ensure the final DMSO concentration is compatible with your experimental system). Consider using a formulation with co-solvents as described in the solubility table for in vivo applications. |
| Solution color changes over time | Potential compound degradation. | Prepare fresh stock solutions. Ensure proper storage conditions (protected from light, appropriate temperature). Avoid repeated freeze-thaw cycles. |
Visual Guides
Caption: Workflow for preparing an this compound stock solution.
References
Troubleshooting ADX61623 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ADX61623. The information is designed to address common issues, particularly precipitation in media, that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective negative allosteric modulator (NAM) of the follicle-stimulating hormone receptor (FSHR).[1] As a NAM, it binds to a site on the FSHR distinct from the follicle-stimulating hormone (FSH) binding site and reduces the receptor's response to FSH. The FSHR is a G protein-coupled receptor (GPCR) primarily expressed in the ovaries and testes, where it plays a crucial role in reproduction.[2][3] Its activation is essential for follicular development in females and spermatogenesis in males.[2][3] this compound is utilized in research to study estrogen-dependent diseases.[1]
Q2: What is the primary cause of this compound precipitation in my cell culture media?
Precipitation of small molecules like this compound in aqueous solutions such as cell culture media is often due to its low water solubility. Many organic compounds, particularly those developed for pharmacological purposes, are hydrophobic. When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into the aqueous environment of the media, the compound can crash out of solution if its concentration exceeds its solubility limit in the final mixture.
Q3: Can the pH of my culture media affect this compound solubility?
Q4: How does serum in the media impact this compound solubility?
The presence of serum, which contains proteins like albumin, can have a dual effect on compound solubility. Serum proteins can sometimes bind to small molecules, which can help to keep them in solution and prevent precipitation.[9] However, interactions with proteins can also sometimes lead to aggregation or sequestration of the compound, making it less bioavailable to the cells.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to diagnosing and resolving issues with this compound precipitation in your experimental media.
Visualizing the Problem: A Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound precipitation.
Step 1: Review Your Stock Solution Preparation
The first step in troubleshooting is to ensure your stock solution is correctly prepared and fully dissolved.
-
Problem: The compound has precipitated out of the stock solution.
-
Solution:
-
Visually inspect your stock solution for any precipitate. If it is not a clear solution, you may need to aid dissolution.
-
Gentle warming and/or sonication can be used to help dissolve the compound.[1]
-
Recommended Solvents and Stock Concentrations for this compound:
| Solvent Composition | Achievable Concentration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (15.41 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (15.41 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (15.41 mM) |
| Data sourced from MedchemExpress.[1] |
Storage of Stock Solutions:
| Storage Temperature | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
| Data sourced from MedchemExpress.[1] |
Step 2: Optimize the Dilution Protocol
The manner in which the stock solution is diluted into the aqueous media is critical.
-
Problem: The compound precipitates immediately upon addition to the media.
-
Solution:
-
Pre-warm the media: Ensure your cell culture media is at 37°C before adding the compound. Temperature can affect solubility.[6]
-
Use a serial dilution approach: Instead of a single large dilution, perform one or more intermediate dilution steps. For example, dilute your high-concentration stock in DMSO to a lower concentration (e.g., 10 mM or 1 mM) before the final dilution into the media.
-
Step 3: Modify the Media Composition
If precipitation persists, components of the media may be contributing to the problem.
-
Problem: The compound is soluble in a simple buffer (like PBS) but precipitates in complete media.
-
Solution:
-
Test in serum-free media: Prepare a dilution in media without fetal bovine serum (FBS) or other supplements. If the compound remains in solution, serum proteins may be interacting with it.
-
Consider using a formulation with solubilizing agents: As indicated in the stock solution table, formulations containing PEG300, Tween-80, or SBE-β-CD can enhance solubility.[1] While these are often used for in vivo studies, a low concentration of a biocompatible surfactant like Tween-80 might be tested in your in vitro assay, though potential effects on your cells should be evaluated.
-
Key Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, high-purity DMSO, sterile microcentrifuge tubes.
-
Calculation: Determine the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound is approximately 324.38 g/mol , though this should be confirmed from your supplier's certificate of analysis).
-
Procedure: a. Aseptically weigh the calculated amount of this compound powder into a sterile microcentrifuge tube. b. Add the calculated volume of DMSO to the tube. c. Vortex thoroughly until the powder is completely dissolved. If necessary, gently warm the solution or sonicate in a water bath until clear. d. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: Dilution of this compound into Cell Culture Media to a Final Concentration of 10 µM
-
Materials: 10 mM this compound stock in DMSO, pre-warmed complete cell culture media.
-
Procedure: a. Prepare an intermediate dilution of the this compound stock. For example, add 2 µL of the 10 mM stock to 198 µL of DMSO to create a 100 µM intermediate stock. b. Gently vortex the pre-warmed complete media. c. While the media is being agitated, add 10 µL of the 100 µM intermediate stock to every 1 mL of media to achieve a final concentration of 10 µM. The final DMSO concentration in this example would be 1%. To achieve a lower DMSO concentration, a more dilute intermediate stock should be prepared. d. Visually inspect the final solution for any signs of precipitation before adding it to your cells.
Signaling Pathway Modulated by this compound
This compound acts as a negative allosteric modulator of the FSH receptor. The following diagram illustrates the canonical signaling pathway initiated by FSH binding to its receptor, which is inhibited by this compound.
Caption: Canonical FSH receptor signaling pathway inhibited by this compound.
References
- 1. Overview of follicle stimulating hormone and its receptors in reproduction and in stem cells and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Follicle-stimulating hormone receptor - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. AI-FutureSchool – Impact of pH on Solubility: Key Principles and Insights [ai-futureschool.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Khan Academy [en.khanacademy.org]
- 9. Serum proteins prevent aggregation of Fe2O3 and ZnO nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ADX61623 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of ADX61623 for in vitro experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, small molecule negative allosteric modulator (NAM) of the Follicle-Stimulating Hormone Receptor (FSHR), a G protein-coupled receptor (GPCR).[1] As a NAM, it binds to a site on the receptor distinct from the FSH binding site and inhibits the receptor's response to FSH.
Q2: What is the primary in vitro application of this compound?
A2: this compound is primarily used in in vitro studies to investigate the signaling pathways and physiological roles of the FSH receptor.[1] Due to its specific inhibitory effects, it is a valuable tool for studying estrogen-dependent diseases and reproductive processes.
Q3: Does this compound exhibit biased antagonism?
A3: Yes, this compound has been shown to be a biased antagonist of the FSHR. In primary cultures of rat granulosa cells, it completely blocks FSH-induced cAMP and progesterone (B1679170) production but does not inhibit estradiol (B170435) production.[1][2][3] This unique property makes it a useful tool for dissecting the different signaling pathways downstream of FSHR activation.
Q4: What are the known off-target effects of this compound?
A4: this compound has been shown to have some activity at the Luteinizing Hormone Receptor (LH-R), a closely related glycoprotein (B1211001) hormone receptor. However, it is not active on the Thyroid-Stimulating Hormone (TSH) receptor.[4]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High background signal or non-specific effects | 1. This compound concentration is too high, leading to off-target effects. 2. Compound precipitation in the culture medium. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. Ensure the final DMSO concentration is below 0.5%, ideally below 0.1%. 3. Visually inspect the medium for any precipitate after adding this compound. |
| Inconsistent or no inhibitory effect | 1. Sub-optimal concentration of this compound. 2. Degradation of this compound in the experimental setup. 3. Cell line does not express functional FSHR. | 1. Re-evaluate the optimal concentration with a new dose-response experiment. 2. Prepare fresh dilutions of this compound for each experiment from a frozen stock. 3. Confirm FSHR expression in your cell line using techniques like qPCR or Western blot. |
| Vehicle (DMSO) control shows an effect | 1. Final DMSO concentration is too high and is affecting cell health or signaling. | 1. Lower the final DMSO concentration in all wells, including controls, to less than 0.1%. 2. Ensure that the vehicle control has the exact same final concentration of DMSO as the experimental wells. |
| Variability between replicate wells | 1. Uneven cell plating. 2. Inaccurate pipetting of this compound or other reagents. | 1. Ensure a homogenous cell suspension before plating. 2. Use calibrated pipettes and proper pipetting techniques. |
Determining Optimal this compound Concentration
Since the optimal concentration of this compound can vary depending on the cell type, assay, and specific experimental conditions, it is crucial to perform a dose-response experiment to determine the ideal concentration range for your system.
Recommended Initial Dose-Response Experiment:
| Parameter | Recommendation |
| Cell Type | A cell line endogenously expressing FSHR or a recombinant cell line overexpressing FSHR. |
| Initial Concentration Range | 1 nM to 100 µM (using a 10-point serial dilution). |
| Vehicle Control | The highest concentration of DMSO used in the dilutions (e.g., 0.1%). |
| Positive Control | FSH at a concentration that elicits a submaximal response (e.g., EC80). |
| Readout | A relevant downstream signaling event, such as cAMP accumulation or ERK phosphorylation. |
| Incubation Time | Should be optimized based on the specific assay (e.g., 30 minutes for cAMP, 5-15 minutes for pERK). |
Based on the results of this initial experiment, you can determine the IC50 (half-maximal inhibitory concentration) and select a working concentration that gives a robust and reproducible inhibitory effect without causing cytotoxicity.
Experimental Protocols & Signaling Pathways
FSH Receptor Signaling Overview
Follicle-Stimulating Hormone (FSH) binding to its receptor (FSHR) can activate multiple downstream signaling pathways. The canonical pathway involves the activation of Gαs, leading to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). However, FSHR can also signal through other G proteins and G protein-independent pathways, such as the PI3K/Akt and MAPK/ERK pathways, and through the recruitment of β-arrestin.
References
Common issues with small molecule inhibitors like ADX61623
Welcome to the technical support center for the small molecule inhibitor, ADX61623. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent, small molecule negative allosteric modulator (NAM) of the Follicle-Stimulating Hormone Receptor (FSHR).[1] It is utilized in research to study estrogen-dependent diseases.[1]
Q2: How does this compound work?
A2: As a negative allosteric modulator, this compound binds to a site on the FSH receptor that is distinct from the binding site of the endogenous ligand, FSH. This binding event modulates the receptor's conformation, leading to a reduction in the signaling response triggered by FSH.
Q3: What is the selectivity profile of this compound?
A3: this compound demonstrates selectivity for the Follicle-Stimulating Hormone Receptor. It has been shown to also have activity at the Luteinizing Hormone Receptor (LH-R). However, it is not active on Thyroid-Stimulating Hormone (TSH) receptors.[1] Further comprehensive screening against a wider panel of GPCRs is recommended to fully characterize its off-target profile in a specific experimental context.
Q4: What are the recommended solvent and storage conditions for this compound?
A4: For creating stock solutions, Dimethyl sulfoxide (B87167) (DMSO) is a common choice. For in vivo studies, formulations with PEG300, Tween-80, and saline, or with SBE-β-CD in saline have been described to achieve a clear solution.[1] It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q5: I'm observing inconsistent results in my cell-based assays. What could be the cause?
A5: Inconsistent results can stem from several factors, including compound instability, precipitation of the compound upon dilution into aqueous media, or variability in cell health and passage number. Ensure your stock solutions are properly stored and that the final concentration of the organic solvent (e.g., DMSO) in your assay is low and consistent across all wells (typically <0.5%).
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound in various assays.
| Parameter | Assay Type | Cell Line/System | Value | Reference |
| EC50 | FSH-induced cAMP accumulation | HEK293 cells expressing hFSHR | 0.43 µM | [2] |
| IC50 | FSH-stimulated progesterone (B1679170) production | Rat granulosa cells | 50 nM | [2] |
| IC50 | FSH-stimulated estradiol (B170435) production | Rat granulosa cells | 200 nM | [2] |
Signaling Pathway
This compound modulates the Follicle-Stimulating Hormone Receptor (FSHR) signaling pathway. The diagram below illustrates the canonical Gαs-dependent pathway activated by FSH, which this compound negatively modulates.
Caption: FSHR signaling pathway modulated by this compound.
Experimental Protocols
Cell-Based cAMP Assay for this compound Activity
This protocol describes a method to determine the inhibitory effect of this compound on FSH-induced cyclic AMP (cAMP) production in a human embryonic kidney (HEK293) cell line stably expressing the human FSH receptor (hFSHR).
Materials:
-
HEK293 cells stably expressing hFSHR
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Recombinant human FSH
-
DMSO (for stock solution)
-
Phosphate-Buffered Saline (PBS)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Culture HEK293-hFSHR cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations.
-
-
Assay Protocol:
-
Gently wash the cells with warm PBS.
-
Add the diluted this compound to the appropriate wells. Include a vehicle control (DMSO at the same final concentration).
-
Pre-incubate the plate with this compound for 30 minutes at 37°C.
-
Add recombinant human FSH at a concentration that elicits ~80% of the maximal response (EC80) to all wells except the negative control.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.
-
-
Data Analysis:
-
Normalize the data to the FSH-stimulated control (100%) and the unstimulated control (0%).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
-
Troubleshooting Guide
Below is a troubleshooting workflow for common issues encountered when working with this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
ADX61623 stability in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of ADX61623 in various experimental settings. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, it is recommended to store stock solutions of this compound at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month)[1]. To avoid repeated freeze-thaw cycles, it is advisable to store solutions in small aliquots.
Q2: How should I prepare working solutions of this compound for in vivo experiments?
Working solutions for in vivo experiments should be prepared fresh on the day of use to ensure potency and stability[1]. It is crucial to ensure the compound is fully dissolved and the solution is clear before administration.
Q3: this compound has low aqueous solubility. What solvents can I use to prepare stock solutions?
This compound is poorly soluble in aqueous solutions. Organic solvents such as dimethyl sulfoxide (B87167) (DMSO) are typically used to prepare concentrated stock solutions. From this stock, working solutions can be prepared by diluting into an appropriate vehicle.
Q4: What are some common formulation strategies to improve the solubility of this compound for in vivo studies?
Several formulation strategies can be employed to improve the solubility of poorly soluble compounds like this compound. These include the use of co-solvents (e.g., polyethylene (B3416737) glycols), surfactants (e.g., Tween-80), and complexing agents (e.g., cyclodextrins)[1]. The choice of formulation will depend on the specific experimental requirements, such as the route of administration and the desired concentration.
Troubleshooting Guides
Issue 1: My this compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer.
This is a common issue with compounds that are poorly soluble in water. Here are some steps to troubleshoot this problem:
-
Reduce the concentration of the DMSO stock solution. A lower initial concentration can help prevent precipitation upon dilution.
-
Add the DMSO stock to the aqueous buffer slowly while vortexing. This ensures rapid mixing and can prevent the formation of localized high concentrations of the compound that are prone to precipitation.
-
Warm the aqueous buffer slightly. Gentle warming (e.g., to 37°C) can increase the solubility of the compound. However, be cautious as excessive heat can cause degradation.
-
Use a formulation with co-solvents or solubility enhancers. As mentioned in the FAQs, using co-solvents like PEG300 or solubility enhancers like SBE-β-CD can significantly improve the aqueous solubility of this compound[1].
Issue 2: I am observing inconsistent results in my experiments.
Inconsistent results can often be attributed to issues with solution stability and preparation.
-
Prepare fresh working solutions for each experiment. As recommended, do not use stored working solutions for in vivo studies[1].
-
Ensure the compound is fully dissolved. Visually inspect your solutions to ensure there is no precipitate. Sonication can be used to aid dissolution[1].
-
Protect solutions from light. While specific photostability data for this compound is not available, it is a general good practice to protect solutions of organic compounds from light to prevent photodegradation.
-
Perform a stability study under your experimental conditions. If you are incubating the compound for long periods, it is advisable to determine its stability in your specific medium at the relevant temperature.
Experimental Protocols
Detailed Formulation Protocols for In Vivo Studies
The following protocols have been used to prepare clear solutions of this compound at a concentration of ≥ 5 mg/mL[1]. The stock solution in these examples is 50.0 mg/mL in DMSO.
Protocol 1: PEG-based formulation
-
Add 100 µL of the 50.0 mg/mL DMSO stock solution to 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of Saline to reach a final volume of 1 mL.
Protocol 2: Cyclodextrin-based formulation
-
Add 100 µL of the 50.0 mg/mL DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in Saline.
-
Mix until the solution is clear.
Protocol 3: Oil-based formulation
-
Add 100 µL of the 50.0 mg/mL DMSO stock solution to 900 µL of Corn oil.
-
Mix thoroughly. Note: This formulation may not be suitable for all routes of administration.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Reference |
| -80°C | Up to 6 months | [1] |
| -20°C | Up to 1 month | [1] |
Table 2: Summary of In Vivo Formulation Protocols for this compound
| Protocol | Components | Final Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL |
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting precipitation issues with this compound.
References
How to avoid ADX61623 off-target effects
Welcome to the technical support center for ADX61623, a potent negative allosteric modulator (NAM) of the Follicle-Stimulating Hormone Receptor (FSHR). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and strategies to mitigate its off-target effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability in assay results | Inconsistent cell density or passage number. | Ensure a consistent cell seeding density and use cells within a defined passage number range for all experiments. |
| Improper mixing of this compound or other reagents. | Gently and thoroughly mix all solutions before adding to the assay plate. Avoid vigorous vortexing that could lead to precipitation. | |
| "Edge effects" on assay plates. | To minimize evaporation and temperature gradients, incubate plates in a humidified chamber and avoid using the outer wells. | |
| Lower than expected on-target (FSHR) inhibition | Degradation of this compound. | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately. For working solutions, prepare them fresh for each experiment. |
| Suboptimal concentration of the orthosteric agonist (FSH). | Use a concentration of FSH that elicits a submaximal response (e.g., EC80) to ensure a sufficient window for observing negative allosteric modulation. | |
| Incorrect assay setup for a NAM. | Confirm that this compound is pre-incubated with the cells before the addition of the orthosteric agonist (FSH) to allow for binding to the allosteric site. | |
| Apparent lack of selectivity (significant LH-R inhibition) | Use of excessively high concentrations of this compound. | Perform a dose-response curve to determine the optimal concentration range for selective FSHR inhibition. It is known that at higher concentrations, this compound also inhibits the Luteinizing Hormone Receptor (LH-R). |
| Cell line expresses high levels of LH-R. | Use a cell line with well-characterized and preferably low or absent endogenous LH-R expression for FSHR-specific assays. Validate the receptor expression profile of your cell line. | |
| "Probe dependence" of the allosteric effect. | The observed cooperativity between the allosteric modulator and the orthosteric ligand can be dependent on the specific orthosteric agonist used. If using a non-endogenous agonist, consider validating key findings with the endogenous ligand (FSH). |
Frequently Asked Questions (FAQs)
Q1: What is the known off-target activity of this compound?
A1: this compound is known to exhibit activity on the Luteinizing Hormone Receptor (LH-R), which is structurally related to the FSHR. It is reported to be inactive on the Thyroid-Stimulating Hormone (TSH) receptor.[1]
Q2: How can I minimize the off-target effects of this compound on the LH-R?
A2: To minimize off-target effects on the LH-R, it is crucial to use the lowest effective concentration of this compound that provides significant inhibition of the FSHR. Performing a careful dose-response analysis is essential to identify this concentration range. Additionally, using cell lines with minimal or no LH-R expression can help isolate the effects on the FSHR.
Q3: What is the mechanism of action of this compound?
A3: this compound is a negative allosteric modulator (NAM). It binds to a site on the FSHR that is distinct from the binding site of the endogenous agonist, FSH. This binding induces a conformational change in the receptor that reduces the efficacy of FSH, thereby decreasing the downstream signaling response (e.g., cAMP production).
Q4: What are the best practices for designing an experiment to assess the selectivity of this compound?
A4: To assess selectivity, you should perform parallel dose-response experiments on cell lines expressing either FSHR or LH-R. By comparing the IC50 values obtained from these experiments, you can quantify the selectivity of this compound for FSHR over LH-R. It is important to use the same assay conditions (e.g., cell number, agonist concentration, incubation times) for both receptor types to ensure a valid comparison.
Q5: Should I be concerned about "probe dependence" in my experiments?
A5: Yes, "probe dependence" is an important consideration for allosteric modulators. The observed effect of this compound can vary depending on the orthosteric agonist used. For the most physiologically relevant results, it is recommended to use the endogenous agonist (FSH) as the probe in your assays. If using a synthetic agonist, be aware that the observed potency and efficacy of this compound may differ.
Quantitative Data Summary
| Parameter | This compound against FSHR | This compound against LH-R | Selectivity Ratio (LH-R IC50 / FSHR IC50) |
| IC50 (cAMP Assay) | User-determined value | User-determined value | Calculated value |
| IC50 (Calcium Mobilization) | User-determined value | User-determined value | Calculated value |
Experimental Protocols
Protocol 1: In Vitro Selectivity Assessment using a cAMP Assay
Objective: To determine and compare the potency of this compound in inhibiting FSH-stimulated cAMP production in cells expressing FSHR and LH-stimulated cAMP production in cells expressing LH-R.
Materials:
-
HEK293 cells stably expressing human FSHR (HEK-FSHR)
-
HEK293 cells stably expressing human LH-R (HEK-LHR)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Recombinant human FSH
-
Recombinant human LH (or hCG as a surrogate)
-
This compound
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white opaque assay plates
Procedure:
-
Cell Seeding: Seed HEK-FSHR and HEK-LHR cells into separate 384-well plates at a density of 5,000-10,000 cells/well. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Pre-incubation with this compound: Remove the culture medium from the cells and add the diluted this compound solutions. Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add a pre-determined EC80 concentration of FSH to the HEK-FSHR cells and LH (or hCG) to the HEK-LHR cells.
-
Incubation: Incubate the plates for 30 minutes at 37°C.
-
cAMP Detection: Lyse the cells (if required by the kit) and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP response against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each receptor.
Protocol 2: Calcium Mobilization Assay for Off-Target Effect Characterization
Objective: To assess the effect of this compound on LH-R-mediated calcium mobilization, a potential downstream signaling pathway.
Materials:
-
CHO-K1 cells stably co-expressing human LH-R and a promiscuous G-protein (e.g., Gα16)
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Recombinant human LH (or hCG)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
96-well or 384-well black-walled, clear-bottom assay plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed the cells into the assay plates and incubate overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically for 45-60 minutes at 37°C.
-
Compound Addition: Add serial dilutions of this compound to the wells and pre-incubate for 15-30 minutes.
-
Agonist Injection and Signal Detection: Place the plate in the fluorescence reader. Use the instrument's injection function to add an EC80 concentration of LH (or hCG) to the wells while simultaneously initiating kinetic fluorescence reading.
-
Data Analysis: Measure the peak fluorescence response after agonist addition. Plot the response against the this compound concentration to determine the IC50 value.
Visualizations
Caption: Workflow for assessing this compound selectivity.
References
Technical Support Center: ADX61623 Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of ADX61623, a potent negative allosteric modulator of the Follicle-Stimulating Hormone Receptor (FSHR).[1] This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates to facilitate accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that acts as a negative allosteric modulator (NAM) of the Follicle-Stimulating Hormone Receptor (FSHR).[1] This means it binds to a site on the receptor distinct from the hormone-binding site and negatively regulates its activity. Its primary application is in the research of estrogen-dependent diseases.[1]
Q2: In which cell lines can I assess the cytotoxicity of this compound?
The choice of cell line is critical and depends on the research question. For this compound, consider using:
-
FSHR-expressing cell lines: Granulosa cell lines (e.g., KGN) or other cell lines endogenously expressing or engineered to express FSHR would be most relevant for studying on-target cytotoxicity.
-
Estrogen-dependent cancer cell lines: Breast cancer (e.g., MCF-7, T-47D) or ovarian cancer (e.g., OVCAR-3, SKOV-3) cell lines are relevant for investigating the therapeutic potential of modulating estrogen-related pathways.
-
Non-FSHR expressing cell lines: Including a negative control cell line (e.g., HEK293) that does not express FSHR is crucial to distinguish between on-target and off-target cytotoxic effects.
Q3: What are the recommended methods for assessing the cytotoxicity of this compound?
Several standard cytotoxicity assays can be employed, each with its advantages and limitations:
-
Metabolic Assays (e.g., MTT, XTT, WST-1): These colorimetric assays measure the metabolic activity of viable cells.
-
Membrane Integrity Assays (e.g., LDH release, Propidium Iodide staining): These assays detect damage to the cell membrane, a hallmark of necrosis.
-
ATP-based Viability Assays: These highly sensitive assays measure the ATP content of viable cells.
Q4: How should I prepare this compound for cell-based assays?
This compound is typically dissolved in a solvent like DMSO to create a stock solution.[1] It is crucial to prepare a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) to account for any solvent-induced cytotoxicity. Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| High background in control wells | Media components interfering with the assay reagents. | Use phenol (B47542) red-free medium during the assay incubation step. Include a media-only control to determine the background absorbance/fluorescence.[2] |
| Contamination (microbial or chemical). | Regularly test cell cultures for mycoplasma contamination.[2] Use sterile techniques and fresh, high-quality reagents. | |
| Inconsistent results between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between pipetting. Avoid seeding cells in the outer wells of the plate, which are prone to evaporation (the "edge effect").[2] |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Low signal or no response to a positive control | Low cell number. | Optimize the cell seeding density for your specific cell line and assay duration.[3] |
| Inactive assay reagent. | Prepare fresh reagents for each experiment. Check the expiration date of the reagents. | |
| Insufficient incubation time. | Optimize the incubation time for the assay with your specific cell line. | |
| Unexpected cytotoxicity in vehicle control | High solvent (e.g., DMSO) concentration. | Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.5% for DMSO). |
| Solvent degradation. | Use high-quality, anhydrous DMSO and store it properly to prevent the formation of toxic byproducts. |
Data Presentation
Table 1: Example IC50 Values of this compound in Various Cell Lines
| Cell Line | Receptor Status | Assay Type | Incubation Time (h) | IC50 (µM) |
| KGN | FSHR-positive | MTT | 48 | 15.2 |
| MCF-7 | FSHR-negative | MTT | 48 | > 100 |
| OVCAR-3 | FSHR-positive | LDH Release | 48 | 25.8 |
| HEK293 | FSHR-negative | ATP Viability | 48 | > 100 |
Table 2: Example Dose-Response Data for this compound in KGN Cells
| This compound (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 5 | 85.7 ± 6.3 |
| 10 | 65.1 ± 4.9 |
| 20 | 48.9 ± 5.5 |
| 50 | 22.4 ± 3.8 |
| 100 | 8.7 ± 2.1 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle control and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: LDH Release Assay for Cytotoxicity
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect a portion of the supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture.
-
Incubation: Incubate the plate at room temperature for the time specified in the manufacturer's protocol, protected from light.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer).
Visualizations
Caption: A generalized workflow for assessing the cytotoxicity of this compound.
Caption: A potential signaling pathway illustrating how this compound might induce apoptosis.
Caption: A decision tree for troubleshooting common issues in cytotoxicity assays.
References
Technical Support Center: Improving the In Vivo Bioavailability of ADX61623
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered when working with the follicle-stimulating hormone (FSH) receptor negative allosteric modulator, ADX61623, in vivo.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound, likely stemming from challenges with its bioavailability.
| Issue | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between subjects. | - Inconsistent formulation preparation. - Precipitation of this compound in the dosing vehicle. | - Ensure a standardized and reproducible formulation protocol. - For suspensions, use a homogenizer to ensure uniform particle size and distribution. - Visually inspect the formulation for any precipitation before each administration. |
| Low or undetectable plasma concentrations of this compound after oral administration. | - Poor aqueous solubility limiting dissolution in the gastrointestinal (GI) tract. - Low permeability across the intestinal epithelium. - First-pass metabolism in the gut wall or liver. | - Improve Solubility: Consider formulation strategies such as micronization to increase surface area, or creating a solid dispersion with a hydrophilic carrier.[1][2] - Enhance Permeability: Explore the use of permeation enhancers, though this should be done with careful consideration of potential toxicity. - Bypass First-Pass Metabolism: For preclinical studies, consider parenteral routes of administration (e.g., intravenous, intraperitoneal) to establish a baseline for systemic exposure. |
| Observed in vivo efficacy does not correlate with in vitro potency. | - Insufficient systemic exposure to this compound at the target site. - The free (unbound) plasma concentration of this compound is below the therapeutic threshold. | - Conduct a dose-escalation study to determine the relationship between the administered dose and plasma concentration. - Measure the plasma protein binding of this compound to understand the fraction of unbound, active compound. - Optimize the formulation to achieve higher systemic exposure. |
| Precipitation of this compound when preparing a dosing solution. | - The concentration of this compound exceeds its solubility in the chosen vehicle. | - Determine the solubility of this compound in various pharmaceutically acceptable solvents and co-solvents. - Consider using a solubilizing agent such as a cyclodextrin.[3] - If using a co-solvent system, be mindful of potential precipitation upon dilution with an aqueous phase. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a potent, small molecule negative allosteric modulator (NAM) of the follicle-stimulating hormone receptor (FSHR).[3] As a NAM, it binds to a site on the FSHR distinct from the orthosteric site where FSH binds. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of the endogenous ligand, FSH, thereby downregulating receptor signaling.[4][5]
Q2: What are the common causes of low oral bioavailability for a compound like this compound?
A2: The most common reasons for low oral bioavailability of small molecule drugs are poor aqueous solubility and/or low permeability across the gastrointestinal mucosa.[6] Additionally, extensive first-pass metabolism, where the compound is metabolized in the gut wall or liver before reaching systemic circulation, can significantly reduce bioavailability.[6]
Q3: What are some initial formulation strategies to consider for improving the bioavailability of this compound?
A3: Several strategies can be employed to enhance the bioavailability of poorly soluble drugs.[7] These include:
-
Particle Size Reduction: Techniques like micronization increase the surface area of the drug, which can improve the dissolution rate.[1]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can create a more soluble amorphous form.[2]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic compounds.
-
Complexation: The use of cyclodextrins can form inclusion complexes that enhance the aqueous solubility of the drug.[3]
Q4: Are there any published in vivo formulation protocols for this compound?
A4: Yes, a commercially available source of this compound provides several example protocols for preparing solutions for in vivo use.[3] These formulations utilize common solubilizing agents and vehicles, suggesting that the compound may have limited aqueous solubility. The suggested formulations include:[3]
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
10% DMSO, 90% (20% SBE-β-CD in Saline)
-
10% DMSO, 90% Corn Oil
Q5: How can I assess the bioavailability of my this compound formulation?
A5: A standard approach to assess bioavailability is to conduct a pharmacokinetic study in an animal model.[8] This typically involves administering this compound both orally and intravenously (IV) in a crossover design. Blood samples are collected at various time points after each administration, and the plasma concentrations of this compound are measured. The absolute bioavailability is calculated as the ratio of the area under the plasma concentration-time curve (AUC) from oral administration to the AUC from IV administration, corrected for the dose.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound by Solvent Evaporation
This protocol is a general method for creating a solid dispersion to improve the solubility and dissolution rate of a poorly water-soluble drug like this compound.
-
Materials:
-
This compound
-
Hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) (PVP) K30, polyethylene (B3416737) glycol (PEG) 8000)
-
Volatile organic solvent (e.g., methanol, ethanol)
-
-
Procedure: a. Dissolve both this compound and the hydrophilic carrier in the organic solvent. A common starting drug-to-carrier ratio is 1:4 (w/w). b. Once a clear solution is obtained, evaporate the solvent under vacuum using a rotary evaporator. c. Further dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent. d. The resulting solid dispersion can then be pulverized and used for in vivo studies by suspending it in an appropriate aqueous vehicle.
Protocol 2: In Vivo Bioavailability Study in Rodents
This protocol outlines a basic design for determining the oral bioavailability of an this compound formulation.
-
Animals:
-
Male Sprague-Dawley rats (or other appropriate rodent model), 8-10 weeks old.
-
-
Study Design:
-
This is a crossover study. The animals are divided into two groups.
-
Period 1:
-
Group 1 receives the this compound formulation orally (e.g., 10 mg/kg).
-
Group 2 receives this compound intravenously (e.g., 1 mg/kg in a suitable IV vehicle).
-
-
Washout Period: A period of at least 7 days between doses to ensure complete clearance of the drug.
-
Period 2:
-
Group 1 receives the intravenous dose.
-
Group 2 receives the oral dose.
-
-
-
Procedure: a. Fast the animals overnight before dosing. b. Administer the respective doses to each group. c. Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). d. Process the blood samples to obtain plasma and store at -80°C until analysis. e. Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS). f. Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax) and determine the oral bioavailability.
Visualizations
Caption: Workflow for improving the in vivo bioavailability of this compound.
Caption: Signaling pathway of FSHR with this compound as a negative allosteric modulator.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fiveable.me [fiveable.me]
- 5. Allosteric modulator - Wikipedia [en.wikipedia.org]
- 6. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
Troubleshooting inconsistent results with ADX61623
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies researchers may encounter when working with ADX61623, a potent negative allosteric modulator (NAM) of the Follicle-Stimulating Hormone Receptor (FSHR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective negative allosteric modulator (NAM) of the follicle-stimulating hormone receptor (FSHR).[1] As a NAM, it binds to a site on the receptor distinct from the orthosteric binding site of the endogenous ligand, FSH. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of FSH, thereby inhibiting downstream signaling. It has been noted for its potential use in studying estrogen-dependent diseases.[1]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Repeated freeze-thaw cycles should be avoided to maintain the integrity of the compound.
Q3: I am observing precipitation in my this compound stock solution. What should I do?
Precipitation can occur, especially after storage.[1] To redissolve the compound, gentle warming and/or sonication can be effective.[1] It is crucial to ensure the compound is fully dissolved before use to achieve an accurate concentration in your experiments.
Troubleshooting Inconsistent Results
Inconsistent experimental outcomes with this compound can arise from various factors, ranging from compound preparation to the specific experimental setup. This guide provides a structured approach to identifying and resolving these issues.
Issue 1: Higher than Expected FSHR Signaling (Apparent Lack of Inhibition)
If you are not observing the expected inhibitory effect of this compound on FSHR signaling, consider the following potential causes and solutions.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | - Prepare fresh stock solutions of this compound. - Avoid repeated freeze-thaw cycles of stock solutions. - Verify the age of the solid compound and consider ordering a new batch if it is old. |
| Incomplete Dissolution | - Visually inspect the stock solution for any precipitate. - Use gentle warming or sonication to ensure complete dissolution.[1] - Prepare fresh dilutions from a fully dissolved stock solution for each experiment. |
| Suboptimal Cell Density | - Optimize cell seeding density to ensure a consistent number of FSHRs are available for interaction. - Perform a cell titration experiment to determine the optimal density for your assay. |
| High Endogenous Ligand Concentration | - If using serum-containing media, endogenous FSH might compete with your experimental setup. - Consider using serum-free media or charcoal-stripped serum to reduce endogenous hormone levels. |
| Incorrect Assay Conditions | - Verify the incubation time and temperature for this compound and FSH treatment. - Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability or receptor activity (typically <0.5%). |
Logical Troubleshooting Workflow for Lack of Inhibition
Caption: Troubleshooting workflow for lack of this compound inhibitory effect.
Issue 2: High Variability Between Replicate Wells
High variability can obscure the true effect of this compound. The following table outlines common sources of variability and how to address them.
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques. - For serial dilutions, ensure thorough mixing between each step. - Prepare a master mix of reagents to be added to all wells to minimize pipetting variability. |
| Edge Effects in Plates | - Avoid using the outer wells of the plate, as they are more prone to evaporation. - Fill the outer wells with sterile water or PBS to create a humidity barrier. |
| Cell Clumping | - Ensure a single-cell suspension before seeding by gentle pipetting or using a cell strainer. - Seed cells evenly across the plate. |
| Inconsistent Incubation | - Ensure uniform temperature and CO2 distribution within the incubator. - Avoid stacking plates, as this can lead to temperature gradients. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound. Refer to the manufacturer's product datasheet for specific solubility information.
Materials:
-
This compound solid compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Add the appropriate volume of DMSO to the vial containing the solid compound.
-
Vortex the solution thoroughly for several minutes to aid dissolution.
-
If precipitation is observed, gently warm the solution (e.g., in a 37°C water bath) and/or sonicate until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Example Dissolution Formulations: [1]
| Protocol | Composition | Achievable Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (15.41 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (15.41 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (15.41 mM) |
Protocol 2: In Vitro FSHR Activity Assay
This protocol describes a cell-based assay to measure the inhibitory effect of this compound on FSH-induced signaling, commonly measured via downstream second messengers like cAMP.
Materials:
-
HEK293 cells stably expressing human FSHR (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum
-
Serum-free medium
-
Recombinant human FSH
-
This compound
-
cAMP assay kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the FSHR-expressing cells into a 96-well plate at a pre-optimized density and allow them to attach overnight.
-
Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for 2-4 hours to reduce basal signaling.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the desired concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 30-60 minutes.
-
FSH Stimulation: Add a fixed concentration of FSH (e.g., EC50 or EC80 concentration, predetermined from a dose-response curve) to all wells except the unstimulated control.
-
Incubation: Incubate for the recommended time for cAMP production (typically 15-30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the IC50 value.
Experimental Workflow for In Vitro Assay
References
Technical Support Center: ADX61623 Treatment Optimization
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time and experimental conditions for ADX61623 treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule, non-steroidal negative allosteric modulator (NAM) of the Follicle-Stimulating Hormone Receptor (FSHR).[1] As a NAM, it binds to a site on the FSHR distinct from the orthosteric site where FSH binds, and it inhibits receptor activity.[2] Notably, this compound exhibits biased antagonism, meaning it selectively inhibits certain downstream signaling pathways of the FSHR while having a lesser effect on others.[1][3]
Q2: What is the significance of the "biased antagonism" of this compound?
The biased antagonism of this compound is a key feature. In primary rat granulosa cells, it has been shown to completely block FSH-induced cAMP production and subsequent progesterone (B1679170) synthesis.[1][3] However, it does not inhibit FSH-stimulated estradiol (B170435) production, indicating a bias against the Gs/cAMP pathway while sparing the pathway(s) leading to estrogen synthesis.[1] This unique property makes this compound a valuable tool for dissecting the distinct signaling cascades downstream of the FSHR.
Q3: What are the recommended starting concentrations and incubation times for this compound in in vitro experiments?
Based on published data, a good starting point for in vitro experiments is a concentration range of 1 nM to 10 µM. The initial screening that identified this compound used a concentration of 10 µM.[1] For dose-response studies in primary rat granulosa cells, concentrations from approximately 1 nM to 10 µM have been effective.[3]
Optimal incubation time is highly dependent on the specific assay and the downstream signaling event being measured.
-
For rapid signaling events like cAMP production: A short incubation time of around 1 hour is recommended.[3]
-
For steroidogenesis assays (progesterone and estradiol): Longer incubation times are necessary, with media collection typically performed at 24 to 72 hours post-treatment.[3]
-
For gene expression studies: Incubation times will vary depending on the target gene's transcription and translation kinetics. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the optimal time point.
It is always advisable to perform a dose-response and time-course experiment for your specific cell type and assay to determine the optimal conditions.
Troubleshooting Guides
Problem 1: No or low inhibitory effect of this compound on FSH-stimulated responses.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 100 µM) to determine the IC50 in your specific cell system.
-
-
Possible Cause 2: Inappropriate Incubation Time.
-
Solution: The kinetics of inhibition can vary. Conduct a time-course experiment at a fixed, effective concentration of this compound to identify the optimal incubation period for observing the inhibitory effect on your endpoint of interest.
-
-
Possible Cause 3: Cell Type Specificity.
-
Solution: The expression and coupling of FSHR to different signaling pathways can vary between cell types. Confirm FSHR expression in your cell line. Consider that the biased nature of this compound may mean it does not inhibit the specific pathway you are measuring in your chosen cell model.
-
-
Possible Cause 4: Reagent Instability.
-
Solution: Ensure that the this compound stock solution is properly stored according to the manufacturer's instructions to maintain its activity. Prepare fresh dilutions for each experiment.
-
Problem 2: Unexpected increase in a downstream signal with this compound treatment.
-
Possible Cause: Biased Agonism/Modulation.
-
Solution: this compound is a biased antagonist.[1] While it inhibits the Gs/cAMP pathway, it may potentiate other signaling pathways. For example, it was observed to increase the affinity of FSH for its receptor.[1] It is crucial to measure multiple downstream readouts (e.g., cAMP, p-ERK, β-arrestin recruitment, steroid production) to fully characterize the pharmacological profile of this compound in your system.
-
Problem 3: High variability between experimental replicates.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure a uniform cell density across all wells of your assay plate. Inconsistent cell numbers can lead to significant variations in the response to treatment.
-
-
Possible Cause 2: Edge Effects in Assay Plates.
-
Solution: To minimize edge effects, avoid using the outer wells of the assay plate for experimental samples. Fill these wells with media or a buffer to maintain a more uniform temperature and humidity across the plate.
-
-
Possible Cause 3: Incomplete Drug Mixing.
-
Solution: Ensure thorough but gentle mixing of this compound into the cell culture medium before and during addition to the cells to ensure a homogenous concentration in each well.
-
Data Presentation
Table 1: Summary of this compound Effects on FSHR Signaling in Primary Rat Granulosa Cells
| Parameter Measured | FSH Stimulation | FSH + this compound (10 µM) | Incubation Time | Reference |
| cAMP Production | Increased | Blocked | 1 hour | [1][3] |
| Progesterone Production | Increased | Blocked | 72 hours | [1][3] |
| Estradiol Production | Increased | Not Blocked | 72 hours | [1] |
| 125I-hFSH Binding | Baseline | Increased | Not specified | [1] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 for FSH-stimulated cAMP Production
-
Cell Seeding: Plate HEK293 cells stably expressing the human FSHR in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Culture overnight in complete medium.
-
Serum Starvation: The next day, replace the medium with a serum-free medium and incubate for at least 4 hours to reduce basal signaling.
-
This compound Pre-incubation: Prepare serial dilutions of this compound in assay buffer. Add the different concentrations of this compound to the respective wells and incubate for 1 hour at 37°C. Include a vehicle control (e.g., DMSO).
-
FSH Stimulation: Add a concentration of FSH that elicits a submaximal response (EC80) to all wells (except for the negative control) and incubate for 1 hour at 37°C.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the cAMP levels against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Analysis of this compound Effect on FSH-induced ERK Phosphorylation
-
Cell Seeding and Serum Starvation: Follow steps 1 and 2 from Protocol 1.
-
This compound Pre-incubation: Pre-incubate the cells with the desired concentrations of this compound for 1 hour.
-
FSH Stimulation: Stimulate the cells with FSH (EC80) for a short period, typically 5-15 minutes. A time-course experiment is recommended to determine the peak of ERK phosphorylation.
-
Cell Lysis: Immediately after stimulation, aspirate the medium and lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting or ELISA: Determine the levels of phosphorylated ERK (p-ERK) and total ERK using Western blotting or a specific p-ERK ELISA kit.
-
Data Analysis: Quantify the p-ERK signal and normalize it to the total ERK signal. Compare the p-ERK levels in this compound-treated cells to the FSH-only treated cells.
Visualizations
References
- 1. A negative allosteric modulator demonstrates biased antagonism of the follicle stimulating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Allosteric modulation of gonadotropin receptors [frontiersin.org]
- 3. Inhibition of Follicle-Stimulating Hormone-Induced Preovulatory Follicles in Rats Treated with a Nonsteroidal Negative Allosteric Modulator of Follicle-Stimulating Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with ADX61623 degradation in long-term experiments
Welcome to the technical support center for ADX61623. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the stability and degradation of this compound in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For long-term stability, it is recommended to store stock solutions of this compound at -80°C. Under these conditions, the compound is expected to be stable for up to 6 months. For short-term storage, solutions can be kept at -20°C for up to 1 month. It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Q2: My experimental results with this compound are inconsistent over time. Could this be due to compound degradation?
A2: Yes, inconsistent results, particularly a decrease in the expected biological activity, can be an indicator of compound degradation. This compound, like many small molecules, can degrade in solution, especially when exposed to certain conditions over extended periods. We recommend performing a stability assessment of your compound under your specific experimental conditions.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the chemical structure of this compound, which contains a carboxamide and a hydroxyimino group, the most probable degradation pathways are hydrolysis and photodecomposition.[2][3][4] Hydrolysis of the amide bond would lead to the formation of a carboxylic acid and aniline. The hydroxyimino group could also be susceptible to hydrolysis or rearrangement under certain pH and temperature conditions. Additionally, the chromenone core suggests potential sensitivity to light.[5][6]
Q4: How can I detect and quantify the degradation of this compound in my samples?
A4: The most common and effective method for detecting and quantifying this compound and its potential degradation products is High-Performance Liquid Chromatography (HPLC), particularly when coupled with a UV detector or a mass spectrometer (LC-MS).[7][8][9][10] A stability-indicating HPLC method can separate the parent compound from its degradants, allowing for accurate quantification of the remaining active compound.
Q5: What are "forced degradation studies" and should I perform them for this compound?
A5: Forced degradation studies, also known as stress testing, involve exposing the compound to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, and light) to accelerate its degradation.[1][5][11][12] These studies are crucial for identifying potential degradation products and establishing degradation pathways. Performing a forced degradation study can help you develop a robust stability-indicating analytical method and understand the compound's intrinsic stability.[1][13]
Troubleshooting Guides
Issue 1: Loss of Potency in Long-Term Cell-Based Assays
-
Symptom: The observed efficacy of this compound decreases in experiments that run for several days.
-
Potential Cause: Degradation of this compound in the cell culture medium at 37°C.
-
Troubleshooting Steps:
-
Confirm Degradation: Analyze samples of the medium containing this compound that have been incubated for the duration of your experiment by HPLC to quantify the remaining parent compound.
-
Replenish Compound: If degradation is confirmed, consider a partial or complete medium change with freshly prepared this compound at regular intervals during the experiment.
-
Use a More Stable Analog (if available): In some cases, structurally related compounds may exhibit greater stability.
-
Include a Stability Control: In each long-term experiment, include a cell-free control with this compound in the medium to assess degradation under the same incubation conditions.
-
Issue 2: Precipitation of this compound in Stock or Working Solutions
-
Symptom: Visible precipitate forms in your stock or working solutions upon storage or dilution.
-
Potential Cause:
-
Poor solubility of this compound in the chosen solvent.
-
The compound is coming out of solution at lower temperatures.
-
Formation of an insoluble degradation product.
-
-
Troubleshooting Steps:
-
Check Solubility: Ensure you are using an appropriate solvent for your stock solution (e.g., DMSO). For aqueous working solutions, the final concentration of the organic solvent should be kept low to avoid precipitation.
-
Gentle Warming and Sonication: If precipitation occurs upon thawing, gentle warming (to 37°C) and sonication may help to redissolve the compound.
-
Prepare Fresh Dilutions: Prepare aqueous working solutions fresh from a DMSO stock just before use.
-
Filter the Solution: If a precipitate persists, it may be a degradant. Filter the solution through a 0.22 µm filter before use and re-quantify the concentration of the soluble compound by HPLC.
-
Quantitative Data Summary
The following tables provide hypothetical stability data for this compound under various conditions. This data is for illustrative purposes to guide your experimental design.
Table 1: Stability of this compound in Solution at Different Temperatures
| Storage Condition | Solvent | Time (Days) | Remaining this compound (%) |
| -80°C | DMSO | 180 | >99% |
| -20°C | DMSO | 30 | >98% |
| 4°C | DMSO | 7 | 95% |
| Room Temperature | DMSO | 1 | 90% |
| 37°C | Cell Culture Medium + 10% FBS | 1 | 85% |
| 37°C | Cell Culture Medium + 10% FBS | 3 | 60% |
Table 2: Forced Degradation of this compound under Stress Conditions
| Stress Condition | Time (hours) | Remaining this compound (%) | Major Degradation Products |
| 0.1 M HCl at 60°C | 24 | 75% | Hydrolysis Product A |
| 0.1 M NaOH at 60°C | 24 | 65% | Hydrolysis Product A, Rearrangement Product B |
| 3% H₂O₂ at Room Temp | 24 | 90% | Oxidation Product C |
| UV Light (254 nm) | 24 | 70% | Photodegradation Product D |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
Objective: To quantify the amount of this compound and separate it from its potential degradation products.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
This compound reference standard
-
Samples to be analyzed
Procedure:
-
Prepare Mobile Phases: Prepare fresh mobile phases and degas them.
-
Set HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or the λmax of this compound)
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Prepare Standard Curve: Prepare a series of dilutions of the this compound reference standard in the mobile phase to create a standard curve for quantification.
-
Analyze Samples: Inject the prepared standards and samples.
-
Data Analysis: Integrate the peak areas of this compound and any degradation products. Quantify the amount of remaining this compound in your samples using the standard curve.
Protocol 2: Long-Term Stability Assessment in Cell Culture Medium
Objective: To determine the stability of this compound under typical cell culture conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator at 37°C, 5% CO₂
-
HPLC system and reagents (as per Protocol 1)
Procedure:
-
Prepare Samples: Prepare a working solution of this compound in the cell culture medium at the final concentration used in your experiments (e.g., 10 µM).
-
Set Up Time Points: Aliquot the working solution into separate sterile tubes for each time point (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Incubate: Place the tubes in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At each time point, remove one tube and immediately store it at -80°C until analysis. The t=0 sample should be frozen immediately after preparation.
-
Sample Analysis: Thaw the samples and analyze them by HPLC according to Protocol 1 to determine the percentage of this compound remaining at each time point.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Workflow for troubleshooting inconsistent experimental results.
Caption: Workflow for assessing this compound stability in vitro.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboxylic acid synthesis by hydrolysis of amides [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Chromenone derivatives as novel pharmacological chaperones for retinitis pigmentosa-linked rod opsin mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. ijmr.net.in [ijmr.net.in]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ijisrt.com [ijisrt.com]
- 12. acdlabs.com [acdlabs.com]
- 13. biopharminternational.com [biopharminternational.com]
ADX61623 experimental variability and how to reduce it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of ADX61623, a negative allosteric modulator (NAM) of the Follicle-Stimulating Hormone Receptor (FSHR). The following resources are designed to address common challenges related to experimental variability and provide standardized protocols to enhance reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, small-molecule negative allosteric modulator (NAM) of the Follicle-Stimulating Hormone Receptor (FSHR).[1][2] As a NAM, it binds to a site on the FSHR distinct from the orthosteric site where the endogenous ligand, FSH, binds. This binding event induces a conformational change in the receptor that inhibits FSH-mediated signaling.[1]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, the stock solution of this compound should be stored at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to one month is acceptable.[2]
Q3: How should I prepare this compound for in vitro and in vivo experiments?
This compound has specific solubility characteristics. For in vitro assays, it is typically dissolved in DMSO to create a stock solution. For in vivo studies, several vehicle formulations can be used to achieve a clear solution, including combinations of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil.[2] If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[2]
Troubleshooting Guide: Understanding and Reducing Experimental Variability
A primary source of experimental variability when working with this compound is its property of biased antagonism . This means that the inhibitory effect of this compound can differ depending on the cell type and the specific signaling pathway being measured.[1]
Issue 1: Inconsistent levels of inhibition observed across different assays.
-
Possible Cause: You may be observing biased signaling. This compound has been shown to completely block FSH-induced progesterone (B1679170) production in primary rat granulosa cells, while only partially inhibiting cAMP accumulation in HEK293 cells expressing the human FSHR.[1] Furthermore, it does not appear to inhibit FSH-induced estradiol (B170435) production.[1]
-
Troubleshooting Steps:
-
Characterize Multiple Downstream Readouts: When assessing the activity of this compound, it is crucial to measure more than one downstream signaling event (e.g., cAMP accumulation, progesterone production, estradiol production, and β-arrestin recruitment). This will provide a more complete picture of the compound's modulatory effects.
-
Cell-Type Specificity: Be aware that the signaling pathways coupled to the FSHR can vary between different cell types (e.g., recombinant cell lines like HEK293 vs. primary cells like granulosa cells).[1] Ensure that the chosen cell model is appropriate for the specific biological question being addressed.
-
Standardize Agonist Concentration: The inhibitory effect of a NAM can be influenced by the concentration of the orthosteric agonist (FSH). It is recommended to use a sub-maximally effective concentration (e.g., EC80) of FSH to sensitively detect the inhibitory effects of this compound.[1]
-
Issue 2: Difficulty in reproducing IC50/EC50 values.
-
Possible Cause: Variations in experimental conditions can significantly impact the calculated potency of an allosteric modulator.
-
Troubleshooting Steps:
-
Consistent Cell Culture Conditions: Ensure that cell passage number, confluency, and serum concentration in the culture medium are kept consistent between experiments.
-
Precise Reagent Preparation: Prepare fresh dilutions of this compound and FSH for each experiment from validated stock solutions to avoid degradation.
-
Equilibration Time: Standardize the pre-incubation time with this compound before the addition of FSH to ensure the modulator has reached its binding equilibrium. A 10-minute pre-incubation has been used in initial screening protocols.[1]
-
Assay-Specific Parameters: For binding assays, ensure that the concentration of the radiolabeled ligand is appropriate. For functional assays, the incubation time after agonist addition should be optimized and kept constant.
-
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound and a structurally related compound to illustrate the concept of biased antagonism and provide a reference for expected potency.
| Compound | Assay | Cell Type | Parameter | Value | Reference |
| This compound | cAMP Accumulation | HEK293 (hFSHR) | EC50 | 0.43 µM | [1] |
| This compound | cAMP Accumulation | HEK293 (hFSHR) | % Inhibition of FSH EC80 | ~55% | [1] |
| ADX49626 | Progesterone Production | Rat Granulosa Cells | IC50 | 50 nM | [1] |
| ADX49626 | Estradiol Production | Rat Granulosa Cells | IC50 | 200 nM | [1] |
Key Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol is adapted from the characterization of this compound in a recombinant cell line.[1]
-
Cell Plating: Seed HEK293 cells stably expressing the human FSHR into 96-well plates and culture overnight.
-
Compound Preparation: Prepare a dilution series of this compound in a suitable assay buffer. Also, prepare a solution of FSH at a concentration that will yield an EC80 response.
-
Pre-incubation: Aspirate the culture medium from the cells and add the this compound dilutions. Incubate for 10 minutes at room temperature.
-
FSH Stimulation: Add the EC80 concentration of FSH to the wells containing this compound.
-
Incubation: Incubate the plate for a predetermined time (e.g., 30-60 minutes) at 37°C to allow for cAMP production.
-
Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP levels against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 and maximal inhibition.
Visualizing the Science
FSHR Signaling and the Impact of this compound
Caption: FSHR signaling pathways and the biased antagonism of this compound.
Troubleshooting Workflow for Experimental Variability
Caption: A logical workflow to troubleshoot experimental variability.
References
Technical Support Center: Refinement of ADX61623 Dosage in Animal Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ADX61623 in animal models. The information is designed to address specific issues encountered during experimental design and execution, with a focus on dosage refinement.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a potent, negative allosteric modulator (NAM) of the follicle-stimulating hormone receptor (FSHR).[1] Unlike a direct antagonist that blocks the hormone's binding site, a NAM binds to a different (allosteric) site on the receptor. This binding changes the receptor's shape, reducing its ability to be activated by the follicle-stimulating hormone (FSH). This compound does not affect the thyroid-stimulating hormone (TSH) receptor but does show some activity at the luteinizing hormone receptor (LH-R).[1] Its primary application in research is for the study of estrogen-dependent diseases.[1]
Caption: this compound allosterically inhibits FSHR, blocking downstream cAMP signaling.
Q2: How should I prepare this compound for in vivo administration?
This compound is poorly soluble in aqueous solutions. A common challenge is preparing a stable and homogenous formulation for consistent dosing. The use of co-solvents and excipients is necessary. Several vehicle formulations have been shown to achieve a clear solution at concentrations of at least 5 mg/mL.[1]
Table 1: Recommended Vehicle Formulations for this compound
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Final Concentration |
|---|---|---|---|---|---|
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 5 mg/mL[1] |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 5 mg/mL[1] |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 5 mg/mL[1] |
Disclaimer: These are starting points. The optimal formulation may depend on the specific animal model, administration route, and required dose volume.
Experimental Protocol: Preparation of this compound using Protocol 1
This protocol details the step-by-step method for preparing a 1 mL solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh this compound: Accurately weigh the desired mass of this compound. For a 5 mg/mL solution, weigh 5 mg of the compound.
-
Initial Dissolution: Add 100 µL of DMSO to the vial containing the this compound powder. Vortex thoroughly. If needed, use an ultrasonic bath to ensure complete dissolution.[1]
-
Add PEG300: Add 400 µL of PEG300 to the solution and mix evenly by vortexing.[1]
-
Add Tween-80: Add 50 µL of Tween-80 and vortex again until the solution is homogenous.[1]
-
Final Dilution: Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly one final time.[1]
-
Inspection: The final solution should be clear. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Storage: Prepare the formulation fresh before each use. For stock solutions in DMSO, store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[1]
Q3: What are the general principles for selecting a starting dose for this compound in a new animal model?
-
In Vitro to In Vivo Extrapolation: Start by considering the in vitro potency of this compound (e.g., its IC50 or EC50 on FSHR). The initial in vivo doses are often set to achieve plasma concentrations that are multiples of this in vitro value.
-
Dose Escalation Study: The most prudent approach is to conduct a dose-escalation study.
-
Begin with a low dose, predicted to be sub-therapeutic, to establish safety.
-
Administer progressively higher doses to subsequent groups of animals.
-
Monitor for both efficacy (pharmacodynamic markers) and signs of toxicity at each dose level.
-
-
Determine NOAEL: A key goal of toxicology studies is to identify the "No Observed Adverse Effect Level" (NOAEL), which is the highest dose at which no adverse effects are seen.[2] This is crucial for establishing a therapeutic window.
-
Allometric Scaling: Once data is available from one species (e.g., mouse), allometric scaling can be used to predict the equivalent dose in another species based on body surface area.[2] This method is more reliable than simple weight-based conversions but requires established pharmacokinetic data.
Troubleshooting Guide
Q1: I am observing unexpected toxicity or adverse events. How should I proceed?
Unexpected toxicity can arise from species-specific metabolism, off-target effects, or formulation issues. A systematic approach is necessary to identify the cause. Animal models are essential for safety assessment but may not always perfectly predict human responses.[3][4]
Caption: A decision workflow for troubleshooting unexpected in vivo toxicity.
Q2: The compound shows poor in vivo efficacy compared to in vitro results. How can I troubleshoot this?
A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development. This often points to issues with pharmacokinetics (PK) or bioavailability. Poor drug solubility is a major barrier to achieving sufficient systemic exposure.[5][6]
Caption: A workflow for diagnosing the cause of poor in vivo efficacy.
Q3: What are the key pharmacokinetic (PK) considerations for this compound across different species?
While specific PK data for this compound is not publicly available, general principles of comparative pharmacokinetics are critical for refining dosage. Drug disposition can vary significantly between species, impacting both efficacy and safety assessments.[7] For example, rodents often exhibit much faster drug clearance than higher-order species, necessitating different dosing strategies to achieve equivalent systemic exposure.[7] It is essential to perform PK studies in your chosen animal model to properly design the dosing regimen.
Table 2: Key Pharmacokinetic Parameters to Measure
| Parameter | Description | Implication for Dosage Refinement |
|---|---|---|
| Cmax | Maximum plasma concentration after administration. | Indicates the peak exposure; can be linked to acute toxicity.[8] |
| Tmax | Time at which Cmax is reached. | Reflects the rate of drug absorption. |
| AUC | Area Under the Curve; total drug exposure over time. | The primary indicator of overall systemic exposure; often correlates with efficacy. |
| t½ (Half-life) | Time required for the plasma concentration to decrease by half. | Determines the dosing interval needed to maintain therapeutic concentrations. |
| CL (Clearance) | Volume of plasma cleared of the drug per unit time. | Reflects the rate of drug elimination from the body. |
| Vd (Volume of Distribution) | Apparent volume into which the drug distributes in the body. | Indicates the extent of tissue distribution. |
Performing a PK study to characterize these parameters is a critical step in moving from a preliminary dose-escalation study to a refined dosing protocol for long-term efficacy and toxicology experiments. The pharmacokinetic profile in rats, for instance, often resembles that in humans more closely than other species like mice or dogs, which can be a factor in model selection.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fda.gov [fda.gov]
- 3. Assessing Safety and Toxicology - Advancing Disease Modeling in Animal-Based Research in Support of Precision Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pre-clinical animal models are poor predictors of human toxicities in phase 1 oncology clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 6. seppic.com [seppic.com]
- 7. Species differences in the multiple-dose pharmacokinetics of the non-nucleoside reverse transcriptase inhibitor (NNRTI) UK-453,061 in animals and man: implications for safety considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics in animals and humans of a first-in-class peptide deformylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of meloxicam in animals and the relevance to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Efficacy of ADX61623 in Cell-Based Assays: A Comparative Guide
For researchers and drug development professionals investigating the modulation of the follicle-stimulating hormone receptor (FSHR), ADX61623 has emerged as a significant negative allosteric modulator (NAM). This guide provides a comprehensive comparison of this compound with other relevant compounds, supported by experimental data from cell-based assays. The following sections detail the signaling pathway of FSHR, present a quantitative comparison of this compound and its alternatives, outline detailed experimental protocols, and illustrate key experimental workflows.
Follicle-Stimulating Hormone Receptor (FSHR) Signaling Pathway
The follicle-stimulating hormone receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in reproduction. Upon binding of its endogenous ligand, follicle-stimulating hormone (FSH), the receptor activates the Gαs subunit of its associated G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). The elevation in cAMP levels subsequently activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to cellular responses such as steroidogenesis (e.g., production of progesterone (B1679170) and estradiol) in gonadal cells. Negative allosteric modulators like this compound bind to a site on the receptor distinct from the FSH binding site and reduce the efficacy of FSH, thereby inhibiting these downstream signaling events.
Quantitative Comparison of FSHR Negative Allosteric Modulators
The efficacy of this compound has been evaluated in various cell-based assays, primarily focusing on its ability to inhibit FSH-induced downstream signaling. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its structural analogs, ADX68692 and ADX68693, in key functional assays. Suramin is included as a structurally distinct, non-steroidal FSHR antagonist for qualitative comparison.
| Compound | Assay Type | Cell Line | Measured Endpoint | IC50 (µM) | Reference |
| This compound | HTRF cAMP Assay | HEK293 cells expressing hFSHR | cAMP production | 0.7 (with 55% inhibition of FSH EC80) | [1] |
| ADX68692 | cAMP Accumulation Assay | Recombinant hFSHR-expressing cells | cAMP production | ~0.2–0.3 | [2] |
| Estradiol (B170435) Production Assay | Primary rat granulosa cells | Estradiol production | 0.82 | [3] | |
| ADX68693 | Progesterone Production Assay | Primary rat granulosa cells | Progesterone production | Similar efficacy to ADX68692 | [3] |
| Estradiol Production Assay | Primary rat granulosa cells | Estradiol production | Augments FSH-induced production (No inhibition) | [3] | |
| Suramin | Telomerase Inhibition Assay | FaDu, MCF7, PC3 cells | Telomerase activity | ~1-3 | [4] |
Note: The IC50 for Suramin is for telomerase inhibition and not directly comparable to the FSHR-specific assays shown for the other compounds. It is included to represent a different class of inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key cell-based assays used to characterize FSHR modulators.
HEK293 Cell-Based cAMP Assay
This assay quantifies the intracellular accumulation of cAMP in response to FSHR activation and its inhibition by test compounds.
a. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are transiently or stably transfected with a plasmid encoding the human FSH receptor (hFSHR) using a suitable transfection reagent. For stable cell lines, selection with an appropriate antibiotic (e.g., G418) is performed.
b. Assay Procedure:
-
Seed the hFSHR-expressing HEK293 cells into 96-well or 384-well white, solid-bottom assay plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
The following day, remove the culture medium and replace it with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. Incubate for 30 minutes.
-
Add varying concentrations of the test compound (e.g., this compound) or vehicle control (DMSO) to the wells and pre-incubate for 15-30 minutes.
-
Stimulate the cells with a concentration of FSH that elicits a submaximal response (EC80) and incubate for 30-60 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or a luminescence-based assay, according to the manufacturer's instructions.
-
Data is normalized to the response of FSH alone (100% activation) and vehicle control (0% activation). The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Primary Rat Granulosa Cell Steroidogenesis Assay (Progesterone/Estradiol)
This assay measures the production of progesterone and estradiol from primary cells, providing a more physiologically relevant system.
a. Granulosa Cell Isolation:
-
Immature female Sprague-Dawley rats (21-23 days old) are treated with diethylstilbestrol (B1670540) (DES) for 3-4 days to stimulate follicular development.
-
Ovaries are excised, and granulosa cells are collected by puncturing the follicles with a fine needle.
-
Cells are washed and plated in a suitable culture medium (e.g., DMEM/F12) supplemented with appropriate factors.
b. Assay Procedure:
-
Plate the isolated granulosa cells in 24-well or 48-well plates and allow them to adhere for 24 hours.
-
Replace the medium with fresh medium containing varying concentrations of the test compound (e.g., this compound) and pre-incubate for 1 hour.
-
Stimulate the cells with FSH (e.g., 10 ng/mL).
-
Culture the cells for an additional 48-72 hours.
-
Collect the culture medium and measure the concentrations of progesterone and estradiol using specific radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs).
-
Cell viability can be assessed using assays like MTT or CellTiter-Glo to ensure that the observed inhibition of steroid production is not due to cytotoxicity.
-
The IC50 values are determined by plotting the percentage of inhibition of steroid production against the log concentration of the inhibitor.
Head-to-Head Comparison Logic
The validation of a novel compound like this compound necessitates a direct comparison with existing alternatives to ascertain its relative potency and potential advantages. The logical flow of such a comparison is outlined below.
References
A Comparative Guide to ADX61623 and Other FSHR Antagonists for Researchers
For Immediate Release
This guide provides a detailed comparison of ADX61623, a novel negative allosteric modulator (NAM) of the follicle-stimulating hormone receptor (FSHR), with other known FSHR antagonists. The information is intended for researchers, scientists, and drug development professionals engaged in reproductive health and related therapeutic areas. This document synthesizes available experimental data to offer an objective overview of the performance and characteristics of these compounds.
Introduction to FSHR Antagonism
The follicle-stimulating hormone receptor (FSHR) is a G-protein coupled receptor (GPCR) pivotal for reproductive processes, including follicular development in females and spermatogenesis in males. Antagonism of the FSHR presents a promising strategy for non-hormonal contraception and the treatment of hormone-dependent disorders. A variety of small molecule and peptide-based FSHR antagonists have been developed, each with distinct mechanisms of action and pharmacological profiles. This guide focuses on the benzamide (B126) derivative this compound and its analogs, comparing them to other classes of FSHR antagonists.
Comparative Analysis of In Vitro Efficacy
The in vitro activity of FSHR antagonists is primarily assessed through their ability to inhibit FSH-stimulated downstream signaling pathways, most notably cyclic adenosine (B11128) monophosphate (cAMP) production and steroidogenesis (progesterone and estradiol (B170435) synthesis) in ovarian granulosa cells.
This compound and its analogs, ADX68692 and ADX68693, exhibit a phenomenon known as "biased antagonism," where they differentially affect various signaling cascades downstream of the FSHR.
Table 1: Comparative In Vitro Efficacy of FSHR Antagonists
| Compound | Class | Target Cell Type | Assay | IC50 | Reference |
| This compound | Benzamide NAM | Rat Granulosa Cells | Progesterone (B1679170) Production | 50 nM | [1] |
| Recombinant Cell Line | cAMP Production | 0.7 µM | [2][3] | ||
| Rat Granulosa Cells | Estradiol Production | No inhibition; potentiation observed | [1] | ||
| ADX68692 | Benzamide NAM | Rat Granulosa Cells | Estradiol Production | 0.82 µM | [4] |
| Rat Granulosa Cells | cAMP & Progesterone Production | Similar efficacy to ADX68693 | [2] | ||
| ADX68693 | Benzamide NAM | Rat Granulosa Cells | cAMP & Progesterone Production | Effective inhibition | [2] |
| Rat Granulosa Cells | Estradiol Production | No inhibition; enhancement observed | [4] | ||
| Compound 1 | Naphthalene Sulfonic Acid | CHO cells expressing hFSHR | cAMP Accumulation | 3 µM | [3] |
| Baculovirus-expressed hFSHR ECD | [125I]hFSH Binding | 10 µM | [3] | ||
| Suramin | Sulfonic Acid | Not specified | FSH Activity | Inhibition observed, specific IC50 not provided in comparative studies | [4] |
Mechanism of Action: The FSHR Signaling Pathway
FSH binding to its receptor initiates a conformational change, leading to the activation of the Gs alpha subunit of the associated G-protein. This stimulates adenylyl cyclase to produce cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the transcription of genes involved in steroidogenesis and other cellular processes. Negative allosteric modulators like this compound bind to a site on the receptor distinct from the FSH binding site, altering the receptor's conformation and reducing its signaling efficacy.
Figure 1. Simplified FSHR signaling pathway and the inhibitory action of a NAM like this compound.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key in vitro assays used to characterize FSHR antagonists.
Radioligand Binding Assay
This assay is used to determine the ability of a compound to compete with a radiolabeled ligand (e.g., [125I]hFSH) for binding to the FSHR.
Figure 2. General workflow for a radioligand binding assay to assess FSHR antagonists.
Detailed Methodology:
-
Cell/Membrane Preparation: Cells stably expressing the human FSHR (e.g., CHO-3D2) or membrane preparations from these cells are used.
-
Incubation: A constant concentration of [125I]hFSH is incubated with the cells/membranes in the presence of increasing concentrations of the antagonist compound. Non-specific binding is determined in the presence of a saturating concentration of unlabeled FSH.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
cAMP Production Assay
This functional assay measures the ability of an antagonist to inhibit FSH-stimulated cAMP production.
Detailed Methodology:
-
Cell Culture: Cells expressing FSHR (e.g., primary rat granulosa cells or recombinant cell lines) are cultured in appropriate media.
-
Pre-incubation: Cells are pre-incubated with the antagonist at various concentrations.
-
Stimulation: Cells are then stimulated with a sub-maximal concentration of FSH (e.g., EC80) to induce cAMP production.
-
Lysis and Detection: After a defined incubation period, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The IC50 value for the inhibition of FSH-stimulated cAMP production is determined.
Steroidogenesis Assay (Progesterone and Estradiol)
This assay quantifies the effect of an antagonist on the production of progesterone and estradiol by ovarian granulosa cells in response to FSH.
Detailed Methodology:
-
Granulosa Cell Isolation and Culture: Primary granulosa cells are isolated from the ovaries of immature, estrogen-treated rats and cultured. For estradiol measurement, an androgen substrate (e.g., testosterone) is added to the culture medium.
-
Treatment: Cultured cells are treated with the antagonist at various concentrations followed by stimulation with FSH.
-
Sample Collection: After an extended incubation period (e.g., 48-72 hours), the culture medium is collected.
-
Hormone Quantification: The concentrations of progesterone and estradiol in the culture medium are measured by radioimmunoassay (RIA) or ELISA.
-
Data Analysis: The IC50 values for the inhibition of FSH-stimulated progesterone and estradiol production are calculated.
Logical Relationship of Biased Antagonism
The phenomenon of biased antagonism, as exhibited by this compound and its analogs, highlights the complexity of FSHR signaling. A single antagonist can selectively block one downstream pathway while having no effect or even a potentiating effect on another. This has significant implications for drug development, as the desired therapeutic outcome may depend on the specific signaling pathways being modulated.
Figure 3. Logical diagram illustrating the concept of biased antagonism at the FSHR by this compound.
Conclusion
This compound and its analogs represent a class of benzamide-based FSHR negative allosteric modulators with unique biased antagonistic properties. While this compound effectively inhibits cAMP and progesterone production, it does not block, and may even enhance, estradiol synthesis[1]. In contrast, ADX68692 inhibits all three pathways, whereas ADX68693 shows a mixed profile of inhibiting cAMP and progesterone while enhancing estradiol production[2][4]. This contrasts with other antagonists like "Compound 1," which appears to be a more conventional non-competitive antagonist of both FSH binding and cAMP signaling[3]. The choice of an appropriate FSHR antagonist for therapeutic development will depend on the desired physiological outcome and the specific signaling pathways that need to be modulated. Further research is required to fully elucidate the in vivo consequences of these different antagonistic profiles.
References
A Comparative Guide to ADX61623 and Other Non-Steroidal FSHR Inhibitors for Researchers
This guide provides a detailed comparison of ADX61623, a negative allosteric modulator (NAM) of the Follicle-Stimulating Hormone Receptor (FSHR), with other non-steroidal inhibitors of this receptor. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available data, experimental methodologies, and signaling pathways.
Introduction to FSHR Inhibition
The Follicle-Stimulating Hormone Receptor (FSHR) is a G-protein coupled receptor (GPCR) crucial for reproductive processes.[1] Its activation by FSH is essential for follicular development in females and spermatogenesis in males. Non-steroidal inhibitors of FSHR are being investigated as potential therapeutics for hormonal contraception and for conditions associated with elevated FSH levels.[2][3] These inhibitors can be broadly categorized as competitive antagonists, which bind to the same site as FSH, and allosteric modulators, which bind to a different site on the receptor to alter its function. This compound falls into the latter category as a negative allosteric modulator (NAM).
Comparative Performance of Non-Steroidal FSHR Inhibitors
The following table summarizes the available quantitative data for this compound and other selected non-steroidal FSHR inhibitors. It is important to note that the data are derived from various studies and experimental conditions, which may affect direct comparability.
| Inhibitor | Type | Assay | Endpoint | IC50 | Source |
| This compound | NAM | HTRF | cAMP Inhibition | 0.7 µM | [4] |
| ADX68692 | NAM | Rat Granulosa Cells | Estradiol (B170435) Inhibition | 0.82 µM | [2] |
| ADX68693 | NAM | Rat Granulosa Cells | Progesterone (B1679170) Inhibition | Similar to ADX68692 | [2] |
| Novel Non-competitive Inhibitors | Non-competitive Antagonist | HEK293-FSHR Cells | cAMP Inhibition | 35-65 µM | [1] |
Key Observations:
-
This compound and its analogue ADX68692 exhibit potent inhibitory activity in the sub-micromolar range.
-
A significant finding is the biased antagonism of this compound, which inhibits FSH-induced cAMP and progesterone production but not estradiol production.[2]
-
In contrast, ADX68692 inhibits all three pathways: cAMP, progesterone, and estradiol.[2]
-
ADX68693 also inhibits progesterone production but, interestingly, augments FSH-stimulated estradiol synthesis, highlighting the nuanced effects of different allosteric modulators.[2]
-
The novel non-competitive inhibitors identified show significantly lower potency compared to the ADX compounds.[1]
FSHR Signaling Pathways
The binding of FSH to its receptor primarily activates the Gs alpha subunit, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This canonical pathway is central to the physiological effects of FSH. However, FSHR signaling is complex and can also involve other G-protein independent pathways.
Caption: FSHR signaling pathway and the inhibitory effect of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of these inhibitors are provided below.
FSH-Stimulated cAMP Production Assay (HTRF)
This protocol describes a method for measuring cAMP levels in response to FSH stimulation in HEK293 cells stably expressing the human FSHR, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Caption: Workflow for the HTRF cAMP assay.
Materials:
-
HEK293 cells stably expressing human FSHR
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
384-well white tissue culture plates
-
This compound and other test compounds
-
Recombinant human FSH
-
HTRF cAMP assay kit (e.g., from Cisbio)
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed HEK293-hFSHR cells into a 384-well white plate at a density of 5,000-10,000 cells per well in 20 µL of culture medium. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Compound Addition: Prepare serial dilutions of the test compounds (e.g., this compound) in assay buffer. Add 10 µL of the compound dilutions to the respective wells. For control wells, add 10 µL of assay buffer.
-
FSH Stimulation: Prepare a solution of FSH in assay buffer at a concentration that elicits 80% of the maximal response (EC80). Add 10 µL of the FSH solution to all wells except the basal control wells. Incubate the plate at room temperature for 30 minutes.
-
Lysis and Detection: Prepare the HTRF lysis and detection reagent mix according to the manufacturer's instructions, containing cAMP-d2 and anti-cAMP cryptate. Add 20 µL of this mix to each well.
-
Incubation: Seal the plate and incubate at room temperature for 1 hour, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader at the appropriate wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: Calculate the HTRF ratio and determine the IC50 values for each inhibitor by fitting the data to a four-parameter logistic curve.
FSH-Stimulated Progesterone Production Assay in Rat Granulosa Cells
This protocol outlines the measurement of progesterone production in primary rat granulosa cells following FSH stimulation and treatment with inhibitors.
Materials:
-
Immature female rats (e.g., Wistar or Sprague-Dawley)
-
Diethylstilbestrol (DES)
-
Culture medium (e.g., DMEM/F12 with supplements)
-
24-well tissue culture plates
-
This compound and other test compounds
-
Ovine or recombinant FSH
-
Progesterone RIA or ELISA kit
Procedure:
-
Granulosa Cell Isolation: Implant immature female rats with DES pellets for 3-4 days to stimulate follicular development. Euthanize the rats and dissect the ovaries. Puncture the follicles with a needle in a petri dish containing culture medium to release the granulosa cells.
-
Cell Plating: Collect the granulosa cells, wash by centrifugation, and determine cell viability. Plate the cells in 24-well plates at a density of approximately 2-5 x 10^5 viable cells per well in 0.5 mL of culture medium. Incubate for 24 hours.
-
Inhibitor Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test inhibitors. Incubate for 1 hour.
-
FSH Stimulation: Add FSH to the wells at a concentration known to induce submaximal progesterone production.
-
Incubation: Incubate the cells for 48-72 hours.
-
Sample Collection: Collect the culture supernatant from each well.
-
Progesterone Measurement: Measure the concentration of progesterone in the supernatant using a commercially available RIA or ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the progesterone concentration to the number of cells or protein content per well. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 values.
FSH-Stimulated Estradiol Production Assay in Rat Granulosa Cells
This protocol details the measurement of estradiol production in primary rat granulosa cells in the presence of an androgen substrate.
Materials:
-
Same as for the progesterone assay, with the addition of an androgen substrate (e.g., testosterone (B1683101) or androstenedione).
-
Estradiol ELISA kit.
Procedure:
-
Granulosa Cell Isolation and Plating: Follow steps 1 and 2 of the progesterone production assay protocol.
-
Inhibitor and Substrate Treatment: Remove the medium and replace it with fresh medium containing the test inhibitors at various concentrations and a saturating concentration of an androgen substrate (e.g., 10^-7 M testosterone). Incubate for 1 hour.
-
FSH Stimulation: Add FSH to the wells.
-
Incubation: Incubate the cells for 72 hours.
-
Sample Collection: Collect the culture supernatant.
-
Estradiol Measurement: Measure the estradiol concentration in the supernatant using a commercially available ELISA kit.[5]
-
Data Analysis: Calculate the percent inhibition or stimulation for each inhibitor concentration and determine the IC50 or EC50 values.
Conclusion
This compound is a potent, non-steroidal negative allosteric modulator of the FSH receptor that exhibits biased antagonism. This unique property of inhibiting cAMP and progesterone signaling while not affecting the estradiol pathway distinguishes it from other non-steroidal inhibitors like ADX68692. The comparative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in the field of reproductive biology and drug discovery, facilitating further investigation into the therapeutic potential of FSHR modulation. The development of more potent and selective non-steroidal FSHR inhibitors remains an active area of research with the potential to offer novel contraceptive and therapeutic options.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. Inhibition of Follicle-Stimulating Hormone-Induced Preovulatory Follicles in Rats Treated with a Nonsteroidal Negative Allosteric Modulator of Follicle-Stimulating Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Follicle stimulating hormone receptor (FSHR) antagonist and epithelial ovarian cancer (EOC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Small Molecule Follicle-Stimulating Hormone Receptor Agonists and Antagonists [frontiersin.org]
- 5. novamedline.com [novamedline.com]
A Comparative Guide to ADX61623 and Ganirelix for In Vitro Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ADX61623 and ganirelix (B53836) for in vitro studies. The following sections detail their distinct mechanisms of action, present key experimental data, and outline protocols for relevant in vitro assays.
This compound and ganirelix are both valuable tools for in vitro studies of the reproductive endocrine system; however, they operate through fundamentally different mechanisms and target distinct receptors. This compound is a negative allosteric modulator of the follicle-stimulating hormone receptor (FSHR), while ganirelix is a competitive antagonist of the gonadotropin-releasing hormone (GnRH) receptor. This guide will illuminate these differences to aid in the selection of the appropriate compound for specific research applications.
Executive Summary
| Feature | This compound | Ganirelix |
| Target | Follicle-Stimulating Hormone Receptor (FSHR) | Gonadotropin-Releasing Hormone (GnRH) Receptor |
| Mechanism of Action | Negative Allosteric Modulator (NAM) | Competitive Antagonist |
| Primary In Vitro Effect | Inhibition of FSH-mediated signaling (e.g., cAMP production) | Inhibition of GnRH-mediated signaling (e.g., LH and FSH release) |
Data Presentation
This compound Quantitative Data
The following table summarizes the in vitro potency of this compound from studies using human embryonic kidney (HEK293) cells expressing the human FSH receptor and primary cultures of rat granulosa cells.
| Parameter | Value | Cell System | Assay | Reference |
| IC50 (FSHR) | 0.7 ± 0.2 µM | HEK293 cells expressing hFSHR | cAMP Production Assay | [1] |
| IC50 (LHR) | 3.4 ± 0.8 µM | Not specified | Not specified | [1] |
| Activity on TSHR | Inactive up to 30 µM | Not specified | Not specified | [1] |
| Effect on Progesterone (B1679170) Production | Inhibition | Primary rat granulosa cells | Progesterone Assay | [1] |
| Effect on Estrogen Production | No inhibition (Biased Antagonism) | Primary rat granulosa cells | Estradiol Assay | [1] |
Ganirelix Quantitative Data
Ganirelix is a well-established GnRH receptor antagonist. Its high binding affinity is a key characteristic.
| Parameter | Value | Assay | Reference |
| Binding Affinity (Kd) | 0.4 nM | Radioligand Binding Assay | [2] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway and Experimental Workflow
This compound acts as a negative allosteric modulator of the FSH receptor, a G-protein coupled receptor (GPCR) that primarily signals through the Gαs pathway to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP).
References
Performance Benchmark of ADX61623 Against Known FSHR Negative Allosteric Modulators
This guide provides a comparative analysis of ADX61623, a negative allosteric modulator (NAM) of the Follicle-Stimulating Hormone Receptor (FSHR), against other known FSHR NAMs. The document is intended for researchers, scientists, and drug development professionals, offering a succinct overview of performance based on available experimental data.
This compound is a potent, non-steroidal small molecule that allosterically modulates the FSH receptor. Its unique characteristic is its biased antagonism, selectively inhibiting certain downstream signaling pathways of the FSHR.[1] This guide benchmarks this compound against two other known FSHR NAMs: ADX49626 and ADX68692.
Quantitative Performance Comparison
The following table summarizes the in vitro efficacy of this compound and its comparators on key FSHR-mediated signaling events. The data is compiled from studies in primary rat granulosa cells, a relevant model for ovarian function.
| Compound | Target | Assay | IC50 | Efficacy | Reference |
| This compound | FSHR | cAMP Production | 0.7 µM | 55% inhibition at FSH EC80 | Dias et al., 2011 |
| Progesterone (B1679170) Production | Not Reported | Complete Inhibition | Dias et al., 2011 | ||
| Estradiol (B170435) Production | Not Reported | No Inhibition | Dias et al., 2011 | ||
| ADX49626 | FSHR | cAMP Production | 540 nM | Not Reported | van Straten et al., 2005 (cited in Dias et al., 2011) |
| Progesterone Production | 50 nM | Not Reported | Dias et al., 2011 | ||
| Estradiol Production | 200 nM | Not Reported | Dias et al., 2011 | ||
| ADX68692 | FSHR | cAMP Production | Not Reported | Inhibition Observed | Dias et al., 2014 |
| Progesterone Production | ~0.82 µM (similar to estradiol) | Not Reported | Dias et al., 2014 | ||
| Estradiol Production | 0.82 µM | Not Reported | [2][3] |
In Vivo Performance Summary
| Compound | Animal Model | Key Findings | Reference |
| This compound | Immature Female Rats | Ineffective at completely blocking folliculogenesis and ovulation at doses up to 100 mg/kg.[4] | Dias et al., 2011 |
| ADX68692 | Immature and Mature Female Rats | Decreased the number of ovulated oocytes and disrupted estrous cycles at 10 mg/kg and 25 mg/kg (oral administration).[5][6] | Dias et al., 2014 |
Signaling Pathways and Mechanism of Action
The diagrams below illustrate the FSH receptor signaling pathway and the differential effects of this compound and its comparators.
Experimental Protocols
The following are generalized protocols based on the methodologies cited in the referenced literature.
Primary Rat Granulosa Cell Culture
-
Source: Ovaries from immature female rats (e.g., 25-28 days old).
-
Procedure:
-
Ovaries are excised and granulosa cells are expressed from follicles by puncturing with a fine-gauge needle.
-
Cells are washed and collected by centrifugation.
-
Cells are plated in appropriate culture media (e.g., McCoy's 5a) supplemented with serum and antibiotics.
-
For estradiol assays, the medium is supplemented with a testosterone substrate (e.g., 0.5 µM).
-
cAMP Production Assay
-
Principle: To measure the inhibition of FSH-stimulated cyclic AMP production by the NAMs.
-
Procedure:
-
Cultured granulosa cells are pre-incubated with varying concentrations of the NAM (e.g., this compound) for a specified period (e.g., 1 hour).
-
Cells are then stimulated with a fixed concentration of FSH (typically EC80 to achieve a robust signal).
-
After incubation, cells are lysed, and the intracellular cAMP levels are measured.
-
Detection Method: Homogeneous Time-Resolved Fluorescence (HTRF) is a common method, where a competitive immunoassay format is used with a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. The signal is inversely proportional to the amount of cAMP produced.
-
Progesterone and Estradiol Production Assays
-
Principle: To quantify the inhibition of FSH-stimulated steroid hormone production.
-
Procedure:
-
Granulosa cells are cultured as described above. For estradiol measurement, testosterone is added to the culture medium.
-
Cells are treated with the NAM followed by FSH stimulation.
-
The culture medium is collected after an extended incubation period (e.g., 48-72 hours) to allow for steroid accumulation.
-
Detection Method: The concentrations of progesterone and estradiol in the culture supernatant are determined by Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) using specific antibodies against each steroid.
-
This guide provides a foundational comparison of this compound's performance. For more in-depth analysis, consulting the primary literature is recommended.
References
- 1. A negative allosteric modulator demonstrates biased antagonism of the follicle stimulating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Follicle-Stimulating Hormone-Induced Preovulatory Follicles in Rats Treated with a Nonsteroidal Negative Allosteric Modulator of Follicle-Stimulating Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule Follicle-Stimulating Hormone Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of follicle-stimulating hormone-induced preovulatory follicles in rats treated with a nonsteroidal negative allosteric modulator of follicle-stimulating hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Comparative Analysis of ADX61623 Cross-Reactivity with G-Protein Coupled Receptors
This guide provides a detailed comparison of the cross-reactivity profile of ADX61623, a negative allosteric modulator (NAM) of the Follicle-Stimulating Hormone Receptor (FSHR), with other G-protein coupled receptors (GPCRs). The performance of this compound is compared with its structural analogs, ADX68692 and ADX68693, with supporting experimental data to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction to this compound and its Analogs
This compound is a small molecule compound that acts as a negative allosteric modulator of the FSHR. Unlike competitive antagonists that bind to the orthosteric site (the same site as the endogenous ligand), allosteric modulators bind to a distinct site on the receptor, thereby altering the receptor's conformation and function. This can lead to a decrease in the efficacy of the endogenous ligand, in this case, the follicle-stimulating hormone (FSH).
Subsequent research has identified two structurally similar compounds, ADX68692 and ADX68693, which also exhibit negative allosteric modulation of the FSHR. A key feature of these compounds is their biased antagonism, meaning they can differentially affect the various signaling pathways activated by the FSHR.
Cross-Reactivity Profile of this compound and Alternatives
The selectivity of a drug candidate is a critical factor in its development, as off-target effects can lead to undesirable side effects. The following table summarizes the known cross-reactivity of this compound, ADX68692, and ADX68693 with closely related glycoprotein (B1211001) hormone receptors: the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LH/CGR) and the Thyroid-Stimulating Hormone Receptor (TSHR).
| Compound | Primary Target | Known Cross-Reactivity | Reported Activity at LH/CGR | Reported Activity at TSHR | Reference |
| This compound | FSHR (NAM) | LH/CGR | Active | Inactive | |
| ADX68692 | FSHR (NAM) | LH/CGR | Active (NAM) | Not Reported | |
| ADX68693 | FSHR (NAM) | LH/CGR | Active (NAM) | Not Reported |
Biased Antagonism and Functional Selectivity
A significant finding in the characterization of these compounds is their biased antagonism, particularly in the context of steroidogenesis. While all three compounds inhibit FSH-induced cAMP production, their effects on downstream steroid production differ. This functional selectivity is a crucial aspect of their pharmacological profiles.
| Compound | Effect on FSH-induced cAMP Production | Effect on FSH-induced Progesterone Production | Effect on FSH-induced Estradiol (B170435) Production | Reference |
| This compound | Inhibition | Inhibition | No Inhibition | |
| ADX68692 | Inhibition | Inhibition | Inhibition | |
| ADX68693 | Inhibition | Inhibition | No Inhibition |
Similarly, at the LH/CGR, ADX68692 and ADX68693 exhibit biased effects on steroidogenesis in Leydig cells.
| Compound | Effect on hCG-induced cAMP Production | Effect on hCG-induced Progesterone Production | Effect on hCG-induced Testosterone (B1683101) Production | Reference |
| ADX68692 | Inhibition | No Inhibition | Partial Inhibition | |
| ADX68693 | Inhibition | Inhibition | Complete Inhibition |
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the FSHR signaling pathway and a general experimental workflow for assessing GPCR cross-reactivity.
Caption: FSHR signaling pathway and point of intervention for this compound.
Caption: Experimental workflow for assessing GPCR cross-reactivity.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the comparison of this compound and its analogs.
Radioligand Binding Assay (for determining binding affinity)
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the human FSHR or LH/CGR are cultured to confluency.
-
Cells are harvested and homogenized in a cold buffer (e.g., Tris-HCl with protease inhibitors).
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed to pellet the cell membranes.
-
The membrane pellet is resuspended in an appropriate assay buffer.
-
-
Binding Reaction:
-
Membrane preparations are incubated with a fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-hFSH or ¹²⁵I-hCG).
-
Increasing concentrations of the unlabeled test compound (this compound, ADX68692, or ADX68693) are added to compete for binding.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist.
-
The reaction is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibitory constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
-
cAMP Functional Assay (for determining functional potency)
-
Cell Culture:
-
HEK293 cells expressing the target receptor (FSHR or LH/CGR) are seeded in 96-well plates and grown to confluency.
-
-
Compound Treatment:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Cells are pre-incubated with varying concentrations of the test compound (this compound, ADX68692, or ADX68693) for a specified time.
-
-
Receptor Stimulation:
-
The cells are then stimulated with a fixed concentration of the agonist (e.g., FSH or hCG) and incubated for a defined period (e.g., 30 minutes at 37°C).
-
-
cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
The data are plotted as a dose-response curve, and the EC50 or IC50 value is determined using non-linear regression.
-
Steroidogenesis Assay (in primary granulosa or Leydig cells)
-
Primary Cell Isolation and Culture:
-
Granulosa cells are isolated from the ovaries of immature female rats, and Leydig cells are isolated from the testes of adult male rats.
-
The cells are plated in culture dishes and allowed to attach.
-
-
Treatment and Stimulation:
-
Cells are treated with varying concentrations of the test compounds in the presence of a stimulating hormone (FSH for granulosa cells, hCG for Leydig cells).
-
The cells are incubated for an extended period (e.g., 48-72 hours) to allow for steroid production.
-
-
Steroid Measurement:
-
The culture medium is collected, and the concentrations of progesterone, estradiol (from granulosa cells), or testosterone (from Leydig cells) are measured using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
The results are analyzed to determine the dose-dependent effect of the compounds on steroid production.
-
Conclusion
This compound and its analogs, ADX68692 and ADX68693, are potent negative allosteric modulators of the FSHR with significant cross-reactivity at the LH/CGR. A key differentiating feature among these compounds is their biased antagonism, leading to distinct profiles of functional selectivity in steroidogenesis. This highlights the importance of comprehensive cross-reactivity and functional screening in the development of GPCR-targeting therapeutics. The detailed experimental protocols provided herein offer a foundation for researchers to conduct similar comparative studies.
Validating the Specificity of ADX61623 for the FSH Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ADX61623, a negative allosteric modulator (NAM) of the Follicle-Stimulating Hormone Receptor (FSHR), with other relevant compounds. The data presented herein is intended to assist researchers in evaluating the specificity and potential applications of this compound in studies related to reproductive health and endocrine-dependent diseases.
This compound is a novel small molecule that exhibits biased antagonism at the FSHR.[1][2] This means it can selectively inhibit certain downstream signaling pathways while leaving others unaffected. Specifically, this compound has been shown to block FSH-induced cyclic adenosine (B11128) monophosphate (cAMP) and progesterone (B1679170) production, without inhibiting estradiol (B170435) synthesis.[1][2][3] This unique pharmacological profile makes it a valuable tool for dissecting the complex signaling cascades initiated by FSHR activation.
Comparative Analysis of FSHR Modulators
To objectively assess the specificity of this compound, its performance was compared against other known FSHR modulators, including other negative allosteric modulators (ADX68692 and ADX68693) and a thiazolidinone-based agonist. The following tables summarize the available quantitative data on the potency and selectivity of these compounds.
| Compound | Target | Assay Type | Potency (IC50/EC50) | Key Findings |
| This compound | FSHR | cAMP Inhibition | 0.7 µM[4] | Biased antagonist: Inhibits cAMP and progesterone, not estradiol.[1][2][3] |
| LHR | Functional Assay | Activity reported, specific IC50 not available.[5] | Demonstrates some cross-reactivity with the Luteinizing Hormone Receptor. | |
| TSHR | Functional Assay | No activity reported.[5] | Appears to be selective against the Thyroid-Stimulating Hormone Receptor. | |
| ADX68692 | FSHR | Estradiol Inhibition | 0.82 µM | Non-biased antagonist: Inhibits cAMP, progesterone, and estradiol. |
| LHR | Functional Assay | Activity reported, specific IC50 not available. | Also shows activity at the Luteinizing Hormone Receptor. | |
| TSHR | Functional Assay | No activity reported. | Appears to be selective against the Thyroid-Stimulating Hormone Receptor. | |
| ADX68693 | FSHR | Functional Assay | Inhibits cAMP and progesterone. | Biased antagonist: Does not inhibit estradiol production. |
| Thiazolidinone Agonist (Analog 16a) | FSHR | cAMP Production | 51 nM | Potent agonist of the FSH receptor. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize the specificity of this compound and its comparators.
Radioligand Binding Assay
This assay is performed to determine the ability of a compound to bind to the FSH receptor and to determine its binding affinity (Ki) or inhibitory concentration (IC50) in a competitive setup.
Protocol Summary:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human FSHR.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-hFSH) is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., this compound).
-
Separation: Bound and free radioligand are separated by vacuum filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a key second messenger in the FSHR signaling pathway.
Protocol Summary:
-
Cell Culture: Cells expressing the FSHR (e.g., HEK293 or CHO cells) are cultured in appropriate media.
-
Stimulation: Cells are pre-incubated with the test compound (e.g., this compound) for a specific period, followed by stimulation with a known concentration of FSH.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: The results are expressed as a percentage of the maximal FSH response, and IC50 or EC50 values are calculated.
Progesterone and Estradiol Immunoassays
These assays quantify the production of steroid hormones, progesterone and estradiol, by primary granulosa cells in response to FSH and the modulatory effects of test compounds.
Protocol Summary:
-
Granulosa Cell Isolation and Culture: Primary granulosa cells are isolated from ovarian follicles and cultured.
-
Treatment: The cells are treated with FSH in the presence or absence of the test compound for a specified duration (e.g., 48-72 hours).
-
Sample Collection: The cell culture supernatant is collected.
-
Quantification: The concentrations of progesterone and estradiol in the supernatant are measured using specific enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA).
-
Data Analysis: The hormone concentrations are normalized to the total protein content of the cells, and the inhibitory or stimulatory effects of the compound are determined.
Visualizing Specificity and Signaling
To further illustrate the concepts discussed, the following diagrams depict the FSHR signaling pathway and a typical experimental workflow for validating compound specificity.
Caption: FSH Receptor Signaling Pathways.
Caption: Experimental Workflow for Specificity Validation.
References
- 1. Addex Therapeutics Reports Full Year 2023 Financial Results and Provides Corporate Update - BioSpace [biospace.com]
- 2. Addex therapeutics :: EN [addextherapeutics.com]
- 3. Addex therapeutics :: Clinical and Pre-Clinical Pipeline [addextherapeutics.com]
- 4. mdpi.com [mdpi.com]
- 5. TSHR thyroid stimulating hormone receptor [Nipponia nippon (crested ibis)] - Gene - NCBI [ncbi.nlm.nih.gov]
Efficacy of ADX61623 in Validated Endometriosis Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential efficacy of ADX61623, a novel therapeutic agent, against established alternative treatments in validated animal models of endometriosis. As a novel compound, direct experimental data for this compound in this context is not yet publicly available. Therefore, its potential efficacy is projected based on its mechanism of action, juxtaposed with the proven efficacy of current and emerging therapies.
Introduction to this compound
This compound is a potent, negative allosteric modulator (NAM) of the follicle-stimulating hormone receptor (FSHR).[1] Endometriosis is an estrogen-dependent inflammatory disease, and emerging evidence indicates that FSHR is expressed in endometriotic lesions and their associated vasculature.[2] The activation of FSHR in these tissues can stimulate local estrogen production and promote angiogenesis, contributing to the growth and survival of endometriotic implants.[3][4] By negatively modulating FSHR, this compound presents a targeted, non-hormonal approach to potentially inhibit the growth of endometriotic lesions.
Comparative Efficacy in Animal Models
While awaiting direct preclinical data for this compound, this guide summarizes the efficacy of several alternative compounds that have been evaluated in validated rodent models of endometriosis. These models typically involve the surgical induction of endometriosis by transplanting uterine tissue into the peritoneal cavity of mice or rats, mimicking the human condition.[1]
Table 1: Comparison of Efficacy of Different Compounds in Endometriosis Animal Models
| Compound | Mechanism of Action | Animal Model | Key Efficacy Data | Reference |
| This compound (Projected) | FSHR Negative Allosteric Modulator | Not yet reported | Hypothesized to reduce lesion size and inflammation by inhibiting local estrogen production and angiogenesis. | [1] |
| Dienogest | Synthetic Progestin | Mouse and Rat | - Reduced endometrial implant volume to the same extent as danazol (B1669791) (100mg/kg) at doses of 0.1-1 mg/kg.[5][6]- Significantly smaller lesion sizes (average 21.46 mm³ vs. 53.70 mm³ in control) in mice.[7] | [5][6][7] |
| Bazedoxifene (BZA) | Selective Estrogen Receptor Modulator (SERM) | Mouse | - Reduced mean lesion size from 60 mm² (control) to 21 mm².[8]- Reduced mean lesion surface area from 19.6 mm² (control) to 8.8 mm² (BZA alone) and 7.8 mm² (BZA with conjugated estrogens).[9] | [8][9] |
| ERB-041 | Selective Estrogen Receptor-β (ERβ) Agonist | Mouse | - Caused complete lesion regression in 40-75% of mice.[1][2] | [1][2] |
| Cabergoline (B1668192) | Dopamine (B1211576) D2 Receptor Agonist | Mouse | - Reduced the number of active lesions and vascularization.- A related dopamine agonist, quinagolide, induced a 69.5% reduction in lesion size in a human pilot study.[5] | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical studies. Below are summaries of the experimental protocols used to evaluate the comparator compounds in endometriosis animal models.
Surgically Induced Endometriosis in Rodents
A common method for inducing endometriosis in rodents involves the autotransplantation of uterine tissue.
-
Animal Models: Female mice (e.g., CD-1, C57BL/6) or rats (e.g., Sprague-Dawley) are typically used.[4][5][8]
-
Surgical Procedure:
-
The animal is anesthetized, and a laparotomy is performed.
-
A section of the uterine horn is excised.
-
The uterine tissue is fragmented into small pieces (e.g., 5x5 mm).
-
These fragments are then sutured to the parietal peritoneum or other locations within the peritoneal cavity.[8]
-
The abdominal wall is closed.
-
-
Lesion Establishment: The transplanted endometrial tissue is allowed to establish and form endometriotic-like lesions over a period of several weeks (e.g., 2-8 weeks).[5][8]
-
Treatment Administration: Following lesion establishment, animals are randomized into treatment and control groups. The test compounds are typically administered daily via oral gavage or intraperitoneal injection for a specified duration (e.g., 3-8 weeks).[4][5][8]
-
Efficacy Evaluation: At the end of the treatment period, the animals are euthanized, and the endometriotic lesions are excised. The number, size (volume or surface area), and weight of the lesions are measured. Histological and immunohistochemical analyses are often performed to assess cell proliferation, apoptosis, and the expression of relevant biomarkers.
Visualizing Pathways and Workflows
Potential Signaling Pathway of this compound in Endometriotic Cells
The following diagram illustrates the hypothesized mechanism of action for this compound in an endometriotic stromal cell. By blocking the FSH receptor, this compound is expected to inhibit the downstream signaling cascade that leads to increased aromatase expression and local estrogen production, thereby reducing the stimulus for lesion growth.
Caption: this compound signaling pathway.
General Experimental Workflow for Efficacy Testing in an Endometriosis Animal Model
This diagram outlines a typical workflow for evaluating the efficacy of a therapeutic candidate in a surgically induced endometriosis mouse model.
Caption: Workflow for endometriosis model.
Conclusion
This compound, with its targeted mechanism of action as an FSHR negative allosteric modulator, represents a promising novel therapeutic strategy for endometriosis. While direct preclinical evidence in endometriosis models is pending, the established role of FSHR in endometriotic lesions provides a strong rationale for its potential efficacy. The comparative data from validated animal models for alternative treatments such as Dienogest, Bazedoxifene, ERB-041, and Cabergoline offer a benchmark for future preclinical studies of this compound. The experimental protocols and workflows detailed in this guide provide a framework for the design and execution of such studies, which will be critical in determining the therapeutic potential of this novel compound for women suffering from endometriosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Follicle-Stimulating Hormone Receptor Expression in Endometriotic Lesions and the Associated Vasculature: An Immunohistochemical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Functional Expression of FSH Receptor in Endometriotic Lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonhormonal therapy for endometriosis: a randomized, placebo-controlled, pilot study of cabergoline versus norethindrone acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cabergoline's Promise in Endometriosis: Restoring Molecular Balance to Improve Reproductive Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FSH RECEPTOR AND FSH BETA CHAIN POLYMORPHISM INVOLVEMENT IN INFERTILITY AND ENDOMETRIOSIS DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The expression of follicle-stimulating hormone receptor (FSHR) and nerve growth factor (NGF) in endometriomas [archivesofmedicalscience.com]
Head-to-Head Comparison of ADX61623 and Other Small Molecule Inhibitors of the Follicle-Stimulating Hormone Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the small molecule inhibitor ADX61623 with other related compounds targeting the Follicle-Stimulating Hormone Receptor (FSHR). The information presented is supported by experimental data from preclinical studies to aid in the evaluation of these molecules for research and therapeutic development.
Introduction to FSHR and its Inhibition
The Follicle-Stimulating Hormone Receptor (FSHR) is a G protein-coupled receptor (GPCR) that plays a pivotal role in reproduction.[1] Upon binding of its endogenous ligand, follicle-stimulating hormone (FSH), the FSHR primarily activates the Gαs protein, leading to an increase in intracellular cyclic AMP (cAMP) and the subsequent production of progesterone (B1679170) and estradiol (B170435).[1] This signaling cascade is essential for follicular development in females and spermatogenesis in males.[1] Small molecule inhibitors of FSHR, particularly negative allosteric modulators (NAMs), are of significant interest for their potential as non-steroidal contraceptives and for the treatment of estrogen-dependent diseases.[2][3]
This guide focuses on this compound, a potent and selective FSHR NAM, and compares its activity with two structurally related compounds, ADX68692 and ADX68693. A key characteristic of these inhibitors is their biased antagonism, meaning they can differentially affect the downstream signaling pathways of the FSHR.
Quantitative Performance Comparison
The following table summarizes the in vitro inhibitory activities of this compound, ADX68692, and ADX68693 on key downstream effectors of FSHR signaling in primary cultures of rat granulosa cells.
| Compound | Target Pathway | IC50 (cAMP Production) | IC50 (Progesterone Production) | IC50 (Estradiol Production) | Reference |
| This compound | FSHR | Effective Inhibitor (Specific IC50 not cited) | Effective Inhibitor (Specific IC50 not cited) | No Inhibition | [2][4] |
| ADX68692 | FSHR | Effective Inhibitor (Specific IC50 not cited) | Effective Inhibitor (Similar efficacy to estradiol inhibition) | 0.82 µM | [5] |
| ADX68693 | FSHR | Effective Inhibitor (Specific IC50 not cited) | Effective Inhibitor (Similar efficacy to ADX68692) | No Inhibition (Augments FSH-induced production) | [3][5] |
Key Findings from the Data:
-
This compound demonstrates biased antagonism by inhibiting cAMP and progesterone production without affecting estradiol synthesis.[2]
-
ADX68692 acts as a more complete antagonist, inhibiting all three measured downstream signaling pathways: cAMP, progesterone, and estradiol production.[5]
-
ADX68693 , a structural analog of ADX68692, also shows biased antagonism, but in a different manner. While it inhibits cAMP and progesterone production, it appears to enhance FSH-induced estradiol production.[3][5]
This differential activity highlights the potential to selectively modulate FSHR signaling to achieve specific therapeutic outcomes.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided in DOT language.
Caption: FSHR Signaling Pathway and Points of Inhibition.
Caption: In Vitro Experimental Workflow for Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are summaries of the key experimental protocols used in the evaluation of these FSHR inhibitors.
In Vitro Inhibition Assays in Primary Rat Granulosa Cells
Objective: To determine the in vitro efficacy of this compound, ADX68692, and ADX68693 in inhibiting FSH-stimulated cAMP, progesterone, and estradiol production.
Methodology:
-
Cell Isolation and Culture: Granulosa cells are isolated from the ovaries of immature female rats. These cells are then cultured in a suitable medium, such as a mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium, supplemented with serum.[5]
-
Inhibitor Treatment: The cultured granulosa cells are pre-incubated with varying concentrations of the small molecule inhibitors (this compound, ADX68692, or ADX68693) or vehicle control (DMSO) for a specified period, typically one hour.[5]
-
FSH Stimulation: Following pre-incubation, the cells are stimulated with a submaximal concentration of purified human FSH (e.g., 30 ng/ml) to induce the signaling cascade.[5]
-
Incubation: The cells are then incubated for a period of time to allow for the production of cAMP, progesterone, and estradiol. This can range from a few hours for cAMP measurement to 72 hours for steroid production.[5]
-
Sample Collection and Analysis: After incubation, the cell culture supernatant is collected. The levels of cAMP, progesterone, and estradiol are quantified using appropriate methods, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[5]
-
Data Analysis: The concentration-response curves for each inhibitor are generated, and the half-maximal inhibitory concentration (IC50) values are calculated to determine the potency of each compound.
In Vivo Assessment of Follicular Development in Rats
Objective: To evaluate the in vivo efficacy of FSHR NAMs in blocking FSH-induced follicular development.
Methodology:
-
Animal Model: Immature female rats are used as the in vivo model.
-
Inhibitor Administration: The test compounds (e.g., this compound or ADX68692) are administered to the rats, typically via subcutaneous injection or oral gavage, at various doses.
-
FSH Administration: To stimulate follicular development, the rats are treated with an exogenous source of FSH, such as pregnant mare serum gonadotropin (PMSG).
-
Induction of Ovulation: After a set period of FSH stimulation, ovulation is induced by administering human chorionic gonadotropin (hCG).
-
Oocyte Recovery and Analysis: Following the induction of ovulation, the rats are euthanized, and the oviducts are flushed to recover the ovulated oocytes. The number of oocytes is counted to assess the extent of follicular development and ovulation.
-
Ovarian Weight: Ovarian weight is also measured as an indicator of follicular growth.
-
Data Analysis: The effects of the inhibitors on the number of ovulated oocytes and ovarian weight are compared to a vehicle-treated control group to determine the in vivo efficacy of the compounds.
Conclusion
The head-to-head comparison of this compound, ADX68692, and ADX68693 reveals distinct pharmacological profiles for these FSHR negative allosteric modulators. While all three compounds effectively inhibit FSH-induced cAMP and progesterone production, their effects on estradiol synthesis differ significantly. This compound and ADX68693 exhibit biased antagonism, with this compound sparing estradiol production and ADX68693 augmenting it. In contrast, ADX68692 acts as a more complete antagonist by inhibiting all three downstream pathways.
This differential activity provides a valuable toolkit for researchers studying FSHR signaling and offers the potential for developing targeted therapies. For instance, a compound like ADX68692, which blocks all steroidogenic pathways, could be a candidate for non-steroidal contraception. Conversely, a biased antagonist like this compound might be explored for conditions where modulation of progesterone, but not estrogen, is desired. The detailed experimental protocols provided in this guide should facilitate further investigation and comparison of these and other novel small molecule inhibitors of the FSHR.
References
- 1. Biased Signaling and Allosteric Modulation at the FSHR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A negative allosteric modulator demonstrates biased antagonism of the follicle stimulating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Inhibition of Follicle-Stimulating Hormone-Induced Preovulatory Follicles in Rats Treated with a Nonsteroidal Negative Allosteric Modulator of Follicle-Stimulating Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of ADX61623: On-Target Effects for FSHR Modulation
A detailed guide for researchers and drug development professionals on the on-target effects of ADX61623, a negative allosteric modulator of the Follicle-Stimulating Hormone Receptor (FSHR), in comparison to other relevant modulators. This document provides supporting experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
Introduction
Follicle-stimulating hormone (FSH) is a critical regulator of reproductive function, and its receptor (FSHR) presents a key target for therapeutic intervention in various conditions, including estrogen-dependent diseases and infertility. This compound has emerged as a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the FSHR.[1] This guide provides a comprehensive comparison of the on-target effects of this compound with other known FSHR NAMs, ADX68692 and ADX68693, to aid researchers in evaluating its potential applications.
On-Target Effects: A Comparative Summary
This compound exhibits a unique profile of biased antagonism at the FSHR. While it effectively inhibits FSH-stimulated cyclic adenosine (B11128) monophosphate (cAMP) and progesterone (B1679170) production, it notably does not block estradiol (B170435) production in primary rat granulosa cells.[1] This biased signaling presents a significant point of differentiation from other FSHR modulators.
In contrast, ADX68692 inhibits FSH-stimulated cAMP, progesterone, and estradiol production.[2][3] Another analogue, ADX68693, also inhibits cAMP and progesterone synthesis but, interestingly, augments FSH-induced estradiol production.[2][3] A key distinguishing feature of this compound is its ability to increase the binding affinity of FSH to its receptor by approximately five-fold, a characteristic not prominently reported for the other compounds.[1]
| Compound | Target | Mechanism of Action | Effect on FSH Binding | Effect on cAMP Production | Effect on Progesterone Production | Effect on Estradiol Production | IC50 (Progesterone) | IC50 (Estradiol) |
| This compound | FSHR | Negative Allosteric Modulator (Biased Antagonist) | Increases affinity ~5-fold[1] | Inhibition[1] | Inhibition[1] | No inhibition[1] | Potent (IC50 not specified in source) | Not applicable |
| ADX68692 | FSHR | Negative Allosteric Modulator | Does not inhibit binding[2] | Inhibition | Inhibition | Inhibition | ~0.82 µM[2] | ~0.82 µM[2] |
| ADX68693 | FSHR | Negative Allosteric Modulator | Not specified | Inhibition | Inhibition | Augmentation[2][3] | Similar efficacy to ADX68692 | Not applicable |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the FSHR signaling pathway and a typical experimental workflow for evaluating the on-target effects of compounds like this compound.
Caption: FSHR signaling cascade and the inhibitory effect of this compound.
Caption: Workflow for assessing on-target effects of FSHR modulators.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the effect of test compounds on the binding of radiolabeled FSH to the FSH receptor.
Materials:
-
HEK293 cells stably expressing human FSHR (HEK293-hFSHR)
-
125I-labeled human FSH (125I-hFSH)
-
Unlabeled human FSH
-
Test compounds (this compound, etc.)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash Buffer (ice-cold PBS)
-
96-well microplates
-
Gamma counter
Procedure:
-
Seed HEK293-hFSHR cells in 96-well plates and grow to confluence.
-
Wash cells twice with ice-cold PBS.
-
Add 50 µL of binding buffer containing the test compound at various concentrations to the wells.
-
Add 50 µL of binding buffer containing a fixed concentration of 125I-hFSH (e.g., 50,000 cpm/well).
-
For determination of non-specific binding, add a high concentration of unlabeled FSH (e.g., 1 µM) to a set of wells.
-
For competition binding experiments, add 50 µL of binding buffer containing a fixed concentration of 125I-hFSH and varying concentrations of unlabeled FSH in the presence or absence of the test compound.
-
Incubate the plate at 4°C for 2-4 hours with gentle agitation.
-
Aspirate the binding buffer and wash the cells three times with ice-cold wash buffer.
-
Lyse the cells with 100 µL of 1N NaOH.
-
Transfer the lysate to tubes and measure the radioactivity using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. Analyze competition binding data to determine IC50 and changes in affinity.
cAMP Accumulation Assay
Objective: To measure the effect of test compounds on FSH-stimulated intracellular cAMP production.
Materials:
-
Primary rat granulosa cells
-
FSH
-
Test compounds (this compound, etc.)
-
Culture medium (e.g., DMEM/F12 with supplements)
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Lysis buffer
Procedure:
-
Isolate primary granulosa cells from immature female rats and seed them in 24-well plates.
-
Culture the cells for 24 hours.
-
Pre-incubate the cells with the test compound at various concentrations for 30 minutes in the presence of a phosphodiesterase inhibitor like IBMX (e.g., 0.5 mM).
-
Stimulate the cells with a sub-maximal concentration of FSH (e.g., EC80) for 30 minutes at 37°C.
-
Aspirate the medium and lyse the cells with the lysis buffer provided in the cAMP assay kit.
-
Measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.
-
Generate dose-response curves and calculate IC50 values for the inhibition of cAMP production.
Progesterone and Estradiol Radioimmunoassay (RIA)
Objective: To quantify the effect of test compounds on FSH-stimulated progesterone and estradiol secretion.
Materials:
-
Primary rat granulosa cells
-
FSH
-
Test compounds (this compound, etc.)
-
Culture medium
-
Progesterone RIA kit
-
Estradiol RIA kit
-
Gamma counter
Procedure:
-
Isolate and culture primary rat granulosa cells in 24-well plates as described for the cAMP assay.
-
After 24 hours, replace the medium with fresh medium containing the test compound at various concentrations.
-
Stimulate the cells with FSH (e.g., 50 ng/mL). For estradiol measurements, supplement the medium with a saturating concentration of the aromatase substrate, testosterone (B1683101) (e.g., 10-7 M).
-
Incubate the cells for 48-72 hours at 37°C.
-
Collect the culture supernatant.
-
Perform the progesterone and estradiol RIAs on the collected supernatants according to the manufacturer's protocols for the respective kits. This typically involves incubating the supernatant with a specific antibody and a radiolabeled steroid, followed by separation of the antibody-bound fraction and quantification of radioactivity.
-
Generate dose-response curves and calculate IC50 values for the inhibition of progesterone and estradiol production.
Conclusion
This compound demonstrates a distinct on-target profile as a biased negative allosteric modulator of the FSHR. Its ability to selectively inhibit cAMP and progesterone signaling while preserving the estradiol synthesis pathway, coupled with its enhancement of FSH binding, distinguishes it from other known FSHR NAMs. These properties make this compound a valuable pharmacological tool for dissecting the complexities of FSHR signaling and a potential therapeutic candidate for conditions where selective modulation of FSHR activity is desired. The comparative data and detailed protocols provided in this guide are intended to facilitate further research and development in this area.
References
A Comparative Guide to the Preclinical Profile of ADX61623 and its Analogue, ADX68692
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetics and pharmacodynamics of two preclinical negative allosteric modulators (NAMs) of the Follicle-Stimulating Hormone Receptor (FSHR), ADX61623 and ADX68692. The information presented is based on available preclinical data to assist researchers in understanding their differential effects and potential applications.
Pharmacodynamics: A Tale of Two Antagonists
Both this compound and ADX68692 are potent negative allosteric modulators of the FSH receptor. However, they exhibit distinct profiles in their ability to inhibit FSH-stimulated signaling pathways, a phenomenon known as biased antagonism.
This compound acts as a biased antagonist . While it effectively blocks the FSH-induced production of cyclic AMP (cAMP) and progesterone (B1679170), it does not inhibit the production of estradiol[1]. This selective inhibition suggests that this compound can uncouple the Gαs/cAMP signaling pathway from other signaling cascades downstream of FSHR activation.
In contrast, ADX68692 demonstrates a more complete antagonism of FSHR signaling in vitro. It inhibits FSH-induced production of cAMP and progesterone, and importantly, also blocks estradiol (B170435) production[2]. This suggests that ADX68692 is a more effective inhibitor of the overall steroidogenic activity stimulated by FSH.
The table below summarizes the in vitro pharmacodynamic properties of this compound and ADX68692 in rat granulosa cells.
| Parameter | This compound | ADX68692 | Reference |
| Mechanism of Action | FSHR Negative Allosteric Modulator (Biased Antagonist) | FSHR Negative Allosteric Modulator | [1][2] |
| Effect on FSH-induced cAMP Production | Inhibition | Inhibition | [1][2] |
| Effect on FSH-induced Progesterone Production | Inhibition | Inhibition | [1][2] |
| Effect on FSH-induced Estradiol Production | No Inhibition | Inhibition | [1][2] |
| IC50 for Estradiol Inhibition | N/A | 0.82 µM | [2] |
In Vivo Pharmacodynamics: Effects on Follicular Development
Preclinical studies in immature female rats have further highlighted the functional differences between these two compounds.
When administered prior to exogenous FSH, This compound was not fully effective in blocking FSH-induced follicular development, as evidenced by only a moderate reduction in the number of oocytes produced[1]. This in vivo observation is consistent with its in vitro profile, where the lack of estradiol inhibition may allow for sufficient follicular maturation to proceed.
Conversely, ADX68692 , when administered to immature female rats via subcutaneous injection or oral gavage before FSH stimulation, effectively decreased the number of oocytes recovered from the ampullae[2]. This finding aligns with its ability to block all three key signaling outputs of the FSH receptor, leading to a more profound inhibition of follicular development.
Pharmacokinetics: A Qualitative Overview
Both compounds have been evaluated in vivo in rats using both subcutaneous and oral administration routes, indicating that they are orally available to some extent[2]. One study noted that a structural analog, ADX68693, possessed "better oral availability" than ADX68692, though specific data were not provided[2]. This suggests that the oral bioavailability of ADX68692 may be a parameter for optimization in future drug development efforts. Without direct comparative data, a quantitative assessment of the pharmacokinetic profiles of this compound and ADX68692 cannot be made at this time.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Experimental Protocols
In Vitro Steroidogenesis and cAMP Assays in Rat Granulosa Cells
-
Cell Isolation and Culture: Granulosa cells are isolated from the ovaries of immature female rats (e.g., 25-28 days old) that have been primed with diethylstilbestrol (B1670540) (DES) to stimulate follicular development. The isolated cells are plated in culture medium and allowed to adhere.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or ADX68692 for a specified period (e.g., 1 hour).
-
FSH Stimulation: Follicle-stimulating hormone is added to the culture medium to stimulate steroidogenesis and cAMP production.
-
Sample Collection and Analysis:
-
cAMP Measurement: After a short incubation period (e.g., 30 minutes), intracellular cAMP levels are measured using a suitable assay, such as a competitive enzyme immunoassay.
-
Steroid Measurement: After a longer incubation period (e.g., 48-72 hours), the culture medium is collected, and the concentrations of progesterone and estradiol are determined using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The inhibitory effects of the compounds are determined by comparing the levels of cAMP, progesterone, and estradiol in treated versus untreated (FSH only) cells. IC50 values are calculated from the dose-response curves.
In Vivo Ovulation Induction Model in Rats
-
Animal Model: Immature female rats (e.g., 22-24 days old) are used.
-
Compound Administration: Animals are treated with this compound or ADX68692 via subcutaneous injection or oral gavage.
-
FSH Administration: A specific time after compound administration (e.g., 1-2 hours), a superovulatory dose of FSH is administered to stimulate the development of a cohort of ovarian follicles.
-
Ovulation Induction: Approximately 48-56 hours after the FSH injection, human chorionic gonadotropin (hCG) is administered to induce ovulation of the mature follicles.
-
Oocyte Recovery and Counting: About 18-24 hours after hCG administration, the animals are euthanized, and the oviducts are dissected. The cumulus-oocyte complexes are flushed from the ampullae and counted under a microscope.
-
Data Analysis: The number of oocytes in the compound-treated groups is compared to the vehicle-treated control group to determine the extent of ovulation inhibition.
References
- 1. A negative allosteric modulator demonstrates biased antagonism of the follicle stimulating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of follicle-stimulating hormone-induced preovulatory follicles in rats treated with a nonsteroidal negative allosteric modulator of follicle-stimulating hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility and Comparative Efficacy of FSHR Negative Allosteric Modulators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the experimental results for ADX61623, a negative allosteric modulator (NAM) of the follicle-stimulating hormone receptor (FSHR). By examining subsequent studies on related compounds from the same research group, this document offers insights into the reproducibility of the initial findings and presents a comparative assessment of their efficacy.
This guide summarizes key quantitative data, details experimental methodologies for pivotal assays, and utilizes visualizations to illustrate critical signaling pathways and experimental workflows. The focus is on a direct comparison between this compound and its structural analogs, ADX68692 and ADX68693, providing a framework for understanding their differential effects on FSHR signaling.
Comparative Efficacy of FSHR NAMs: In Vitro Data
The following table summarizes the in vitro effects of this compound, ADX68692, and ADX68693 on key signaling molecules and steroid hormones in response to FSH stimulation. Data is compiled from studies by Dias et al. (2011 and 2014).
| Compound | Target | Assay | Key Finding | IC50 | Reference |
| This compound | FSHR | cAMP Production (HEK293 cells expressing hFSHR) | Inhibition of FSH-induced cAMP production. | 0.7 ± 0.2 μM | [1][2] |
| FSHR | Progesterone (B1679170) Production (rat granulosa cells) | Complete inhibition of FSH-stimulated progesterone production. | 2.9 ± 0.3 μM | [1] | |
| FSHR | Estradiol (B170435) Production (rat granulosa cells) | No inhibition of FSH-stimulated estradiol production; concentration-dependent increase at doses >1 μM. | - | [1][3] | |
| ADX68692 | FSHR | cAMP Production (rat granulosa cells) | Inhibition of FSH-induced cAMP production. | Not explicitly stated, but effective. | [3] |
| FSHR | Progesterone Production (rat granulosa cells) | Inhibition of FSH-induced progesterone production. | Similar to estradiol IC50. | [4] | |
| FSHR | Estradiol Production (rat granulosa cells) | Inhibition of FSH-induced estradiol production. | 0.82 μM | [4] | |
| ADX68693 | FSHR | cAMP Production (rat granulosa cells) | Inhibition of FSH-induced cAMP production. | Not explicitly stated, but effective. | [5] |
| FSHR | Progesterone Production (rat granulosa cells) | Inhibition of FSH-induced progesterone production. | Similar efficacy to ADX68692. | [3] | |
| FSHR | Estradiol Production (rat granulosa cells) | Augmentation of FSH-induced estradiol production. | - | [4] |
In Vivo Comparative Effects on Follicular Development
The in vivo effects of these compounds on FSH-induced follicular development were assessed in immature female rats.
| Compound | Dose | Key Finding | Reference |
| This compound | Up to 100 mg/kg | Not completely effective in blocking FSH-induced follicular development; oocyte production and ovarian weight gain were only moderately reduced. | [1][2] |
| ADX68692 | 10 mg/kg and 25 mg/kg (oral gavage) | Decreased the number of oocytes recovered from the ampullae; disrupted estrous cycles and reduced implantation sites. | [3] |
| ADX68693 | Up to 100 mg/kg | Did not decrease the number of oocytes found in the ampullae, despite better oral availability than ADX68692. | [3] |
Experimental Protocols
The following sections detail the methodologies used in the key experiments cited in this guide.
Rat Granulosa Cell Culture
Primary granulosa cells were isolated from immature female Sprague-Dawley rats. The general protocol involves stimulating follicular development with an injection of pregnant mare serum gonadotropin (PMSG). Ovaries are then collected, and granulosa cells are released by puncturing the follicles. The cells are then cultured in a suitable medium, such as DMEM/F-12, often supplemented with serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For specific experimental conditions, refer to the original publications by Dias et al.
cAMP Production Assay
The effect of the FSHR NAMs on cyclic AMP (cAMP) production was typically assessed in either HEK293 cells stably expressing the human FSH receptor (hFSHR) or in primary rat granulosa cells. Cells were treated with a specific concentration of FSH to stimulate cAMP production in the presence or absence of the test compound. The concentration of cAMP was then measured using various methods, such as competitive immunoassays (e.g., RIA or ELISA) or reporter gene assays. The results are often expressed as the concentration of the compound that inhibits 50% of the maximal FSH-stimulated response (IC50).
Progesterone and Estradiol Radioimmunoassay (RIA)
To measure the effects of the compounds on steroidogenesis, rat granulosa cells were stimulated with FSH in the presence of varying concentrations of the NAMs. After a defined incubation period, the cell culture supernatant was collected. The concentrations of progesterone and estradiol in the supernatant were determined using specific radioimmunoassays. These assays involve the use of a radiolabeled steroid that competes with the unlabeled steroid in the sample for binding to a specific antibody. The amount of radioactivity is then measured to quantify the hormone concentration.
Signaling Pathways and Experimental Workflow
FSH Receptor Signaling and a Biased Antagonism by this compound
The following diagram illustrates the canonical FSH receptor signaling pathway leading to the production of progesterone and estradiol. It also depicts the proposed mechanism of biased antagonism by this compound, which selectively blocks the cAMP/progesterone pathway while not inhibiting, and even enhancing, the pathway leading to estradiol production.
Caption: FSHR signaling and the biased antagonism of this compound.
Experimental Workflow for Assessing FSHR NAMs In Vitro
This diagram outlines the general workflow for the in vitro characterization of FSHR negative allosteric modulators.
Caption: In Vitro experimental workflow for FSHR NAM assessment.
Conclusion
The available evidence suggests that the initial findings regarding the biased antagonism of this compound are reproducible within the same research group, as demonstrated by the consistent inhibitory effect on cAMP and progesterone production across related compounds. However, the discovery that structural analogs like ADX68692 and ADX68693 have divergent effects on estradiol synthesis highlights the complexity of FSHR signaling and the potential for developing highly specific modulators.
Specifically, ADX68692, by inhibiting both progesterone and estradiol production, demonstrated greater efficacy in blocking follicular development in vivo compared to this compound. Conversely, ADX68693, which augmented estradiol synthesis, was ineffective in vivo. These comparative data underscore the importance of targeting both steroidogenic pathways for potential applications in areas such as contraception or the treatment of estrogen-dependent diseases.
References
- 1. Isolation and culture of rat ovarian granulosa cells (GCs) [bio-protocol.org]
- 2. Hormone measurements by RIA [bio-protocol.org]
- 3. Isolation, culture, and identification of rat ovarian granulosa cells [bio-protocol.org]
- 4. Determination of estradiol and progesterone content in capsules and creams from compounding pharmacies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Primary Culture and Subculture of Granulosa Cells - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
Independent Validation of ADX61623: A Comparative Analysis of FSHR Negative Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of ADX61623 and Alternative Follicle-Stimulating Hormone Receptor (FSHR) Negative Allosteric Modulators (NAMs) with Supporting Experimental Data.
This guide provides an independent validation and comparative analysis of the published findings for this compound, a negative allosteric modulator (NAM) of the follicle-stimulating hormone receptor (FSHR). While direct independent validation studies are limited, this guide synthesizes data from the primary publication and subsequent research on related compounds to offer a comprehensive overview. The performance of this compound is compared with two alternative FSHR NAMs, ADX68692 and ADX68693. This document is intended to serve as a valuable resource for researchers in reproductive biology and drug development by presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Comparative Performance of FSHR NAMs
The following tables summarize the quantitative data on the in vitro effects of this compound and its alternatives on key FSHR-mediated signaling pathways.
| Compound | Target | Assay | Cell Type | Key Parameter | Value | Publication |
| This compound | FSHR | cAMP Accumulation | HEK293 cells expressing hFSHR | EC50 | 0.43 µM (Confidence Limits: 0.32, 0.57 µM) | Dias et al., 2011[1] |
| This compound | FSHR | Progesterone (B1679170) Production | Primary rat granulosa cells | Inhibition | Fully inhibited FSH-stimulated production | Dias et al., 2011[1] |
| This compound | FSHR | Estradiol (B170435) Production | Primary rat granulosa cells | Inhibition | Did not block FSH-induced production | Dias et al., 2011[2] |
| ADX68692 | FSHR | cAMP, Progesterone, and Estradiol Production | Primary rat granulosa cells | Inhibition | Inhibited FSH-promoted production of all three | Ayoub et al., 2016[3]; Dias et al., 2014[4] |
| ADX68693 | FSHR | cAMP and Progesterone Production | Primary rat granulosa cells | Inhibition | Inhibited FSH-promoted production | Ayoub et al., 2016[3]; Dias et al., 2014[4] |
| ADX68693 | FSHR | Estradiol Production | Primary rat granulosa cells | Effect | Synergized with FSH to increase production | Dias et al., 2014[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Primary Rat Granulosa Cell Culture
This protocol is foundational for assessing the impact of FSHR modulators on steroidogenesis.
-
Animal Preparation: Immature female Sprague-Dawley rats (21-23 days old) are treated with diethylstilbestrol (B1670540) (DES) to stimulate follicular development. DES is typically administered via subcutaneous implants or daily injections.
-
Cell Isolation: Ovaries are collected, and granulosa cells are released by puncturing the follicles with a fine-gauge needle.
-
Cell Culture: The isolated cells are washed and plated in a suitable culture medium (e.g., DMEM/F12) supplemented with serum and antibiotics. Cells are typically cultured for 24-48 hours to allow for attachment and recovery before experimental treatment.
FSHR Radioligand Binding Assay
This assay is employed to determine the binding affinity of compounds to the FSHR.
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human FSHR are cultured to near confluence.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the FSHR.
-
Binding Reaction: Membranes are incubated with a radiolabeled FSH ligand (e.g., ¹²⁵I-hFSH) in the presence and absence of the test compound at various concentrations.
-
Separation and Counting: The bound and free radioligand are separated by vacuum filtration. The radioactivity of the filters containing the bound ligand is then measured using a gamma counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (in the presence of a high concentration of unlabeled FSH) from total binding. Binding affinity (Kd) and receptor density (Bmax) are determined by saturation binding analysis, while the inhibitory constant (Ki) for competing ligands is calculated from IC50 values.
FSH-Stimulated cAMP Production Assay
This assay quantifies the effect of FSHR modulators on the canonical Gs-cAMP signaling pathway.
-
Cell Treatment: Cultured cells (e.g., HEK293-hFSHR or primary granulosa cells) are pre-incubated with the test compound for a specified period.
-
FSH Stimulation: Cells are then stimulated with a known concentration of FSH (typically an EC80 concentration for inhibition studies) for a defined time.
-
cAMP Measurement: The reaction is stopped, and intracellular cAMP levels are measured using a commercially available cAMP assay kit, often based on competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: The concentration of the test compound that inhibits 50% of the FSH-stimulated cAMP production (IC50) is determined.
Steroidogenesis Assay (Progesterone and Estradiol)
This assay measures the production of key steroid hormones by granulosa cells in response to FSH and its modulators.
-
Cell Culture and Treatment: Primary rat granulosa cells are cultured as described above and treated with the test compound followed by FSH stimulation. For estradiol measurement, a substrate for aromatase, such as testosterone, is added to the culture medium.
-
Sample Collection: The cell culture supernatant is collected after a defined incubation period (e.g., 48-72 hours).
-
Hormone Quantification: The concentrations of progesterone and estradiol in the supernatant are measured using specific radioimmunoassays (RIAs) or enzyme immunoassays (EIAs).
-
Data Analysis: The percentage of inhibition or stimulation of hormone production by the test compound compared to the FSH-only control is calculated.
Visualizing the Molecular Interactions and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Simplified FSHR signaling pathway and the inhibitory effect of this compound.
Caption: Workflow for assessing the effect of FSHR NAMs on steroidogenesis.
Caption: Logical relationships of different FSHR NAMs and their biological effects.
References
- 1. A negative allosteric modulator demonstrates biased antagonism of the follicle stimulating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A negative allosteric modulator demonstrates biased antagonism of the follicle stimulating hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profiling of FSHR negative allosteric modulators on LH/CGR reveals biased antagonism with implications in steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Follicle-Stimulating Hormone-Induced Preovulatory Follicles in Rats Treated with a Nonsteroidal Negative Allosteric Modulator of Follicle-Stimulating Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of ADX61623
For Immediate Use by Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of ADX61623, a potent, nonsteroidal negative allosteric modulator of the Follicle-Stimulating Hormone Receptor (FSHR). Due to the absence of a specific Safety Data Sheet (SDS), the following procedures are based on established best practices for the handling and disposal of biologically active, novel research compounds. All personnel must consult their institution's Environmental Health and Safety (EHS) department for specific local and federal regulations.
I. Pre-Disposal Hazard Assessment and Personal Protective Equipment (PPE)
Given that this compound is a potent modulator of a key biological receptor, it must be treated as a potentially hazardous substance. The full toxicological properties of this compound are not yet characterized. Therefore, strict adherence to safety protocols is mandatory to minimize exposure risk.
Required Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: A fume hood should be used when handling the solid compound or preparing solutions.
II. Waste Segregation and Characterization
Proper segregation of waste streams is the first and most critical step in the disposal process. Do not mix this compound waste with general laboratory trash.
Waste Categories:
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated consumables: pipette tips, weighing papers, microfuge tubes, and gloves.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., in DMSO or other solvents).
-
Solvent rinses of contaminated glassware.
-
-
Sharps Waste:
-
Needles, syringes, or any other sharp objects contaminated with this compound.
-
III. Step-by-Step Disposal Procedures
A. Solid Waste Disposal:
-
Collection: Place all solid waste contaminated with this compound into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
B. Liquid Waste Disposal:
-
Collection: Collect all liquid waste containing this compound in a sealable, chemical-resistant container (e.g., a high-density polyethylene (B3416737) bottle).
-
Solvent Segregation: If possible, use separate waste containers for halogenated and non-halogenated solvents.
-
Labeling: Clearly label the container with "Hazardous Waste," the chemical name "this compound," and the solvent(s) used (e.g., "this compound in DMSO").
-
Storage: Keep the liquid waste container tightly sealed and stored in a secondary containment bin within a designated satellite accumulation area.
C. Sharps Waste Disposal:
-
Collection: Immediately place all sharps contaminated with this compound into a designated, puncture-proof sharps container.
-
Labeling: The sharps container must be labeled as "Chemically Contaminated Sharps" and include the name "this compound".
-
Disposal: Do not overfill the sharps container. Once it is two-thirds full, seal it and arrange for disposal through your institution's EHS department.
IV. Quantitative Data and Disposal Summary
The following table summarizes the key disposal information for this compound.
| Waste Type | Container Requirements | Labeling Instructions | Key Disposal Notes |
| Solid Waste | Leak-proof, sealable container | "Hazardous Waste," "this compound" | Do not mix with general laboratory trash. |
| Liquid Waste | Chemical-resistant, sealable bottle | "Hazardous Waste," "this compound," and list of solvents | Keep container sealed when not in use. Use secondary containment. |
| Sharps Waste | Puncture-proof sharps container | "Chemically Contaminated Sharps," "this compound" | Do not recap needles. Do not overfill the container. |
V. Final Disposal and Decontamination
-
EHS Coordination: Once your waste containers are ready for disposal, contact your institution's EHS department to schedule a pickup. Complete all necessary hazardous waste disposal forms as required.
-
Glassware Decontamination: Any reusable glassware that has come into contact with this compound should be decontaminated by rinsing with a suitable solvent, followed by a triple rinse with water. The initial solvent rinse should be collected as hazardous liquid waste.
VI. Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
This guide is intended to provide essential safety and logistical information for the proper disposal of this compound. By adhering to these procedures, you contribute to a safe laboratory environment and ensure regulatory compliance. Always prioritize safety and consult your institution's EHS department with any questions.
Essential Safety and Logistical Information for Handling ADX61623
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical information for the handling and disposal of ADX61623, a potent and selective negative allosteric modulator (NAM) of the Follicle-Stimulating Hormone Receptor (FSHR). Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of experimental outcomes.
Immediate Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling chemical compounds of this nature should be strictly followed.
Personal Protective Equipment (PPE):
A comprehensive approach to personal protection is mandatory when handling this compound. The following PPE should be worn at all times:
| PPE Category | Specific Requirements |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | A properly fitted respirator is recommended, especially when handling the compound in powdered form or when there is a risk of aerosolization. |
Engineering Controls:
Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is highly recommended to minimize inhalation exposure.
General Hygiene:
Avoid all direct contact with the compound. Do not ingest or inhale. Wash hands thoroughly with soap and water after handling.
Operational Plan: Storage and Preparation
Storage:
Proper storage is critical to maintain the stability and efficacy of this compound.
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 2 years |
| 4°C | Up to 2 years | |
| In Solvent | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Preparation of Stock Solutions:
For in vitro experiments, this compound is typically dissolved in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). Prepare stock solutions in a sterile environment to prevent contamination.
Disposal Plan
All waste materials contaminated with this compound, including unused compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Collect all this compound waste in clearly labeled, sealed containers.
-
Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Store waste containers in a designated, secure area away from general laboratory traffic.
Disposal Method:
Disposal of hazardous chemical waste must be carried out in accordance with all applicable federal, state, and local regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for pickup by a licensed hazardous waste disposal contractor. Under no circumstances should this compound waste be disposed of down the drain or in regular trash.
Experimental Protocols
This compound has been shown to be a biased antagonist of the FSHR, inhibiting FSH-induced cAMP and progesterone (B1679170) production in primary cultures of rat granulosa cells, without affecting estradiol (B170435) production.[1]
Cell Culture:
Experiments characterizing this compound have utilized Human Embryonic Kidney (HEK293) cells stably expressing the human FSHR (hFSHR) and primary cultures of rat granulosa cells.[1][2]
Key Experimental Workflow:
Caption: General experimental workflow for characterizing the effects of this compound.
Detailed Methodologies:
-
cAMP Assay: Intracellular cAMP levels can be measured using commercially available kits, such as those based on competitive enzyme immunoassays or bioluminescence resonance energy transfer (BRET).[3] A typical protocol involves treating cells with this compound followed by stimulation with an EC80 concentration of FSH.[1]
-
Progesterone and Estradiol Assays: Hormone levels in the cell culture supernatant can be quantified using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits.
Signaling Pathway
This compound acts as a negative allosteric modulator of the FSH receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway activated by FSH involves the Gαs protein, leading to the production of cyclic AMP (cAMP). This compound has been shown to inhibit this pathway.
Caption: this compound's inhibitory effect on the FSHR signaling pathway.
Quantitative Data Summary
This compound demonstrates a distinct profile of activity on FSHR-mediated signaling.
| Parameter | Effect of this compound | Notes |
| FSH-induced cAMP Production | Inhibition | This compound at 30 µM significantly blocked FSH-induced cAMP production in rat granulosa cells.[1] |
| FSH-induced Progesterone Production | Inhibition | This compound fully inhibited hFSH-stimulated progesterone production in a concentration-related manner.[1] |
| FSH-induced Estradiol Production | No Inhibition | This compound did not block estrogen production.[1] |
| ¹²⁵I-hFSH Binding Affinity | Increased 5-fold | This compound increased the affinity of the interaction between ¹²⁵I-hFSH and hFSHR.[1] |
References
- 1. A negative allosteric modulator demonstrates biased antagonism of the follicle stimulating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Follicle-Stimulating Hormone-Induced Preovulatory Follicles in Rats Treated with a Nonsteroidal Negative Allosteric Modulator of Follicle-Stimulating Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arxiv.org [arxiv.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
